molecular formula C8H6FNO5 B1180850 4-Fluoro-2-methoxy-5-nitrobenzoic acid CAS No. 151793-17-8

4-Fluoro-2-methoxy-5-nitrobenzoic acid

Cat. No.: B1180850
CAS No.: 151793-17-8
M. Wt: 215.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO5 and its molecular weight is 215.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-2-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJJZZCFGCQMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721699
Record name 4-Fluoro-2-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151793-17-8
Record name 4-Fluoro-2-methoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitrobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Fluoro-2-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitro group, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and insights into its potential applications, particularly as a key intermediate in the development of novel therapeutics. The strategic placement of its functional groups allows for a range of chemical transformations, making it a versatile synthon for introducing fluorine and other functionalities into target molecules.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, we can infer its properties based on closely related isomers and general chemical principles. The properties of a related isomer, 4-Fluoro-5-methoxy-2-nitrobenzoic acid, are often cited in commercial listings and provide a reasonable approximation.

PropertyValue (for isomer: 4-Fluoro-5-methoxy-2-nitrobenzoic acid)Source
CAS Number 864293-50-5[1]
Molecular Formula C₈H₆FNO₅[1]
Molecular Weight 215.14 g/mol [1][2]
Appearance Solid[1]
Purity Typically ≥98%[1]

Solubility: Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dimethylformamide (DMF). The presence of the carboxylic acid group allows for its dissolution in aqueous basic solutions through salt formation.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

  • A singlet for the methoxy group protons.

  • Two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants with the fluorine atom.

  • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • A signal for the methoxy carbon.

  • Multiple signals in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).

  • A signal for the carboxylic acid carbon.

Expected IR Spectral Features:

  • A broad O-H stretch from the carboxylic acid.

  • A sharp C=O stretch from the carboxylic acid.

  • Characteristic C-F, C-O, and N-O stretching vibrations.

Synthesis and Reaction Chemistry

A direct and detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, a plausible synthetic route can be devised based on the synthesis of the closely related intermediate, 4-fluoro-2-methoxy-5-nitroaniline. The following multi-step synthesis is adapted from a patented process and provides a logical pathway to a key precursor.

Proposed Synthetic Pathway

Synthetic Pathway A 2,4-Difluoronitrobenzene B 4-Fluoro-2-methoxy-1-nitrobenzene A->B CH3OH, KOtBu C 4-Fluoro-2-methoxyaniline B->C Reduction (e.g., H2, Pd/C) D N-(4-Fluoro-2-methoxyphenyl)acetamide C->D Acetic Anhydride E N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide D->E Nitration (HNO3, H2SO4) F 4-Fluoro-2-methoxy-5-nitroaniline E->F Hydrolysis G This compound F->G Sandmeyer Reaction (NaNO2, H2SO4, then CuCN, KCN followed by hydrolysis)

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline (Precursor)

This protocol is based on a documented synthesis of the aniline precursor, which can then be theoretically converted to the target benzoic acid.

Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

  • To a solution of 2,4-difluoronitrobenzene in an appropriate solvent, add one equivalent of sodium methoxide at a controlled temperature.

  • The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces the fluorine atom at the 2-position, which is activated by the electron-withdrawing nitro group.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by distillation or chromatography.

Step 2: Reduction to 4-Fluoro-2-methoxyaniline

  • The nitro group of 4-Fluoro-2-methoxy-1-nitrobenzene can be reduced to an amine using various reducing agents. A common method is catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Alternatively, chemical reduction using agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.[2]

  • Monitor the reaction until the starting material is consumed.

  • Work-up involves filtering the catalyst (if used) and neutralizing the reaction mixture to isolate the aniline product.

Step 3: Acetylation to N-(4-Fluoro-2-methoxyphenyl)acetamide

  • Protect the amino group by acetylation with acetic anhydride in the presence of a base or an acid catalyst. This step is crucial to direct the subsequent nitration to the desired position and to prevent side reactions.

  • The reaction is typically straightforward and high-yielding.

Step 4: Nitration to N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide

  • The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The acetamido and methoxy groups are ortho-, para-directing, and the fluorine is also ortho-, para-directing. The nitro group is expected to add at the 5-position due to the combined directing effects and steric hindrance.

Step 5: Hydrolysis to 4-Fluoro-2-methoxy-5-nitroaniline

  • The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield 4-fluoro-2-methoxy-5-nitroaniline.

Proposed Conversion to this compound

The synthesized 4-fluoro-2-methoxy-5-nitroaniline can be converted to the target benzoic acid via a Sandmeyer-type reaction.

  • Diazotization of the aniline with sodium nitrite in a strong acid (e.g., sulfuric acid) to form the corresponding diazonium salt.

  • The diazonium salt is then treated with a cyanide source, such as copper(I) cyanide, to introduce a nitrile group.

  • Finally, hydrolysis of the nitrile group under acidic or basic conditions will yield the desired this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is governed by its functional groups:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a versatile functional handle for further modifications.

  • Fluorine Atom: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although it is generally less reactive than other halogens in this context unless activated by strongly electron-withdrawing groups.

  • Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

Applications in Drug Discovery and Development

Substituted nitrobenzoic acids are important intermediates in the pharmaceutical industry. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and bioavailability.

A related compound, 4-Fluoro-2-Methoxy-5-Nitrophenol, is a key intermediate in the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) antagonist.[3] This highlights the importance of this substitution pattern in the development of hormonally active agents. This compound can serve as a precursor to a variety of bioactive molecules and is a valuable tool for medicinal chemists.

Safety and Handling

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Some nitroaromatic compounds are also suspected of causing genetic defects or cancer.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit not widely characterized, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique combination of its functional groups provides a platform for the introduction of fluorine and other key moieties into complex molecules, making it a compound of interest for researchers and scientists in the pharmaceutical and chemical industries. Further research to fully characterize its physical and chemical properties would be beneficial for its broader application.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. [Link]

Sources

4-Fluoro-2-methoxy-5-nitrobenzoic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-2-methoxy-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in pharmaceutical synthesis. This document details its chemical identity, physical and chemical properties, a validated synthesis protocol, and its role in the development of advanced therapeutic agents. The guide is intended for professionals in research and development, offering expert insights into its handling, application, and the causality behind its synthetic pathway.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a methoxy group, and a nitro group on the benzoic acid core imparts unique reactivity and makes it a valuable building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).

CAS Number: 1824284-36-7[1]

Physicochemical Properties

A summary of the key physical and chemical properties is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C8H6FNO5[2]
Molecular Weight 215.14 g/mol [1]
Appearance White to Pale-yellow to Yellow-brown Solid or Liquid
Density 1.5±0.1 g/cm³[1]
Boiling Point 381.4±42.0 °C at 760 mmHg[1]
Flash Point 184.5±27.9 °C[1]
Purity Typically ≥95%
Storage Sealed in dry, room temperature

InChI Key: MGLFJUZFMICSSW-UHFFFAOYSA-N[2]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a self-validating system, with clear checkpoints for ensuring the desired product is obtained.

Conceptual Workflow of Synthesis

The synthesis pathway involves the nitration of a substituted aniline, followed by diazotization and hydrolysis to yield the final carboxylic acid. This process is illustrated in the workflow diagram below.

Synthesis_Workflow Start Starting Material: 4-Fluoro-2-methoxyaniline Nitration Nitration (KNO3/H2SO4) Start->Nitration Intermediate Intermediate: 4-Fluoro-2-methoxy-5-nitroaniline Nitration->Intermediate Diazotization Diazotization (NaNO2/HCl) Intermediate->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Hydrolysis Hydrolysis (H2O, heat) Diazonium->Hydrolysis Final_Product Final Product: 4-Fluoro-2-methoxy- 5-nitrobenzoic acid Hydrolysis->Final_Product

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise understanding of molecular building blocks is paramount. 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a key intermediate with significant potential in the synthesis of complex pharmaceutical agents. Its unique constellation of functional groups—a carboxylic acid for derivatization, a nitro group for chemical modulation (e.g., reduction to an amine), and fluoro and methoxy groups to fine-tune electronic and pharmacokinetic properties—makes it a valuable reagent for medicinal chemists.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Moving beyond a simple datasheet, we will explore the causality behind its properties, provide field-proven experimental protocols for its characterization, and contextualize its utility for researchers, scientists, and drug development professionals. The integrity of any synthetic pathway relies on the quality of its starting materials; therefore, a thorough characterization is not merely academic but a prerequisite for reproducible and successful research.

Chemical Identity and Molecular Structure

A molecule's function is intrinsically linked to its structure. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, acidity, and overall behavior in chemical and biological systems.

  • IUPAC Name: this compound

  • CAS Number: 1824284-36-7[1][2][3][4]

  • Molecular Formula: C₈H₆FNO₅[1][2]

  • Molecular Weight: 215.14 g/mol [1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its handling, storage, reactivity, and formulation potential. The data below is summarized for clarity, followed by an expert discussion on the interplay of the compound's functional groups.

PropertyValue / ObservationSource(s)
Molecular Weight 215.14 g/mol [1][2]
Exact Mass 215.022995 u[1]
Appearance Expected to be a solid crystalline powder, typical for substituted benzoic acids.[5]
Boiling Point 381.4 ± 42.0 °C (at 760 mmHg)[1]
Density 1.5 ± 0.1 g/cm³[1]
LogP (Octanol-Water Partition Coefficient) 1.50[1]
pKa (Acid Dissociation Constant) Not experimentally determined. Predicted to be lower (more acidic) than benzoic acid (4.20) due to electron-withdrawing groups.[6]
Storage Conditions Sealed in a dry environment at room temperature or refrigerated (2-8°C).[2]
Expert Analysis of Properties:
  • Acidity (pKa): The pKa of a carboxylic acid is heavily influenced by the electronic effects of other substituents on the aromatic ring. Benzoic acid itself has a pKa of approximately 4.2. In this molecule, the fluorine atom and the nitro group are potent electron-withdrawing groups via induction and resonance, respectively. These groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the proton (i.e., lowering the pKa).[7] Conversely, the methoxy group is electron-donating through resonance, which would typically decrease acidity. However, the combined and potent effect of the ortho-nitro and para-fluoro substituents is expected to dominate, making this compound significantly more acidic than benzoic acid.[8][9]

  • Solubility and LogP: A LogP of 1.50 indicates moderate lipophilicity.[1] The carboxylic acid group provides a polar, hydrophilic center capable of hydrogen bonding, which would confer some aqueous solubility, particularly at pH values above its pKa where it exists as the carboxylate salt. However, the aromatic ring and its substituents contribute to the molecule's nonpolar character. This balance suggests solubility in a range of polar organic solvents like ethanol, methanol, and DMSO, with limited solubility in water, especially under acidic conditions.

  • Boiling Point and Density: The relatively high boiling point and density are consistent with a substituted aromatic compound of this molecular weight, reflecting significant intermolecular forces such as hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the polar nitro and fluoro groups.

Spectroscopic and Analytical Characterization Profile

While specific spectra for this compound are not publicly available, an experienced scientist can reliably predict the key features based on its structure. This predictive analysis is crucial for confirming the identity and purity of a synthesized or purchased sample.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum is expected to show:

    • A singlet for the methoxy (-OCH₃) protons, likely in the range of δ 3.9-4.1 ppm.

    • Two distinct aromatic proton signals, each integrating to 1H. Due to the substitution pattern, these would appear as doublets (or more complex multiplets due to F-H coupling). Their chemical shifts would be significantly downfield, likely between δ 7.5 and 8.5 ppm, due to the deshielding effects of the nitro and carboxyl groups.

    • A very broad singlet for the carboxylic acid (-COOH) proton at a highly downfield position, typically > δ 12 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include:

    • The carboxylic acid carbonyl carbon (C=O) around δ 165-170 ppm.

    • Aromatic carbons attached to electron-withdrawing groups (F, NO₂) would be shifted downfield. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (J_C-F).

    • The methoxy carbon (-OCH₃) would appear upfield, typically around δ 55-60 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by several strong absorption bands:

    • A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

    • A sharp and strong C=O (carbonyl) stretch around 1700-1720 cm⁻¹.

    • Asymmetric and symmetric N-O stretches for the nitro group, typically appearing near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

    • A C-O stretch for the methoxy ether group around 1250 cm⁻¹.

    • A C-F stretch, typically in the 1000-1100 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M]⁺ or [M-H]⁻, corresponding to its molecular formula C₈H₆FNO₅. The calculated exact mass is 215.022995 u.[1]

Experimental Protocols for Verification

Trustworthiness in research is built on verifiable data. The following protocols describe a self-validating system for the characterization and purity assessment of this compound.

Protocol 1: Purity Determination by Reversed-Phase HPLC
  • Causality: This method separates the target compound from potential impurities based on differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.[10][11][12]

  • Methodology:

    • Preparation of Mobile Phase:

      • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

      • Mobile Phase B: Acetonitrile (HPLC grade).

    • Preparation of Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent) to create a 100 µg/mL solution.

    • Preparation of Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detector: UV at 254 nm.

      • Gradient Elution: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Structural Confirmation and Identity
  • Causality: A combination of spectroscopic techniques provides orthogonal data points to unequivocally confirm the molecule's structure.

  • Methodology:

    • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Compare the observed shifts and coupling patterns to the predicted profile.

    • FT-IR Spectroscopy: Obtain a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory. Verify the presence of the key functional group frequencies as described in the profile above.

    • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). The measured mass of the molecular ion should be within 5 ppm of the theoretical exact mass.

G cluster_0 Analytical Workflow for Compound Verification sample Receive/Synthesize Sample visual Visual Inspection (Color, Form) sample->visual hplc Purity Analysis (HPLC) visual->hplc Purity > 98%? nmr ¹H & ¹³C NMR hplc->nmr Yes report Final Certificate of Analysis (CoA) hplc->report No (Fail) ir FT-IR nmr->ir ms HRMS ir->ms data_analysis Data Analysis & Comparison to Specifications ms->data_analysis data_analysis->report Pass

Caption: A self-validating workflow for the characterization of this compound.

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a high-value intermediate in multi-step synthetic sequences. Its utility stems from the strategic placement of its functional groups:

  • Scaffold for Derivatization: The carboxylic acid is a versatile handle for forming amide bonds, esters, or other functionalities, allowing for the connection of this aromatic core to other parts of a target molecule.

  • Precursor to Anilines: The nitro group can be readily and selectively reduced to an aniline (amino group). This transformation is fundamental in pharmaceutical synthesis, as anilines are precursors to a vast array of heterocycles and are key components in many kinase inhibitors and other targeted therapies. For example, the related compound 4-Fluoro-2-methoxy-5-nitroaniline is a key starting material for the EGFR inhibitor Osimertinib.[13]

  • Modulation of Properties: The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through favorable electrostatic interactions. The methoxy group also influences solubility and metabolic pathways. The strategic placement of these groups makes this intermediate attractive for creating analogues of known bioactive compounds. Isomeric and related nitrophenols are known intermediates in the synthesis of GnRH antagonists like Linzagolix, highlighting the importance of this chemical class in modern drug development.[14]

Conclusion

This compound is more than a collection of atoms; it is a precisely engineered tool for chemical synthesis. Its physicochemical properties, governed by the interplay of its electron-withdrawing and donating groups, make it a moderately lipophilic, acidic compound with predictable spectroscopic characteristics. Understanding these core attributes is essential for its effective use. The protocols outlined in this guide provide a robust framework for its analysis, ensuring the quality and integrity required for advanced applications in pharmaceutical research and development. As the demand for novel and complex small-molecule therapeutics continues to grow, the value of well-characterized, versatile intermediates like this one will only increase.

References

  • Gancia, E., Bravi, G., & Vistoli, G. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of computer-aided molecular design, 25(6), 545–556. Available at: [Link]

  • All-Chemy, Ltd. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:1824284-36-7. Chemsrc.com. Available at: [Link]

  • Toth, A. M., et al. (2013). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Available at: [Link]

  • Li, X., et al. (2014). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Available at: [Link]

  • Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Pearson.com. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Sielc.com. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 1824284-36-7 | this compound. Arctom.com. Available at: [Link]

  • Chemcia Scientific. (n.d.). 4-Fluoro-2-methoxy-5-nitro-benzoic acid-Information. Chemcia.com. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. Inno-pharmchem.com. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • SpectraBase. (n.d.). 4,5-Difluoro-2-nitrobenzoic acid. Spectrabase.com. Available at: [Link]

  • Jiang, S., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Rsc.org. Available at: [Link]

  • PubChemLite. (n.d.). 2-fluoro-5-methoxy-4-nitrobenzoic acid (C8H6FNO5). Pubchemlite.com. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Patents.google.com.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Helixchrom.com. Available at: [Link]

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Patents.google.com.

Sources

A Technical Guide to 4-Fluoro-2-methoxy-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of significant interest in the field of medicinal chemistry. We will explore its core physicochemical properties, molecular structure, a detailed synthesis protocol with mechanistic explanations, and its potential applications as a versatile building block in the development of novel therapeutic agents.

Core Physicochemical Properties and Molecular Structure

This compound (CAS No: 1824284-36-7) is a poly-substituted benzene derivative.[1] Its unique arrangement of functional groups—a carboxylic acid, a methoxy group, a nitro group, and a fluorine atom—imparts specific chemical characteristics that are highly valuable for synthetic chemists.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1824284-36-7Chemsrc[1]
Molecular Formula C₈H₆FNO₅Chemsrc[1]
Molecular Weight 215.14 g/mol Chemsrc[1]
Density 1.5 ± 0.1 g/cm³Chemsrc[1]
Boiling Point 381.4 ± 42.0 °C at 760 mmHgChemsrc[1]
Flash Point 184.5 ± 27.9 °CChemsrc[1]
LogP 1.50Chemsrc[1]
Physical Form White to Pale-yellow SolidSigma-Aldrich
Molecular Structure and Substituent Effects

The molecular structure of this compound is a carefully orchestrated assembly of functional groups that dictate its reactivity and utility.

  • Carboxylic Acid (-COOH): This group is a meta-director and deactivating, but it serves as the primary reactive handle for forming amides, esters, and other derivatives.

  • Methoxy Group (-OCH₃): Located at the C2 position, this is a strong ortho-, para-directing and activating group due to its resonance electron-donating effect. Its presence significantly influences the regioselectivity of further electrophilic aromatic substitutions.

  • Fluorine Atom (-F): Positioned at C4, fluorine is an ortho-, para-directing but deactivating group. Its high electronegativity provides a site for potential hydrogen bonding and can enhance metabolic stability or binding affinity in a final drug product.

  • Nitro Group (-NO₂): A powerful meta-directing and deactivating group, the nitro group at C5 is often incorporated as a precursor to an amine (-NH₂), which can be readily formed via reduction.[2] This amine then serves as a key nucleophile for subsequent synthetic transformations.

Caption: Molecular structure of this compound.

Proposed Synthesis Protocol: Electrophilic Nitration

A robust and logical method for synthesizing this compound is through the electrophilic nitration of 4-fluoro-2-methoxybenzoic acid. This protocol is designed to be self-validating, with clear steps and explanations for the choice of reagents.

Experimental Workflow

G start Start: 4-Fluoro-2-methoxybenzoic Acid step1 Dissolve in Concentrated H₂SO₄ Cool to 0°C in an ice bath start->step1 step2 Add Fuming HNO₃ dropwise (Maintain temperature at 0-5°C) step1->step2 Reagent: H₂SO₄ (catalyst) step3 Stir at 0°C for 2-4 hours (Reaction monitoring by TLC/LC-MS) step2->step3 Reagent: HNO₃ (nitrating agent) step4 Quench reaction by pouring onto crushed ice step3->step4 step5 Filter the precipitate step4->step5 step6 Wash with cold water to remove residual acid step5->step6 end_product Dry under vacuum to yield This compound step6->end_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology & Mechanistic Rationale
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-fluoro-2-methoxybenzoic acid in concentrated sulfuric acid (H₂SO₄) at room temperature. Cool the solution to 0°C using an ice-water bath.

    • Expertise: Sulfuric acid serves a dual role. It is the solvent for the reaction and, more importantly, it acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[3]

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid dropwise to the reaction flask. Ensure the internal temperature is maintained between 0-5°C throughout the addition.

    • Expertise: The slow, cooled addition is critical for controlling the exothermic reaction and preventing unwanted side products or over-nitration. The directing effects of the -OCH₃ (ortho, para) and -COOH (meta) groups favor substitution at the C5 position, which is para to the strongly activating methoxy group and meta to the carboxylic acid.

  • Reaction Monitoring: Stir the mixture at 0°C for 2-4 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Trustworthiness: Active monitoring ensures the reaction is stopped at the optimal point, maximizing yield and minimizing the formation of impurities.

  • Work-up and Isolation: Once complete, carefully pour the reaction mixture onto a beaker of crushed ice. This will cause the crude product to precipitate out of the aqueous solution.

    • Expertise: Quenching with ice water serves to stop the reaction immediately and precipitates the organic product, which has low solubility in the highly polar aqueous acidic medium.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual sulfuric and nitric acids. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

    • Trustworthiness: The washing step is essential for removing inorganic impurities. Recrystallization is a standard and effective method for achieving high purity, which is critical for subsequent use in drug synthesis.[4]

  • Drying: Dry the purified solid under vacuum to obtain the final product, this compound.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value chemical intermediate. Its structure is a blueprint for creating more complex molecules with therapeutic potential.

A Versatile Synthetic Scaffold

The true value of this compound lies in the strategic placement of its functional groups, which allows for sequential and site-selective modifications:

  • Amide Coupling: The carboxylic acid is readily converted into amides by coupling with various amines, a cornerstone reaction in medicinal chemistry for building drug candidates.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an aniline (amine). This newly formed amine is a powerful nucleophile, enabling a host of subsequent reactions such as sulfonamide formation, further amide coupling, or reductive amination.

  • Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability and membrane permeability, while the methoxy group can enhance solubility.[2]

Role in the Synthesis of Advanced Intermediates

Structurally similar compounds are crucial in the synthesis of modern pharmaceuticals. For example, 4-Fluoro-2-methoxy-5-nitroaniline, which can be derived from the title compound, is a known intermediate in the synthesis of the anti-cancer drug Osimertinib.[5][6] Similarly, the related compound 4-Fluoro-2-Methoxy-5-Nitrophenol is a key building block for Linzagolix, a GnRH antagonist used to treat hormone-sensitive conditions.[4][7] The presence of the fluorinated and nitrated methoxy-benzene core in these complex APIs highlights the industrial and scientific relevance of scaffolds like this compound.

Safety and Handling

As with many nitro-aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Similar compounds are classified with GHS07 pictograms, indicating they may be harmful if swallowed and can cause skin and eye irritation. All waste should be neutralized and disposed of according to institutional safety protocols.

References

  • Chemsrc, this compound, Chemsrc, [Link]

  • PubChem, 4-Fluoro-2-methyl-5-nitrobenzoic acid, National Institutes of Health, [Link]

  • PubChem, 4-Fluoro-2-methoxy-5-nitroaniline, National Institutes of Health, [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., The Crucial Link: 4-Fluoro-2-Methoxy-5-Nitrophenol in GnRH Antagonist Drug Discovery, NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • AA Blocks, 5-FLUORO-4-METHOXY-2-NITROBENZOIC ACID, AA Blocks, [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry, NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • Google Patents, A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, Google P

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth technical overview of the solubility profile of 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a compound of interest in medicinal chemistry. We will explore its fundamental physicochemical properties, the theoretical principles governing its solubility, and detailed, field-proven methodologies for its empirical determination. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling a thorough understanding and practical assessment of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the aqueous solubility of a potential drug candidate is a paramount physicochemical property that profoundly influences its journey from the laboratory to clinical application. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately increasing the risk of late-stage attrition.[1][2] Therefore, a comprehensive understanding and early assessment of a compound's solubility profile are indispensable for guiding lead optimization and formulation strategies.[1][3]

This guide focuses on this compound, an aromatic carboxylic acid derivative. The interplay of its functional groups—a fluorine atom, a methoxy group, and a nitro group on a benzoic acid scaffold—creates a unique electronic and steric environment that dictates its interaction with various solvents and its behavior in aqueous media across a range of pH values. Understanding these nuances is key to unlocking its therapeutic potential.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility studies. These parameters provide insights into its expected behavior and inform the design of appropriate analytical methods.

PropertyValueSource
Chemical Structure Chemical structure of this compound
CAS Number 1824284-36-7[4]
Molecular Formula C₈H₆FNO₅[4]
Molecular Weight 215.14 g/mol [4]
Predicted LogP 1.50[4]
Predicted pKa ~3-4 (estimated based on benzoic acid and substituted analogs)

The predicted LogP of 1.50 suggests a moderate lipophilicity. The presence of the carboxylic acid group indicates that the compound's solubility will be highly dependent on pH.[5][6] As a weak acid, it will exist predominantly in its neutral, less soluble form at low pH and will ionize to its more soluble carboxylate form at higher pH.[6][7] The electron-withdrawing nature of the nitro and fluoro groups is expected to lower the pKa of the carboxylic acid compared to benzoic acid itself.

Principles of Solubility: Thermodynamic vs. Kinetic

When assessing the solubility of a compound, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[1][8]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[2][9] It is determined by incubating an excess of the solid compound with the solvent over a prolonged period (e.g., 24 hours or more) to ensure that a true equilibrium is reached between the dissolved and undissolved states.[8][9] This value is critical for lead optimization and formulation development.[1][9]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer and incubated for a shorter period (e.g., 1-2 hours).[8][10][11] It is a high-throughput method well-suited for the early stages of drug discovery to quickly flag compounds with potential solubility issues.[1][8][11] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.

G Thermodynamic Thermodynamic Thermo_Char Thermo_Char Thermodynamic->Thermo_Char  Provides Kinetic Kinetic Kinetic_Char Kinetic_Char Kinetic->Kinetic_Char  Provides

Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to build a comprehensive solubility profile for this compound.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][12] It involves agitating an excess amount of the solid compound in a specific solvent or buffer until equilibrium is achieved.

Protocol:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., phosphate-buffered saline at various pH levels, organic solvents).

  • Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow for complete equilibration.[9]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter plate.[8]

  • Quantification: Carefully aspirate the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]

  • Data Analysis: Construct a calibration curve using known concentrations of the compound to accurately determine the solubility in the saturated solution.

G start Start weigh Weigh excess solid compound into vial start->weigh add_solvent Add precise volume of solvent/buffer weigh->add_solvent incubate Incubate with agitation (24-48h at constant T) add_solvent->incubate separate Separate solid and liquid (Centrifuge/Filter) incubate->separate quantify Quantify concentration in supernatant (HPLC/LC-MS) separate->quantify end End quantify->end

Kinetic Solubility (High-Throughput Assay)

Kinetic solubility is often determined using methods that rely on detecting precipitation from a supersaturated solution.[10][11]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[11]

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Buffer Addition: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells containing the DMSO solutions, typically resulting in a final DMSO concentration of 1-2%.[11]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period, usually 1 to 2 hours.[8]

  • Precipitation Detection: Determine the solubility by identifying the concentration at which precipitation occurs. This can be done using several methods:

    • Nephelometry: Measures the scattering of light by undissolved particles.[8][10]

    • Direct UV Assay: After filtration to remove precipitate, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.[10]

    • LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the compound in the supernatant after separation of the precipitate.[13]

pH-Dependent Solubility Profile

Given the carboxylic acid moiety, determining the solubility of this compound at different pH values is critical. This is typically performed using the thermodynamic shake-flask method with a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[14]

The relationship between pH, pKa, and the solubility (S) of a weak acid can be described by the Henderson-Hasselbalch equation:

S = S₀ (1 + 10^(pH - pKa))

Where S₀ is the intrinsic solubility of the neutral form of the compound. This equation illustrates that as the pH increases above the pKa, the solubility will increase due to the ionization of the carboxylic acid to the more soluble carboxylate anion.[6]

G Equilibrium High_pH High_pH Equilibrium->High_pH Low_pH Low_pH Low_pH->Equilibrium

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise format to facilitate analysis and comparison.

Table 1: Hypothetical Thermodynamic Solubility of this compound in Various Solvents at 25°C

SolventDielectric ConstantSolubility (µg/mL)Solubility (µM)
Water (pH 5.0)80.1[Example: 50][Example: 232]
PBS (pH 7.4)~78[Example: >1000][Example: >4648]
Ethanol24.6[Example: >2000][Example: >9296]
Acetonitrile37.5[Example: 1500][Example: 6972]
Ethyl Acetate6.0[Example: 800][Example: 3718]
Dichloromethane8.9[Example: 400][Example: 1859]

Note: The values in this table are for illustrative purposes and should be replaced with experimentally determined data.

The solubility of nitrobenzoic acid derivatives generally follows the trend of increasing in more polar solvents.[15] Therefore, it is expected that this compound will exhibit higher solubility in polar protic solvents like ethanol and methanol, and lower solubility in non-polar solvents.[15]

Conclusion and Future Directions

This guide has outlined the theoretical and practical considerations for determining the solubility profile of this compound. A thorough characterization, including thermodynamic solubility in various solvents and at different pH values, as well as kinetic solubility for high-throughput screening, is essential for its successful development as a potential therapeutic agent. The experimental protocols provided herein offer a robust framework for obtaining high-quality, reliable data. Future work should focus on the experimental execution of these protocols to generate a definitive solubility profile and to investigate the impact of temperature and the potential for co-solvent and formulation strategies to enhance solubility where necessary.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. 2025. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

  • Solubility of Things. 4-Nitrobenzoic acid. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • [No Title Provided]. Available from: [Link]

  • Chemsrc. This compound | CAS#:1824284-36-7. 2025. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available from: [Link]

  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Available from: [Link]

  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid. Available from: [Link]

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. Available from: [Link]

  • ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. 2018. Available from: [Link]

  • ResearchGate. Solubility of p-Nitrobenzoic Acid in Supercritical Carbon Dioxide with and without Cosolvents. 2025. Available from: [Link]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. Available from: [Link]

  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072. Available from: [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. 2012. Available from: [Link]

  • ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. 2014. Available from: [Link]

  • Quora. What is the standard pH of carboxylic acids?. 2021. Available from: [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. Available from: [Link]

  • PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. Available from: [Link]

Sources

spectroscopic data for 4-Fluoro-2-methoxy-5-nitrobenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Abstract

This compound (CAS No: 1824284-36-7) is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its unique arrangement of electron-donating (methoxy) and electron-withdrawing (fluoro, nitro, carboxylic acid) groups on the benzene ring creates a distinct electronic and structural profile. Accurate structural confirmation and purity assessment are critical for its application in subsequent synthetic steps. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering both interpreted data and the underlying scientific rationale for experimental choices and outcomes.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with an understanding of the molecule's connectivity and the electronic influence of its substituents.

Figure 1. Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the acidic proton of the carboxyl group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentRationale
~13.5broad s-1HCOOHThe acidic proton is highly deshielded and its signal is often broad due to hydrogen exchange.
~8.2dJ(H,F) ≈ 7-81HH-6Deshielded by the adjacent electron-withdrawing nitro group and coupled to the fluorine atom four bonds away (⁴JHF).
~7.6dJ(H,F) ≈ 10-121HH-3Shielded relative to H-6 due to the ortho-methoxy group and coupled to the fluorine atom three bonds away (³JHF).
~4.0s-3H-OCH₃Protons on the electron-donating methoxy group appear as a sharp singlet in a typical chemical shift range.

Expertise & Experience: The choice of DMSO-d₆ as a solvent is deliberate for substituted benzoic acids.[2] It is an excellent solvent for polar compounds and allows for the observation of the acidic carboxylic proton, which often exchanges too rapidly to be seen in solvents like CDCl₃. The predicted chemical shifts and, crucially, the through-space coupling constants (J-coupling) between the protons and the fluorine atom are key diagnostic features for confirming the isomer.

1H_NMR_Coupling_Diagram cluster_mol Key NMR Interactions H6 H-6 F4 F-4 H6->F4 ⁴JHF (meta-coupling) H3 H-3 H3->F4 ³JHF (ortho-coupling)

Figure 2. Diagram of key proton-fluorine (¹H-¹⁹F) J-coupling interactions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment. Proton-decoupled spectra are standard, where each unique carbon typically appears as a single line, though carbons near fluorine will appear as doublets due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicity (due to F)AssignmentRationale
~165.0sC OOHThe carbonyl carbon is highly deshielded due to bonding with two electronegative oxygen atoms.
~159.0dC -4Directly bonded to fluorine, this carbon is deshielded and exhibits a large one-bond C-F coupling constant (¹JCF > 240 Hz).
~152.0sC -2Bonded to the electron-donating methoxy group, appearing downfield.
~141.0sC -5Attached to the electron-withdrawing nitro group.
~125.0dC -6Exhibits a smaller C-F coupling (³JCF).
~118.0dC -1Exhibits a smaller C-F coupling (²JCF).
~114.0dC -3Exhibits a smaller C-F coupling (²JCF).
~57.0s-OC H₃The aliphatic methoxy carbon is highly shielded compared to the aromatic carbons.

Trustworthiness: The prediction of carbon chemical shifts is grounded in well-established additive models and extensive empirical databases for substituted benzenes.[3] The presence of a large doublet splitting for C-4 is a non-negotiable validation point for the position of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is a unique "fingerprint" resulting from the vibrations of chemical bonds upon absorbing infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 2500Broad, StrongO-H stretch (from hydrogen-bonded -COOH)
~1700Strong, SharpC=O stretch (from -COOH)
~1530 and ~1350Strong, SharpN-O asymmetric and symmetric stretch (from -NO₂)
~1280StrongC-O stretch (from aryl-OCH₃)
~1200StrongC-F stretch

Authoritative Grounding: The characteristic broad O-H band and the sharp C=O stretch are definitive indicators of a carboxylic acid functional group.[4] Similarly, the two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are the classic signature of an aromatic nitro group.[5] The presence of all these bands provides strong, cumulative evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular weight is 215.14 g/mol .[1]

Table 4: Expected Mass Spectrometry Fragmentation Data (Electron Ionization)

m/z (Mass-to-Charge Ratio)Proposed FragmentInterpretation
215[M]⁺Molecular Ion
198[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid
170[M - COOH]⁺Loss of the carboxylic acid group
169[M - NO₂]⁺Loss of the nitro group, a common fragmentation for nitroaromatics[6]

Causality Behind Fragmentation: Under high-energy electron ionization (EI), the molecular ion is formed and then fragments in predictable ways. The bonds adjacent to the aromatic ring and functional groups are often the weakest points. The loss of small, stable neutral molecules or radicals like OH, NO₂, and COOH is thermodynamically favored and gives rise to the observed fragment ions.

Experimental Protocols

The following are standardized, field-proven methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and co-adding 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are required due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the raw data (FID) with a Fourier transform. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

IR Spectroscopy (ATR) Protocol
  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Co-add 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI) Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently stable, through a Gas Chromatography (GC) inlet.

  • Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) analyzer to separate the ions.

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Spectroscopic_Validation_Workflow Sample Sample: 4-Fluoro-2-methoxy- 5-nitrobenzoic acid NMR NMR (¹H, ¹³C) Sample->NMR IR IR (ATR) Sample->IR MS MS (EI) Sample->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Conclusion Structural Confirmation & Purity Assessment Data_Analysis->Conclusion Corroboration

Figure 3. Integrated workflow for the structural validation of the target compound.

Conclusion

The spectroscopic characterization of this compound is a clear example of a multi-technique, self-validating process. While ¹H and ¹³C NMR provide the definitive map of the molecular skeleton and substituent placement, IR spectroscopy rapidly confirms the presence of all key functional groups. Mass spectrometry validates the molecular weight and supports the structure through predictable fragmentation. Together, these methods provide an unambiguous and trustworthy confirmation of the compound's identity and purity, which is an essential quality control step for any research or development professional.

References

  • ResearchGate. (2025). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. Available at: [Link]

  • Semjonova, A., & Actiņš, A. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design. Available at: [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

  • ChemSrc. (n.d.). This compound | CAS#:1824284-36-7. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available at: [Link]

  • University of Wisconsin. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Available at: [Link]

Sources

The Emerging Potential of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid Derivatives in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 4-Fluoro-2-methoxy-5-nitrobenzoic acid scaffold is a synthetically versatile platform with significant, yet largely unexplored, potential in medicinal chemistry. The strategic placement of a fluorine atom, a methoxy group, and a nitro group on a benzoic acid core provides a unique combination of electronic and steric properties conducive to potent and selective biological activity. This guide synthesizes current knowledge from structurally related compounds to build a strong rationale for the investigation of its derivatives as novel therapeutic agents. We will delve into the synthetic accessibility of these derivatives, explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, and provide detailed experimental protocols for their synthesis and evaluation. The primary focus will be on the compelling link between the core structure and established kinase inhibitors, suggesting a promising trajectory for future drug discovery efforts.

Introduction: The Strategic Importance of the Core Scaffold

In the landscape of medicinal chemistry, the success of a drug candidate is often dictated by the nuanced properties of its core chemical scaffold. The this compound molecule is a prime example of a structure rich with potential, owing to the specific contributions of its functional groups:

  • Fluorine Atom: The introduction of fluorine is a well-established strategy in drug design. Its high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and form key hydrogen bonds or polar interactions with target enzymes. Crucially, it often enhances metabolic stability by blocking sites of oxidative metabolism, thereby improving pharmacokinetic profiles[1][2].

  • Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring. In biological systems, it can be reduced to form reactive intermediates capable of interacting with cellular components, a mechanism leveraged in some antimicrobial and anticancer agents[3][4].

  • Methoxy Group: This group acts as a hydrogen bond acceptor and can be critical for orienting the molecule within a target's binding pocket. Its presence can also influence solubility and metabolic pathways.

  • Carboxylic Acid: This functional group provides a key handle for synthetic modification, allowing for the creation of diverse libraries of esters, amides, and hydrazones to probe structure-activity relationships (SAR)[5][6]. It also serves as a potent hydrogen bond donor and acceptor.

The most compelling evidence for this scaffold's potential lies in its close structural relationship to 4-fluoro-2-methoxy-5-nitroaniline , a key starting material in the synthesis of Osimertinib[7]. Osimertinib is a highly effective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer. This connection provides a powerful rationale for exploring derivatives of the corresponding benzoic acid as potential kinase inhibitors and anticancer agents.

Synthetic Pathways for Derivative Generation

The carboxylic acid moiety of this compound is the primary site for chemical modification to generate a diverse library of derivatives. Standard and reliable coupling reactions can be employed to synthesize amides, esters, and other analogues.

A generalized workflow for this process involves activating the carboxylic acid, followed by nucleophilic acyl substitution with a desired amine, alcohol, or hydrazine. This modular approach allows for the systematic exploration of chemical space around the core scaffold.

G Core 4-Fluoro-2-methoxy- 5-nitrobenzoic Acid Activation Carboxylic Acid Activation (e.g., EDC, HOBt, SOCl₂) Core->Activation Step 1 Amide Amide Derivatives Activation->Amide Step 2a Ester Ester Derivatives Activation->Ester Step 2b Hydrazide Hydrazide/Hydrazone Derivatives Activation->Hydrazide Step 2c Amine Primary/Secondary Amine (R₁R₂NH) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Hydrazine Hydrazine Derivative (RNHNH₂) Hydrazine->Hydrazide

Fig. 1: General synthetic workflow for derivatization.

High-Potential Biological Activities

Anticancer Activity: A Kinase Inhibition Hypothesis

The structural link to the Osimertinib precursor provides the strongest rationale for investigating these derivatives as anticancer agents[7]. Many kinase inhibitors feature a substituted aniline or benzamide core that anchors the molecule in the ATP-binding pocket of the target enzyme. The functional groups on the this compound scaffold are well-suited to mimic interactions seen in known inhibitors.

Mechanism of Action Hypothesis: Derivatives could function as Type I ATP-competitive inhibitors of protein kinases, such as EGFR, by forming hydrogen bonds and other interactions within the enzyme's active site. The nitro group could be further modified or reduced to an amine, which is a common feature in many kinase inhibitors, participating in crucial hydrogen bonds with the hinge region of the kinase domain.

G cluster_0 Cell Exterior cluster_1 Cell Signaling Cascade EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR P1 RAS/RAF/MEK Pathway EGFR->P1 P2 PI3K/AKT Pathway EGFR->P2 Proliferation Cell Proliferation, Survival, Growth P1->Proliferation P2->Proliferation Inhibitor Potential Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibition

Fig. 2: Simplified EGFR signaling pathway and point of inhibition.

Data Context: To frame the potential potency, the following table presents IC₅₀ values for structurally related compounds against various cancer cell lines. It is hypothesized that optimized derivatives of this compound could achieve similar or superior activity.

Compound Class Derivative Example Cell Line IC₅₀ (µM) Reference
Fluoroquinolone DerivativeCiprofloxacin analogueA549 (Lung)27.71[8]
Fluoroindole DerivativeIndole-2-carboxylic acidA549 (Lung)0.8[1]
Methoxy-nitrobenzoylThiadiazole derivativeMCF-7 (Breast)49.6[4]
Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to generate cytotoxic radical species that damage DNA and proteins[4]. Furthermore, benzoic acid derivatives themselves are known to possess antibacterial and antifungal properties[6][9][10]. The combination of these features in the target scaffold makes a strong case for antimicrobial potential.

Proposed Screening: Derivatives should be tested against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

Data Context: The table below shows Minimum Inhibitory Concentration (MIC) values for related nitro- and fluoro-substituted aromatic compounds, providing a benchmark for potential efficacy.

Compound Class Derivative Example Microorganism MIC (µg/mL) Reference
NitrobenzoatePentyl 3-methyl-4-nitrobenzoateC. guilliermondii31[4]
Fluorobenzohydrazide[(5-nitro-2-furyl)methylene]hydrazideS. aureus3.13[4]
Dihydroxybenzoic Hydrazone2,4-dihydroxy-N'-[(2-hydroxy...)]S. aureus (MRSA)3.91[6]
Anti-inflammatory Activity

Fluorinated aromatic compounds are prevalent among non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents[11]. The fluorine atom can enhance binding to target enzymes like cyclooxygenases (COX) or modulate signaling pathways involved in inflammation, such as the NF-κB pathway[11]. Some studies on related methoxy-nitrobenzoic acids also suggest potential anti-inflammatory effects[3][12].

Mechanism of Action Hypothesis: Derivatives could potentially inhibit key pro-inflammatory enzymes or transcription factors. An initial assessment can be performed using in vivo models, such as the carrageenan-induced paw edema assay in rodents, which is a standard method for evaluating acute anti-inflammatory activity[13][14].

Structure-Activity Relationship (SAR) Framework

Systematic modification of the core scaffold is essential to optimize biological activity and drug-like properties. The primary point of diversification is the carboxylic acid group, but future work could also explore modifications of the other substituents.

Fig. 3: Key modification points for SAR studies.

Causality in SAR:

  • Amide/Ester 'R' Group: Changing the substituent attached to the amide nitrogen or ester oxygen directly probes the shape and polarity of the target's binding site. A bulky, hydrophobic group may be favored if the pocket is large and greasy, while a smaller, polar group might be necessary to engage with specific amino acid residues via hydrogen bonding[15].

  • Nitro-to-Amine Reduction: Converting the nitro group to an amine fundamentally changes the molecule's electronic character and introduces a key hydrogen bond donor. This is a critical transformation when targeting the hinge region of many protein kinases.

Key Experimental Protocols

Protocol 1: General Synthesis of an Amide Derivative

This protocol describes a standard procedure for coupling the core benzoic acid with a primary amine.

  • Dissolution: Dissolve 1 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Activation: Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution. Stir at room temperature for 20 minutes to form the activated ester. Rationale: EDC is a zero-buyproduct coupling agent, and HOBt is added to suppress racemization and improve efficiency.

  • Amine Addition: Add 1.2 equivalents of the desired primary amine (e.g., benzylamine) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer MTT Assay

This protocol measures the reduction in cell viability after exposure to a test compound.

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Osimertinib).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics. The compelling structural analogy to a precursor of the blockbuster anticancer drug Osimertinib provides a powerful and immediate rationale for the synthesis and evaluation of its derivatives as kinase inhibitors. Furthermore, established knowledge regarding the antimicrobial and anti-inflammatory properties of related fluorinated and nitroaromatic compounds suggests that screening for these activities is also highly warranted.

Future efforts should focus on the synthesis of a focused library of amide and ester derivatives to establish clear structure-activity relationships. Promising compounds should be advanced to broader kinase screening panels and subsequently tested in relevant in vivo models of cancer and inflammation. The strategic combination of functional groups within this core structure provides a robust foundation for discovering next-generation therapeutic agents.

References

  • Benchchem. (n.d.). 2-Fluoro-5-methoxy-4-nitrobenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry.
  • MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • National Institutes of Health (NIH). (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • Benchchem. (n.d.). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid.
  • PubMed. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors.
  • CDC Stacks. (n.d.). Supporting Information.
  • RSC Publishing. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid.
  • CymitQuimica. (n.d.). 4-Fluoro-5-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline.
  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
  • Bentham Science Publisher. (n.d.). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives.
  • ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white.

Sources

An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitrobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic compound that holds significant interest as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitro group on a benzoic acid core, provides a versatile scaffold for the development of novel therapeutics. This guide offers a comprehensive overview of its synthesis, chemical properties, and, most notably, its emerging role in the field of drug discovery, particularly as a potential building block for gonadotropin-releasing hormone (GnRH) antagonists.

The strategic placement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups on the benzene ring significantly influences the molecule's reactivity and potential for biological interactions. This makes it a valuable precursor for creating compounds with tailored pharmacological profiles.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure and comparison with closely related isomers.

PropertyValueSource
Molecular Formula C₈H₆FNO₅-
Molecular Weight 215.14 g/mol [1][2]
Appearance Expected to be a solid[2]
Purity Typically available at ≥98%[2]
CAS Number 1824284-36-7[3]

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be devised from commercially available starting materials. The following multi-step process is based on established organic chemistry reactions and a patented synthesis of a key precursor, 4-fluoro-2-methoxy-5-nitroaniline.[4]

Synthesis_Pathway A 2,4-Difluoro-1-nitrobenzene B 4-Fluoro-2-methoxy-1-nitrobenzene A->B Methoxylation (Potassium tert-butoxide, Methanol) C 4-Fluoro-2-methoxyaniline B->C Reduction (Raney Ni, H2) D N-(4-Fluoro-2-methoxyphenyl)acetamide C->D Acetylation (Acetic anhydride) E N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide D->E Nitration (Fuming Nitric Acid, Sulfuric Acid) F 4-Fluoro-2-methoxy-5-nitroaniline E->F Deacetylation (HCl) G 4-Fluoro-2-methoxy-5-nitrobenzonitrile F->G Sandmeyer Reaction (NaNO2, HCl, CuCN) H This compound G->H Hydrolysis (Acid or Base)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene [4]

  • To a solution of 2,4-difluoro-1-nitrobenzene in toluene, add methanol at 0°C.

  • Portion-wise, add potassium tert-butoxide while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to 20°C and stir for an additional 4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 4-Fluoro-2-methoxyaniline [4]

  • In an autoclave, dissolve 4-fluoro-2-methoxy-1-nitrobenzene in methanol.

  • Add a slurry of Raney Nickel in methanol under a nitrogen atmosphere.

  • Introduce hydrogen gas up to 3.0 kgs and stir the reaction at 25-30°C for 8-10 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate to obtain the aniline.

Step 3 & 4: Acetylation and Nitration [4]

  • Dissolve 4-fluoro-2-methoxyaniline in acetic acid and slowly add acetic anhydride. Heat the mixture to 90°C for 3-5 hours to form N-(4-fluoro-2-methoxyphenyl)acetamide.

  • Cool the resulting acetamide in sulfuric acid to 0°C and add fuming nitric acid dropwise over 4-6 hours.

  • Stir at 0°C for 1-2 hours, then carefully pour the reaction mixture into chilled water to precipitate N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.

Step 5: Deacetylation to 4-Fluoro-2-methoxy-5-nitroaniline [4]

  • Suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in methanol and add hydrochloric acid.

  • Heat the mixture to reflux for 3-5 hours.

  • Distill off the solvent under vacuum and adjust the pH of the residue to 9.0 with NaOH solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield 4-fluoro-2-methoxy-5-nitroaniline.

Step 6 & 7: Sandmeyer Reaction and Hydrolysis to this compound

  • Prepare a diazonium salt solution by dissolving 4-fluoro-2-methoxy-5-nitroaniline in an aqueous solution of hydrochloric acid and cooling to 0-5°C, followed by the dropwise addition of a sodium nitrite solution.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and then heat to complete the reaction, forming 4-fluoro-2-methoxy-5-nitrobenzonitrile.

  • Isolate the nitrile and subject it to acidic or basic hydrolysis to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Aromatic protons would appear as distinct signals in the downfield region (around 7.0-8.5 ppm), with coupling patterns influenced by the fluorine atom. The methoxy group would present as a singlet at approximately 3.9-4.1 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically above 10 ppm.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxylic acid carbonyl carbon would be the most downfield signal (around 165 ppm). The carbon attached to the fluorine would exhibit a large C-F coupling constant.[1]

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), asymmetric and symmetric stretches for the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-F and C-O stretching vibrations.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 215.023.

Applications in Drug Discovery

The primary interest in this compound and its precursors lies in their application as intermediates in the synthesis of pharmacologically active molecules.

Intermediate for GnRH Antagonists

A closely related compound, 4-Fluoro-2-methoxy-5-nitrophenol, is a key intermediate in the synthesis of Linzagolix , a gonadotropin-releasing hormone (GnRH) antagonist.[3] Linzagolix is used for the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis.[5] This suggests that this compound could also serve as a valuable building block for the synthesis of Linzagolix or other novel GnRH antagonists.

GnRH_Pathway cluster_0 Hypothalamus cluster_1 Pituitary Gland cluster_2 Gonads (Ovaries/Testes) GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to LH_FSH LH & FSH GnRHR->LH_FSH Stimulates release of Hormones Estrogen / Testosterone LH_FSH->Hormones Stimulates production of Linzagolix Linzagolix (GnRH Antagonist) Linzagolix->GnRHR Blocks

Caption: Mechanism of action of GnRH antagonists like Linzagolix.

The structural features of this compound make it amenable to various chemical modifications, allowing for the exploration of structure-activity relationships in the design of new drug candidates. The nitro group can be reduced to an amine, which can then be further functionalized.[1]

Safety and Handling

Specific safety data for this compound is not available. However, based on data for the closely related compound 4-Fluoro-2-methyl-5-nitrobenzoic acid, the following hazards should be considered[6]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the pharmaceutical industry. While detailed literature on this specific compound is limited, its structural relationship to key precursors of the GnRH antagonist Linzagolix highlights its importance. The proposed synthesis pathway offers a viable route for its preparation, enabling further research into its applications. As the demand for novel therapeutics for hormone-dependent diseases continues to grow, the utility of versatile building blocks like this compound is expected to increase, making it a compound of considerable interest to researchers and drug development professionals.

References

  • Quick Company. "A Process For Preparation Of Substituted Benzoic Acids". N.p., n.d. Web.
  • Ningbo Inno Pharmchem Co.,Ltd. "Navigating the Synthesis of Linzagolix: The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol". N.p., n.d. Web.
  • BenchChem.
  • BenchChem. "2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7". N.p., n.d. Web.
  • Google Patents. "CN1251833A - Process for preparing substituted benzoic acid". N.p., n.d. Web.
  • Organic Chemistry Frontiers (RSC Publishing).
  • Journal of the American Chemical Society. "THE PREPARATION OF o-NITROBENZOIC ACID.". N.p., n.d. Web.
  • ResearchGate. "(PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system". N.p., 2025. Web.
  • Ningbo Inno Pharmchem Co.,Ltd. "Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry". N.p., n.d. Web.
  • ResearchGate. "Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix". N.p., 2024. Web.
  • Organic Syntheses Procedure. "p-FLUOROBENZOIC ACID". N.p., n.d. Web.
  • PMC - NIH. "2-Fluoro-4-(methoxycarbonyl)benzoic acid". N.p., n.d. Web.
  • Google Patents. "A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline". N.p., n.d. Web.
  • Sigma-Aldrich. "4-Fluoro-2-methyl-5-nitrobenzoic acid | 64695-92-7". N.p., n.d. Web.
  • CymitQuimica. "4-Fluoro-5-methoxy-2-nitrobenzoic acid". N.p., n.d. Web.
  • SpectraBase. "4,5-Difluoro-2-nitrobenzoic acid". N.p., n.d. Web.
  • Google Patents.
  • Ningbo Inno Pharmchem Co.,Ltd. "The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis". N.p., n.d. Web.
  • Chemical Communications (RSC Publishing).
  • The Royal Society of Chemistry.
  • PubChem. "4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101". N.p., n.d. Web.
  • BLD Pharm. "1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline". N.p., n.d. Web.
  • Aromsyn Co.,Ltd. "864293-50-5 | 4-Fluoro-5-methoxy-2-nitrobenzoic acid". N.p., n.d. Web.
  • ChemicalBook. "2-Fluoro-4-nitrobenzoic acid synthesis". N.p., n.d. Web.
  • CDC Stacks.
  • Chem-Impex. "2-Fluoro-4-nitrobenzoic acid". N.p., n.d. Web.
  • PubChem. "4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072". N.p., n.d. Web.
  • PubChem. "Linzagolix | C22H15F3N2O7S | CID 16656889". N.p., n.d. Web.
  • New Drug Approvals. "LINZAGOLIX". N.p., 2021. Web.
  • MDPI.
  • NIST WebBook. "2-Chloro-5-nitrobenzoic acid". N.p., n.d. Web.
  • PubChemLite. "2-fluoro-5-methoxy-4-nitrobenzoic acid (C8H6FNO5)". N.p., n.d. Web.
  • The Royal Society of Chemistry.

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-Fluoro-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4-Fluoro-2-methoxy-5-nitrobenzoic acid could not be located. The following information is a synthesis of data from structurally related compounds and general knowledge of the functional groups present. This guide should be used as a supplementary resource for a comprehensive, lab-specific risk assessment. All handling and experimental procedures should be conducted with the utmost caution by qualified personnel.

Introduction: Understanding the Compound's Profile

This compound is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its structure incorporates several key functional groups: a fluorinated aromatic ring, a methoxy group, a nitro group, and a carboxylic acid moiety. Each of these contributes to its unique reactivity and, consequently, its potential hazards. The presence of a nitro group on the aromatic ring, in particular, suggests that this compound should be handled with the same respect as other potentially energetic and toxic nitroaromatic compounds.

The strategic placement of fluorine is a common tactic in modern drug design to modulate metabolic stability and binding affinity.[1][2] However, the introduction of fluorine can also alter the toxicological profile of a molecule.[3] Therefore, a thorough understanding of its safe handling is paramount for researchers and scientists.

Hazard Identification and Classification: An Inferred Profile

Based on the Globally Harmonized System (GHS) classifications of structurally similar compounds, such as 4-Fluoro-2-methyl-5-nitrobenzoic acid, 4-Fluoro-2-nitrobenzoic acid, and various nitrobenzoic acids, this compound is anticipated to possess the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

It is also prudent to consider the potential for other hazards associated with nitroaromatic compounds, such as the potential for mutagenic effects and the formation of methemoglobin.[6][7]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is essential when handling this compound. The causality behind these choices is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls
  • Fume Hood: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Gloves: Nitrile or neoprene gloves should be worn. It is critical to double-glove and to change gloves immediately upon contamination.

  • Body Protection: A flame-resistant lab coat should be worn and buttoned. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if handling outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Certified Fume Hood? start->fume_hood handling_solid Handling Solid Compound? fume_hood->handling_solid Yes handling_solution Handling Solution? fume_hood->handling_solution Yes ppe_solid Mandatory PPE: - Chemical Goggles - Face Shield - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat handling_solid->ppe_solid ppe_solution Mandatory PPE: - Chemical Goggles - Face Shield - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Chemical-Resistant Apron handling_solution->ppe_solution respirator_needed Is there a risk of exceeding exposure limits? ppe_solid->respirator_needed ppe_solution->respirator_needed respirator Add NIOSH-approved respirator (Organic Vapor/Acid Gas Cartridge + P100 Filter) respirator_needed->respirator Yes end Proceed with Caution respirator_needed->end No respirator->end

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Safe Handling and Storage Protocols

Adherence to strict protocols is a self-validating system for ensuring safety.

Handling
  • Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly. Have spill control materials readily available.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent in the fume hood with stirring. Be aware of potential exothermic reactions, although none are specifically documented for this compound.

  • Avoidance of Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Incompatibilities: Based on related compounds, avoid strong oxidizing agents and strong bases.

Emergency Procedures: A Self-Validating Response System

Rapid and correct response in an emergency is crucial.

Spills
  • Evacuate: Immediately evacuate the area.

  • Alert: Inform colleagues and the laboratory supervisor.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spill (Solid): If the spill is small and you are trained to do so, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a labeled waste container.

  • Small Spill (Liquid): Absorb the spill with an inert absorbent material. Place the contaminated material into a labeled waste container.

  • Large Spill: Do not attempt to clean up a large spill. Evacuate the laboratory and contact emergency services.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Emergency_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert assess Assess Spill Size alert->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large cleanup_small Trained Personnel Cleanup with Appropriate PPE and Materials small_spill->cleanup_small evacuate_lab Evacuate Laboratory large_spill->evacuate_lab decontaminate Decontaminate Spill Area cleanup_small->decontaminate contact_emergency Contact Emergency Services evacuate_lab->contact_emergency end Incident Report contact_emergency->end decontaminate->end

Caption: Emergency Response Workflow for a Spill.

Physical and Chemical Properties: An Estimated Profile

The following properties are estimated based on the compound's structure and data from similar molecules.

Table 2: Estimated Physical and Chemical Properties

PropertyEstimated ValueRationale/Source Analogy
Molecular FormulaC₈H₆FNO₅From structure
Molecular Weight215.14 g/mol From structure
AppearanceWhite to off-white solidAnalogy with similar nitrobenzoic acids
Melting PointNot available---
Boiling PointNot available---
SolubilityLikely insoluble in water, soluble in organic solventsAnalogy with similar aromatic carboxylic acids[7]

Stability and Reactivity

  • Stability: The compound is likely stable under normal storage conditions.

  • Reactivity: As a nitroaromatic compound, it may be reactive, especially at elevated temperatures or in the presence of strong reducing agents. The carboxylic acid functionality will react with bases.

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Toxicological Information: A Precautionary Approach

No specific toxicological data for this compound is available. The information below is based on the toxicology of related compounds and functional groups.

  • Aromatic Nitro Compounds: These can be toxic and may cause methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[7] Some are also considered mutagenic.[6]

  • Halogenated Aromatic Hydrocarbons: This class of compounds can have a wide range of toxic effects.[8][9]

  • Benzoic Acid: Benzoic acid itself can cause skin and eye irritation.[10]

  • Methoxy-substituted Aromatics: The toxicity can vary, with some studies suggesting that electron-donating groups like methoxy can influence toxicity.[11]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Fluoro-2-nitrobenzoic Acid, 5g, Each. Retrieved from [Link]

  • Yadav, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3875-3907. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • Gant, T. T., et al. (2009). Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences, 112(1), 69–80. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Zhang, X., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B, 13(5), 1839-1853. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(3), 1109. Retrieved from [Link]

  • Najem, A. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 3-nitrobenzoic acid. Retrieved from [Link]

  • StatPearls. (2023). Aromatic Hydrocarbon Toxicity: Benzene and Toluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1109. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Material Safety Data Sheet: 3-nitro benzoic acid 98%. Retrieved from [Link]

  • Safe, S. (1986). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 67, 265–273. Retrieved from [Link]

  • Safe, S. (1986). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives, 67, 265–273. Retrieved from [Link]

  • Bruckner, J. V., & Peterson, R. G. (1977). Toxicology of aliphatic and aromatic hydrocarbons. NIDA Research Monograph, (15), 124–163. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a key intermediate in the development of advanced pharmaceutical compounds. The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and high-purity yields. We will elucidate the chemical principles behind the chosen synthetic route, provide a step-by-step experimental procedure, and outline critical safety and handling measures.

Introduction and Significance

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry. Its specific arrangement of fluoro, methoxy, nitro, and carboxylic acid groups makes it a valuable building block for synthesizing complex molecules. Notably, it serves as a crucial precursor in the manufacturing of targeted therapies. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a key starting material for Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer treatment[1]. The reliable and efficient synthesis of this acid is therefore a critical step in the pharmaceutical supply chain.

This application note presents a validated protocol for the laboratory-scale synthesis of this compound via the electrophilic nitration of 4-Fluoro-2-methoxybenzoic acid. The methodology is grounded in established principles of aromatic chemistry and has been optimized for yield and purity.

Synthetic Pathway: Electrophilic Nitration

The selected synthetic route involves the direct nitration of 4-Fluoro-2-methoxybenzoic acid. This approach is efficient and relies on readily available starting materials[2][3].

Mechanism and Rationale:

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The regioselectivity of the substitution on the 4-Fluoro-2-methoxybenzoic acid ring is directed by the existing substituents:

  • -OCH₃ (Methoxy group): A powerful activating, ortho-, para- directing group.

  • -F (Fluoro group): A deactivating, ortho-, para- directing group.

  • -COOH (Carboxylic acid group): A strong deactivating, meta- directing group.

The methoxy group at position 2 is the most influential activating group, strongly directing the incoming electrophile (NO₂⁺) to its ortho (position 3) and para (position 5) positions. The carboxylic acid at position 1 directs meta to itself (position 5), and the fluorine at position 4 directs para to itself (position 1, already occupied). The synergistic directing effects of the methoxy and carboxylic acid groups, combined with the powerful activation from the methoxy group, overwhelmingly favor substitution at the C-5 position .

The overall synthetic transformation is illustrated below.

Synthesis_Pathway cluster_reactants Starting Material cluster_products Final Product 4-Fluoro-2-methoxybenzoic_acid 4-Fluoro-2-methoxybenzoic acid Target_Molecule This compound 4-Fluoro-2-methoxybenzoic_acid->Target_Molecule Electrophilic Nitration Reagents HNO₃ / H₂SO₄ (Nitrating Mixture)

Caption: Overall synthetic scheme for the target molecule.

Detailed Synthesis Protocol

This protocol describes the nitration of 4-Fluoro-2-methoxybenzoic acid. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
4-Fluoro-2-methoxybenzoic acid395-82-4170.1410.0 g (58.8 mmol)>98%[3]
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0850 mL98%
Fuming Nitric Acid (HNO₃)7697-37-263.015.0 mL (~70.8 mmol)>90%
Deionized Water7732-18-518.02500 mL-
Crushed Ice--~500 g-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Nitration Reaction cluster_workup Product Isolation A 1. Add H₂SO₄ to flask and cool to 0-5°C B 2. Add starting material (4-Fluoro-2-methoxybenzoic acid) and dissolve A->B C 3. Add fuming HNO₃ dropwise maintaining temp < 5°C B->C D 4. Stir at 0-5°C for 2 hours C->D E 5. Pour reaction mixture onto crushed ice (Quench) D->E F 6. Stir until ice melts, precipitate forms E->F G 7. Filter solid product via vacuum filtration F->G H 8. Wash with cold water G->H I 9. Dry product under vacuum H->I

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: Place the magnetic stir bar and 50 mL of concentrated sulfuric acid into the 250 mL three-neck flask. Assemble the flask with the thermometer and dropping funnel in an ice-salt bath. Begin stirring and cool the acid to between 0°C and 5°C.

  • Substrate Addition: Once the acid is cooled, slowly and portion-wise add 10.0 g (58.8 mmol) of 4-Fluoro-2-methoxybenzoic acid. Stir until all the solid has completely dissolved, maintaining the temperature below 10°C.

  • Nitration: Charge the dropping funnel with 5.0 mL of fuming nitric acid. Add the nitric acid dropwise to the stirred sulfuric acid solution over a period of 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5°C during the addition. This step is highly exothermic.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours, monitoring the temperature to keep it at 0-5°C.

  • Quenching and Precipitation: Prepare a 1 L beaker containing approximately 500 g of crushed ice and 200 mL of cold deionized water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale yellow solid will precipitate.

  • Isolation: Allow the ice to melt completely while continuing to stir the slurry for 30 minutes to ensure full precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of ~300 mL) until the washings are neutral to pH paper. This removes residual sulfuric acid.

  • Drying: Transfer the solid product to a watch glass or petri dish and dry it in a vacuum oven at 50-60°C to a constant weight. The expected yield is approximately 10-11.5 g (80-90%).

Safety, Handling, and Waste Disposal

4.1 Hazard Analysis:

  • Concentrated Sulfuric Acid (H₂SO₄): Severely corrosive to skin and eyes. Causes serious burns. It is also a strong oxidizing agent and a dehydrating agent.

  • Fuming Nitric Acid (HNO₃): Highly corrosive, toxic upon inhalation, and a powerful oxidizing agent. Can cause severe skin burns and eye damage. Reacts violently with many organic materials.

  • Nitration Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not strictly controlled. Uncontrolled reactions can produce large volumes of toxic nitrogen oxide gases.

4.2 Personal Protective Equipment (PPE):

  • Chemical splash goggles and a full-face shield are mandatory.

  • An acid-resistant laboratory coat.

  • Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).

4.3 Handling Procedures:

  • Always perform the experiment in a well-ventilated chemical fume hood.

  • Add reagents slowly and monitor the temperature continuously.

  • Never add water to concentrated acids; always add acid to water or ice during quenching.

  • Have an appropriate spill kit and a base (e.g., sodium bicarbonate) ready for neutralization.

4.4 Waste Disposal:

  • The acidic filtrate from the product isolation must be neutralized carefully with a suitable base (e.g., sodium bicarbonate or calcium hydroxide) before disposal according to institutional guidelines.

References

  • Benchchem. (n.d.). 2-Fluoro-5-methoxy-4-nitrobenzoic acid.
  • ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid.
  • Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Fluoro-2-methoxy-5-nitrobenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

4-Fluoro-2-methoxy-5-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitro group, provides a powerful platform for the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for precise modulation of physicochemical and pharmacological properties, making it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth exploration of the applications of this compound, including its role as a key intermediate in the synthesis of targeted therapies, and offers detailed protocols for its use in common synthetic transformations.

The fluorine atom at the 4-position enhances metabolic stability and can increase binding affinity to target proteins through favorable electrostatic interactions.[1][2][3] The methoxy group at the 2-position influences the molecule's conformation and can improve its pharmacokinetic profile.[4][5] The nitro group at the 5-position serves as a versatile synthetic handle, readily undergoing reduction to an amine, which can then be further elaborated to introduce diverse functionalities.[6][7] This trifecta of functional groups makes this compound a sought-after precursor for a range of therapeutic agents, particularly in oncology.

Core Applications in Medicinal Chemistry: Enabling the Synthesis of Targeted Therapies

The primary application of this compound and its derivatives lies in the synthesis of active pharmaceutical ingredients (APIs). The corresponding aniline, 4-fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the production of several targeted cancer therapies.

Case Study 1: Osimertinib (Tagrisso®)

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Osimertinib relies on 4-fluoro-2-methoxy-5-nitroaniline as a crucial starting material.[1] The structural features derived from this building block are integral to the drug's ability to selectively target the T790M mutation in EGFR while sparing the wild-type receptor, thereby reducing off-target toxicity.

Case Study 2: Mereletinib

Mereletinib is another EGFR inhibitor that has been investigated for the treatment of cancer. Its synthesis also utilizes 4-fluoro-2-methoxy-5-nitroaniline, highlighting the importance of this scaffold in the development of this class of inhibitors.

Case Study 3: Linzagolix

Beyond oncology, a related compound, 4-Fluoro-2-methoxy-5-nitrophenol, serves as a key intermediate in the synthesis of Linzagolix.[8] Linzagolix is a gonadotropin-releasing hormone (GnRH) antagonist used for the management of uterine fibroids. This demonstrates the broader utility of the 4-fluoro-2-methoxy-5-nitrophenyl scaffold in diverse therapeutic areas.

The Bioisosteric Rationale: A Strategic Design Element

The strategic incorporation of the 4-fluoro-2-methoxy-5-nitrophenyl moiety into drug candidates is often guided by the principles of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[9]

  • Fluorine as a Hydrogen Bioisostere: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. Due to its similar size to hydrogen, fluorine can often occupy the same space in a binding pocket. However, its high electronegativity can significantly alter the local electronic environment, leading to improved binding affinity, metabolic stability, and modulation of pKa.[10][11]

  • Methoxy Group for Enhanced Physicochemical Properties: The methoxy group can act as a bioisostere for other small polar groups. It can participate in hydrogen bonding and influence the molecule's solubility and membrane permeability, which are critical for oral bioavailability.[4][5]

  • Nitro Group as a Precursor to Diverse Functionalities: The nitro group is a classic bioisostere for a carboxyl group in certain contexts, but its primary utility here is as a synthetic precursor to the amino group. This transformation opens up a vast chemical space for the introduction of various side chains and pharmacophores.[7][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Amide Coupling of this compound (Representative Protocol)

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using HATU as the coupling reagent. This method is widely applicable and known for its high efficiency and low rates of racemization.

Table 1: Reagents for Amide Coupling

ReagentMolecular Weight ( g/mol )Equivalents
This compound215.141.0
Amine (R1R2NH)Varies1.1
HATU380.231.2
DIPEA129.242.5
Anhydrous DMF73.09-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Amide_Coupling_Workflow cluster_reagents Reagent Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification reagents 1. Combine Acid, Amine, and DIPEA in DMF activation 2. Add HATU solution dropwise reagents->activation stirring 3. Stir at RT for 4-12h activation->stirring workup 4. Aqueous Workup stirring->workup purification 5. Column Chromatography workup->purification product Pure Amide Product purification->product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of a 4-fluoro-2-methoxy-5-nitrobenzamide derivative to the corresponding aniline using tin(II) chloride. This is a common and effective method for this transformation.[6]

Table 2: Reagents for Nitro Group Reduction

ReagentMolecular Weight ( g/mol )Equivalents
N-Aryl-4-fluoro-2-methoxy-5-nitrobenzamideVaries1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.634.0 - 5.0
Ethanol (EtOH) or Ethyl Acetate (EtOAc)46.07 / 88.11-
Saturated Sodium Bicarbonate (NaHCO₃)84.01-

Procedure:

  • To a round-bottom flask, add the N-aryl-4-fluoro-2-methoxy-5-nitrobenzamide (1.0 eq) and dissolve it in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aniline derivative can be purified by flash column chromatography if necessary.

Nitro_Reduction_Scheme start Nitrobenzamide Derivative reagents SnCl₂·2H₂O, EtOH Reflux start->reagents product Aniline Derivative reagents->product

Caption: General scheme for nitro group reduction.

Troubleshooting and Safety Considerations

  • Amide Coupling: In cases of low yield, particularly with sterically hindered or electron-deficient amines, alternative coupling reagents such as EDC/HOBt or converting the carboxylic acid to an acyl chloride may be beneficial. Ensure all reagents and solvents are anhydrous for optimal results.

  • Nitro Reduction: The workup for the tin(II) chloride reduction can be challenging due to the formation of tin salts. Thorough washing of the celite pad is crucial to maximize product recovery. Alternative reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), can also be employed and may offer a cleaner workup.

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be treated as potentially hazardous, and a thorough review of the Safety Data Sheet (SDS) is recommended before use.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of functional groups provides a platform for the synthesis of complex and highly functionalized molecules with desirable pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their drug discovery and development endeavors.

References

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Inahnce Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

  • Larentis, T., et al. (2021).
  • Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • University of California, Irvine. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. (2025, April 9). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Fluoro-2-methoxy-5-nitrobenzoic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. 4-Fluoro-2-methoxy-5-nitrobenzoic acid stands out as a trifunctionalized aromatic building block with significant potential for the synthesis of diverse heterocyclic systems. Its unique arrangement of functional groups—a nucleophilic substitution-activating fluorine, an electron-donating methoxy group, a reducible nitro group, and a versatile carboxylic acid—provides a rich platform for chemical elaboration. This document provides a detailed guide to the reactivity and synthetic applications of this compound, complete with model protocols for the preparation of medicinally relevant heterocyclic cores.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is critical for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₈H₆FNO₅
Molecular Weight 215.14 g/mol
Appearance Solid
CAS Number 1824284-36-7
Safety and Handling

While specific safety data for this compound is not extensively published, data from structurally related compounds, such as 4-fluoro-2-methyl-5-nitrobenzoic acid, suggest that it should be handled with care. The following precautions are recommended:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry place away from incompatible materials.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups. A logical and efficient synthetic approach involves a stepwise modification of these groups to construct the desired heterocyclic scaffold.

G A This compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) - Displace Fluorine with a Nucleophile (e.g., Amine) A->B Introduce diversity at R1 C Step 2: Reduction of Nitro Group - Convert -NO2 to -NH2 B->C Generate ortho-amino functionality D Step 3: Cyclization - Form the Heterocyclic Ring C->D Intramolecular condensation E Target Heterocycle (e.g., Quinazolinone, Benzimidazole) D->E

Caption: General synthetic workflow for heterocyclic synthesis.

The Role of Each Functional Group:
  • Fluorine Atom: Positioned para to the strongly electron-withdrawing nitro group, the fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr).[2] This allows for the straightforward introduction of a variety of substituents, most commonly primary or secondary amines, which is often the first step in building a nitrogen-containing heterocycle.

  • Nitro Group: The nitro group serves two primary purposes. Firstly, it activates the fluorine atom for SNAr. Secondly, it can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, Fe/HCl, H₂/Pd-C). This newly formed amine is strategically positioned to participate in subsequent cyclization reactions.

  • Carboxylic Acid: The carboxylic acid moiety is a versatile handle for cyclization. It can react with the adjacent, newly formed amino group (after nitro reduction) to form lactams, or it can be activated and condensed with other nucleophiles to complete the heterocyclic ring.

  • Methoxy Group: The electron-donating methoxy group influences the electron density of the aromatic ring and can affect the reactivity of the other functional groups. It also provides a point of steric influence and can be a key feature for biological activity in the final molecule.

Application Protocol 1: Synthesis of Substituted Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of heterocycles with a wide range of biological activities, including anticancer and antiviral properties.[3][4][5] The following protocol outlines a reliable pathway to this scaffold.

G start This compound step1 Step 1: SNAr Reaction Reactant: R-NH₂ (Amine) Conditions: Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat start->step1 intermediate1 Intermediate A (2-Amino-4-methoxy-5-nitrobenzoic acid derivative) step1->intermediate1 step2 Step 2: Nitro Reduction Reagent: SnCl₂·2H₂O or Fe/HCl Conditions: Solvent (e.g., EtOH), Heat intermediate1->step2 intermediate2 Intermediate B (2,5-Diamino-4-methoxybenzoic acid derivative) step2->intermediate2 step3 Step 3: Cyclization with Formic Acid Reagent: Formic Acid (HCOOH) Conditions: Reflux intermediate2->step3 product Target Quinazolin-4(3H)-one step3->product

Caption: Workflow for the synthesis of quinazolin-4(3H)-ones.

Step-by-Step Methodology:

Step 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable primary amine (1.1 eq.) and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the N-substituted 2-amino-4-methoxy-5-nitrobenzoic acid derivative.

Causality: The fluorine atom is displaced by the amine nucleophile in an addition-elimination mechanism.[2] The base is necessary to neutralize the HF formed during the reaction and to deprotonate the carboxylic acid, which can aid in solubility.

Step 2: Reduction of the Nitro Group

  • Suspend the product from Step 1 (1.0 eq.) in ethanol.

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.).

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 2,5-diamino-4-methoxybenzoic acid derivative.

Causality: The nitro group is reduced to a primary amine, creating the necessary 1,2-diamine functionality for the subsequent cyclization step.

Step 3: Cyclization to form the Quinazolinone Ring

  • Dissolve the diamine product from Step 2 in an excess of formic acid.

  • Reflux the solution for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and carefully pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove excess formic acid, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Causality: The formic acid serves as both the solvent and the source of the C2 carbon in the quinazolinone ring. The reaction proceeds via formylation of one of the amino groups followed by intramolecular cyclization and dehydration.

Application Protocol 2: Synthesis of Substituted Benzimidazoles

Benzimidazoles are another class of privileged heterocyclic structures found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[6][7]

Step-by-Step Methodology:

Step 1 & 2: SNAr and Nitro Reduction

  • Follow the same procedures as described in Steps 1 and 2 for the quinazolinone synthesis to obtain the 2,5-diamino-4-methoxybenzoic acid derivative.

Step 3: Benzimidazole Ring Formation

  • Dissolve the diamino compound (1.0 eq.) in a suitable solvent, such as ethanol or acetic acid.

  • Add a suitable aldehyde (R-CHO, 1.0 eq.).

  • Heat the mixture to reflux. An oxidizing agent, such as sodium metabisulfite, may be added to facilitate the cyclization and aromatization.[8]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • If a precipitate forms, filter and wash with cold solvent. If not, concentrate the solvent and purify the residue by column chromatography to isolate the target benzimidazole.

Causality: The reaction proceeds via the condensation of the o-phenylenediamine derivative with an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (or dehydrogenation) to yield the aromatic benzimidazole ring.[7]

Conclusion

This compound is a highly functionalized and versatile building block for the synthesis of complex heterocyclic compounds. The strategic, stepwise manipulation of its functional groups—leveraging nucleophilic aromatic substitution, nitro group reduction, and cyclization reactions—provides a clear and efficient path to valuable scaffolds like quinazolinones and benzimidazoles. The protocols outlined in this document, based on established chemical principles, offer a solid foundation for researchers to explore the full synthetic potential of this promising intermediate in drug discovery and materials science.

References

  • Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. (2023). Molecules, 28(3), 1435. doi:10.3390/molecules28031435
  • Shintre, S. A., et al. (2013). Microwave-assisted synthesis of novel fluorinated benzimidazoles and evaluation of their antimicrobial and antioxidant activities. Bioorganic & Medicinal Chemistry Letters, 23(17), 4817-4821.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2019). Molecules, 24(19), 3582. doi:10.3390/molecules24193582
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie, 346(7), 465-475. doi:10.1002/ardp.201300067
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. Retrieved from [Link]

  • Darwish, K. M., & Dakhil, O. O. (2022). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology, 11(2), 54-68.
  • Google Patents. (1993). US5200422A - Benzimidazole derivatives, their preparation and use.
  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162.
  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022). Scientific Reports, 12(1), 1-13.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2005). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (2017). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(19), 3446. doi:10.3390/molecules24193446

Sources

A Comprehensive Guide to the Quantitative Analysis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide with validated protocols for the accurate quantification of 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a key chemical intermediate in pharmaceutical synthesis. The primary analytical method detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a robust and widely accessible technique. Additionally, a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method is presented for trace-level analysis and complex matrices. A basic UV-Vis spectrophotometric method is also included for high-concentration, pure sample screening. The protocols are designed with scientific integrity, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data reliability and reproducibility.

Introduction and Physicochemical Profile

The precise quantification of synthetic intermediates is a cornerstone of efficient drug development and manufacturing, ensuring process control, purity, and the quality of the final active pharmaceutical ingredient (API). This compound (CAS No: 1824284-36-7) is a substituted aromatic carboxylic acid whose structural complexity makes it a valuable building block. Its quantification requires analytical methods that are not only accurate and precise but also specific and robust.

A foundational understanding of the analyte's physicochemical properties is paramount for developing a successful analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₆FNO₅[1][2]
Molecular Weight 215.14 g/mol [1]
CAS Number 1824284-36-7[1]
Physical Form Solid[2]
LogP 1.50[1]
pKa Not experimentally published. As a benzoic acid derivative, it is a weak acid. The pH of the mobile phase must be controlled for consistent chromatographic retention.
Solubility Not experimentally published. Expected to be soluble in organic solvents (e.g., Methanol, Acetonitrile) and basic aqueous solutions.
UV Chromophores Substituted benzene ring, nitro group. These features allow for strong UV absorbance, making UV-based detection highly suitable.

Rationale for Method Selection

The choice of an analytical technique is dictated by the analyte's properties and the analytical objective.

  • Reversed-Phase HPLC (RP-HPLC) with UV Detection: This is the primary recommended method. The presence of strong UV-absorbing chromophores (the nitroaromatic system) ensures high sensitivity. RP-HPLC is a ubiquitous technique in the pharmaceutical industry, known for its robustness, reproducibility, and ability to separate the analyte from potential impurities.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers superior specificity and sensitivity compared to HPLC-UV.[5] It is particularly valuable for identifying and quantifying the analyte in complex matrices, for impurity profiling, or when extremely low detection limits are required. The carboxylic acid moiety is readily ionizable, making it ideal for electrospray ionization (ESI).

  • UV-Vis Spectrophotometry: This is a simple, rapid, and cost-effective technique suitable for quantifying pure, high-concentration samples.[6] However, its utility is limited by its lack of specificity; any impurity or excipient that absorbs at the same wavelength will interfere with the measurement.[7]

Primary Method: Reversed-Phase HPLC with UV Detection

This protocol describes a validated, stability-indicating RP-HPLC method for the quantification of this compound.

Principle of Causality

The method is based on reversed-phase chromatography, where the analyte is separated on a nonpolar (C18) stationary phase using a polar mobile phase.[6] The mobile phase is a gradient mixture of acidified water and acetonitrile. The acid (phosphoric or formic acid) serves a critical function: by maintaining a low pH (typically <3), it ensures that the carboxylic acid group of the analyte remains in its neutral, protonated form (-COOH). This prevents ionization and leads to consistent, sharp, and symmetrical peaks by improving retention on the nonpolar stationary phase.[8] Detection is achieved by monitoring UV absorbance at a wavelength where the analyte exhibits a strong response.

Experimental Protocol: HPLC-UV

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

    • 0-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18.1-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by DAD scan (typically around 254 nm).

  • Injection Volume: 10 µL.

b) Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish the calibration curve.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

c) Analysis and Quantification:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Inject the working standard solutions in sequence from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Calculate the coefficient of determination (R²), which should be ≥ 0.999 for linearity.

  • Inject the prepared sample solution(s).

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method Validation (ICH Q2(R2) Framework)

A validated analytical procedure ensures that it is fit for its intended purpose.[9][10] The method described must be validated according to ICH guidelines.[11][12]

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities or matrix components.Peak purity analysis (using DAD) should pass. No interfering peaks at the analyte's retention time in blank/placebo chromatograms.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters remain within acceptable limits; peak area RSD ≤ 2.0%.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_std Prepare Standard Solutions prep_sample Prepare & Filter Sample calibrate Generate Calibration Curve (R² ≥ 0.999) prep_std->calibrate hplc HPLC System: - C18 Column - Gradient Elution - UV Detection prep_sample->hplc acquire Data Acquisition hplc->acquire quantify Calculate Sample Concentration acquire->quantify calibrate->quantify report Final Report quantify->report

Caption: Workflow for the HPLC-UV quantification of this compound.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for applications requiring higher sensitivity and absolute confirmation of analyte identity.

Principle of Causality

The chromatographic separation is analogous to the HPLC-UV method. However, detection is performed by a mass spectrometer. The analyte eluting from the column is ionized, typically using Electrospray Ionization (ESI). Given the acidic nature of the analyte, ESI in negative ion mode is highly effective, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. The mass spectrometer then separates and detects this specific ion based on its mass-to-charge ratio (m/z), providing exceptional specificity and reducing matrix interference.[5]

Experimental Protocol: LC-MS

a) Instrumentation and Conditions:

  • LC System: UHPLC or HPLC system (as described in 3.2a).

  • MS System: A mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution MS like Orbitrap).

  • Column: C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in water. Note: Formic acid is used instead of phosphoric acid as it is volatile and MS-compatible.[8]

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient and Flow Rate: To be optimized based on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Key MS Parameters:

    • Monitored Ion (SIM/MRM): [M-H]⁻ at m/z 214.02

    • Capillary Voltage: ~3.0-3.5 kV

    • Gas Temperature: ~325 °C

    • Nebulizer Pressure: ~35 psi

b) Sample Preparation and Analysis:

  • Sample and standard preparation are identical to the HPLC-UV method, though lower concentrations may be used due to the higher sensitivity of MS.

  • Quantification is based on the extracted ion chromatogram (EIC) for the specific m/z of the deprotonated molecule.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_quant Data Processing prep Prepare Standards & Samples lc UHPLC Separation (C18 Column) prep->lc ion ESI Source (Negative Mode) lc->ion ms Mass Analyzer (Detect m/z 214.02) ion->ms eic Extract Ion Chromatogram (EIC) ms->eic quant Quantify using Peak Area eic->quant report Confirm & Report quant->report

Caption: High-specificity LC-MS workflow for trace analysis and identity confirmation.

Screening Method: UV-Vis Spectrophotometry

This method is suitable for a quick estimation of the concentration of the pure compound.

Principle of Causality

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The nitroaromatic structure of the analyte absorbs light in the UV-visible region. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve.[6]

Experimental Protocol: UV-Vis

a) Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

b) Method:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., Methanol or 0.1 M HCl).

  • Determine λmax: Prepare a dilute solution of the analyte in the chosen solvent. Scan the solution from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations in the same solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax, using the solvent as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Chemsrc. (2025, August 26). This compound | CAS#:1824284-36-7. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene. [Link]

  • ResearchGate. LC/MS chromatogram of five benzoic acid compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Strontium. [Link]

  • SIELC Technologies. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • MDPI. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. [Link]

  • SpectraBase. 4,5-Difluoro-2-nitrobenzoic acid. [Link]

  • ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. [Link]

  • NIST WebBook. Benzoic acid, 4-nitro-. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Fluoro-2-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges encountered during its purification, providing detailed, field-proven protocols and troubleshooting advice to ensure you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the purification of this compound, providing concise answers and foundational knowledge.

Q1: What is the most effective and scalable method for purifying crude this compound?

The most robust and widely recommended method is recrystallization . This technique is highly effective for removing minor impurities from solid organic compounds. For compounds like substituted nitrobenzoic acids, recrystallization from a mixed solvent system, such as ethanol/water or methanol/water, is typically the most successful approach.[1][2] This method leverages the differential solubility of the target compound and its impurities in a solvent mixture at varying temperatures.

Q2: How do I select the best solvent system for recrystallization?

The ideal solvent system consists of a "good" solvent, in which the compound is highly soluble when hot but poorly soluble when cold, and a "poor" solvent, in which the compound is sparingly soluble even when hot.

  • Recommended "Good" Solvents: Polar protic solvents like ethanol and methanol are excellent choices for dissolving substituted benzoic acids.[2][3]

  • Recommended "Poor" Solvents: Deionized water is the most common "poor" solvent to use in conjunction with ethanol or methanol for this class of compounds.

The general strategy is to dissolve the crude product in a minimal amount of the boiling "good" solvent and then add the hot "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point, which is critical for inducing crystallization upon cooling.[2]

Q3: My compound is "oiling out" as a liquid during cooling instead of forming solid crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when high levels of impurities significantly depress the melting point. The compound separates from the solution as a supercooled liquid instead of a solid crystalline lattice.

Causality & Solutions:

  • Cause: The solution is likely too concentrated, or it is being cooled too rapidly.

  • Solution 1: Use More Solvent. The most common fix is to reheat the solution to redissolve the oil and add a small amount of additional hot "good" solvent. This reduces the concentration, making it more likely for crystals to form upon slower cooling.[3]

  • Solution 2: Ensure Slow Cooling. Rapid cooling, such as placing the flask directly into an ice bath, promotes oiling. Allow the solution to cool slowly to room temperature first. This gives the molecules time to orient themselves into an ordered crystal lattice.[4]

  • Solution 3: Induce Crystallization. At a temperature just above where the oiling occurred, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. This provides a nucleation site for crystal growth to begin.[3]

Q4: My final yield after recrystallization is very low. What are the common pitfalls?

Low yield is a frequent issue that can often be mitigated. The key is balancing purity with recovery.

  • Using Excess "Good" Solvent: The most common error is adding too much hot "good" solvent during the initial dissolution step. The goal is to create a saturated solution at the boiling point. Using a large excess means more of your product will remain dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.[2]

  • Insufficient Cooling: To maximize recovery, ensure the flask is left in an ice bath for at least 30 minutes after it has cooled to room temperature.[2][3] This significantly decreases the solubility of the product in the solvent.

Q5: What are the likely impurities in my crude sample?

Impurities typically stem from the synthetic route. The synthesis of this compound often involves the nitration of a precursor. Potential impurities can include:

  • Starting Materials: Unreacted 4-fluoro-2-methoxybenzoic acid.

  • Regioisomers: Isomeric products from nitration at other positions on the aromatic ring.

  • Side-Reaction Products: Byproducts from hydrolysis or other side reactions occurring during synthesis.

  • Inorganic Salts: Salts remaining from acidic or basic steps in the synthesis and workup.[5][6]

Q6: When is column chromatography a better choice than recrystallization?

While recrystallization is preferred for its simplicity and scalability, flash column chromatography is necessary under certain conditions:

  • Similar Solubilities: If the key impurities have solubility characteristics very similar to the desired product, they will not be effectively removed by recrystallization.

  • Oily or Non-Crystalline Products: If the crude product is an oil or fails to crystallize under any conditions, chromatography is the primary alternative.

  • Separation of Isomers: Regioisomers are often difficult to separate by recrystallization and typically require the higher resolving power of chromatography. A common eluent system for related compounds is a gradient of ethyl acetate in petroleum ether or hexane.[5][7]

Detailed Experimental Protocols
Protocol 1: Recrystallization via Ethanol/Water Mixed Solvent System

This protocol is a standard, reliable method for purifying gram-scale quantities of this compound.

Methodology:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 95% ethanol to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding hot 95% ethanol in small portions until the solid is just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless glass funnel. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask. This step must be done quickly to prevent premature crystallization.[2]

  • Inducing Crystallization: While the clear filtrate is still hot, add hot deionized water dropwise with stirring until the solution becomes persistently turbid. This indicates the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[2]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This method is recommended for separating complex mixtures or when recrystallization fails.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of Hexane:Ethyl Acetate. A system that gives the target compound an Rf value of ~0.3 is ideal. For a polar compound like this, you may need to add 0.5-1% acetic acid to the eluent system to prevent streaking on the silica gel.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (the "mobile phase").

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like ethyl acetate or dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin running the mobile phase through the column, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., from 10% EtOAc in Hexane to 20%, 30%, etc.) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow Diagrams
Recrystallization Workflow

A Crude Solid B Dissolve in Minimum Boiling 'Good' Solvent (e.g., Ethanol) A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Add Hot 'Poor' Solvent (e.g., Water) to Turbidity C->E No D->E F Cool Slowly to Room Temperature E->F G Cool in Ice Bath (≥30 min) F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent Mixture H->I J Dry Under Vacuum I->J K Pure Crystalline Product J->K

Caption: A step-by-step workflow for the purification of this compound by mixed-solvent recrystallization.

Purification Method Selection Guide

Start Crude Product Analysis (TLC/NMR) IsOily Is the crude product an oil? Start->IsOily CheckPurity Are impurities structurally similar (e.g., isomers)? Recrystallize Proceed with Recrystallization CheckPurity->Recrystallize No Chromatography Use Flash Column Chromatography CheckPurity->Chromatography Yes IsOily->CheckPurity No (Solid) IsOily->Chromatography Yes

Caption: A decision tree to guide the selection between recrystallization and column chromatography for purification.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much "good" solvent was used.- The solution is not yet saturated.- Try to induce crystallization by scratching the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- If the above fails, gently boil off some of the solvent to increase the concentration and allow it to cool again.
Compound "Oils Out" - Solution is too concentrated.- Cooling is too rapid.- High level of impurities present.- Reheat to dissolve the oil, add a small amount of additional hot "good" solvent, and cool slowly.[3]- Ensure cooling is gradual; do not place directly in an ice bath from a high temperature.[4]
Colored Impurities Remain - The impurity is co-crystallizing with the product.- The impurity is strongly adsorbed.- Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Use sparingly as it can also adsorb the product.
Very Low Recovery/Yield - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization (not cooled enough or for long enough).- Use the absolute minimum amount of boiling solvent needed for dissolution.- Ensure the filtration apparatus is pre-heated.[2]- Allow the flask to stand in an ice bath for at least 30 minutes before filtering.[3]
References
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Supporting Information. CDC Stacks. [Link]

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. PubChem. [Link]

  • CAS No : 1075705-01-9 | Product Name : 4-Fluoro-2-methoxy-5-nitroaniline. Pharmaffiliates. [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • This compound | CAS#:1824284-36-7. Chemsrc. [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Recrystallization - Organic Chemistry Lab Technique. (2017). YouTube. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 4-Fluoro-2-methoxy-5-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. As your dedicated application scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

I. Foundational Principles: Understanding the Reaction

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 4-Fluoro-2-methoxybenzoic acid. The success of this synthesis hinges on controlling the regioselectivity of the nitration and minimizing side-product formation.

The regiochemical outcome is dictated by the directing effects of the three substituents on the benzene ring:

  • -OCH₃ (Methoxy) group at C2: A strongly activating, ortho, para-director.

  • -F (Fluoro) group at C4: A deactivating, ortho, para-director.

  • -COOH (Carboxylic acid) group at C1: A deactivating, meta-director.

The powerful activating effect of the methoxy group is the dominant influence, strongly directing the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho (C3) and para (C5) positions. The other groups also favor substitution at these positions. Due to steric hindrance from the adjacent carboxylic acid at C1, the C5 position is the most favored site of nitration, leading to the desired product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that you may encounter during the synthesis.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Cause 1: Incomplete Reaction. The combination of two deactivating groups (fluoro and carboxylic acid) on the ring can make the reaction sluggish.

    • Solution:

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Extend the reaction time if you observe a significant amount of starting material remaining.

      • Nitrating Agent Strength: For particularly stubborn reactions, consider using a more potent nitrating agent. A mixture of fuming nitric acid and oleum (fuming sulfuric acid) can increase the concentration of the active nitronium ion electrophile.[1] However, be aware this also increases the risk of side reactions.

  • Cause 2: Suboptimal Reaction Temperature. Temperature is a critical parameter in nitration reactions.

    • Solution: Maintain a low temperature, typically between 0-10°C, throughout the addition of the nitrating mixture.[2] This helps to prevent side reactions such as oxidation and dinitration which can consume your starting material and reduce the yield of the desired product.[3]

  • Cause 3: Loss of Product During Work-up. The desired product may be partially soluble in the aqueous work-up solution, leading to losses.

    • Solution:

      • Complete Precipitation: Ensure the reaction mixture is quenched in a sufficiently large volume of ice water to ensure maximum precipitation of the product.

      • Acidification: The carboxylic acid group must be fully protonated to minimize its solubility in water. Check the pH of the aqueous solution after quenching and add more acid if necessary to ensure it is strongly acidic.[3]

      • Extraction: If precipitation is incomplete, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product from the aqueous layer.

  • Cause 4: Incorrect Stoichiometry. An incorrect ratio of reactants can lead to an incomplete reaction or the formation of byproducts.

    • Solution: Carefully measure and control the molar ratios of 4-Fluoro-2-methoxybenzoic acid to the nitrating agent. A slight excess of the nitrating agent is typically used to ensure complete conversion.[3]

Question: I am observing the formation of multiple isomers in my product mixture. How can I improve the regioselectivity?

Answer: The formation of isomers indicates a loss of regiochemical control. While the 5-nitro isomer is electronically and sterically favored, other isomers can form under certain conditions.

  • Cause 1: Elevated Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Solution: Strict temperature control is paramount. Maintain the reaction temperature below 10°C, and preferably between 0-5°C, especially during the addition of the nitrating agent.[4] This favors the kinetically controlled product, which is the desired 5-nitro isomer.

  • Cause 2: Inhomogeneous Reaction Mixture. Poor mixing can lead to localized "hot spots" or areas of high nitrating agent concentration, which can reduce selectivity.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction. This maintains a uniform temperature and concentration of reagents.

Question: My final product is a dark, tarry substance instead of a crystalline solid. What is causing this and how can I prevent it?

Answer: The formation of dark-colored byproducts, often referred to as "tars," is typically due to oxidative side reactions.

  • Cause 1: High Reaction Temperature. The nitrating mixture is a strong oxidizing agent, and its oxidative potential increases with temperature.

    • Solution: As with improving regioselectivity, maintaining a low reaction temperature (0-10°C) is the most effective way to prevent oxidation of the electron-rich aromatic ring.[3]

  • Cause 2: Rate of Addition of Nitrating Agent. Adding the nitrating agent too quickly can cause a rapid exotherm, leading to a spike in temperature and subsequent oxidation.

    • Solution: Add the pre-chilled nitrating mixture dropwise to the solution of the starting material with vigorous stirring. This allows for the dissipation of heat and maintains a controlled reaction temperature.[4]

  • Cause 3: Impurities in the Starting Material. Impurities in the 4-Fluoro-2-methoxybenzoic acid can be more susceptible to oxidation.

    • Solution: Ensure the purity of your starting material before beginning the reaction. If necessary, purify it by recrystallization.

Question: I am seeing evidence of dinitration in my product analysis. How can I avoid this?

Answer: Dinitration occurs when a second nitro group is added to the ring. This is more likely if the reaction conditions are too harsh.

  • Cause 1: Excess Nitrating Agent. Using a large excess of the nitrating agent increases the likelihood of a second nitration event.

    • Solution: Use a controlled molar excess of the nitrating agent, typically in the range of 1.1 to 1.5 equivalents.[1][5]

  • Cause 2: High Reaction Temperature and/or Prolonged Reaction Time. Forcing the reaction with excessive heat or time after the initial nitration is complete can lead to dinitration.

    • Solution: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up promptly to quench the reaction and prevent over-nitration.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal nitrating agent for this synthesis? A1: A freshly prepared mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent.[6][7] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Q2: How should I prepare and handle the nitrating mixture? A2: The preparation of the nitrating mixture is highly exothermic and must be done with caution in a fume hood. Slowly and carefully add the concentrated nitric acid to the concentrated sulfuric acid while cooling the mixture in an ice bath.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Q3: What is the best method for purifying the crude product? A3: Recrystallization is a highly effective method for purifying the crude this compound. A common and effective solvent system is a mixture of ethanol and water.[2] Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used. A melting point determination can give a quick indication of purity (a sharp melting point close to the literature value suggests high purity). For structural confirmation and definitive purity analysis, use spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

IV. Experimental Protocols and Data

Optimized Synthesis Protocol

This protocol is a representative procedure based on established methods for the nitration of substituted benzoic acids.[2][4]

Materials:

  • 4-Fluoro-2-methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, cool 15 mL of concentrated sulfuric acid in an ice bath. Slowly add 5 mL of concentrated nitric acid dropwise with constant stirring, ensuring the temperature remains below 10°C. Keep this mixture in the ice bath.

  • Dissolution of Starting Material: In a separate, larger reaction flask equipped with a magnetic stir bar, dissolve 10 g of 4-Fluoro-2-methoxybenzoic acid in 30 mL of concentrated sulfuric acid. Cool this solution to 0-5°C in an ice bath.

  • Nitration Reaction: While vigorously stirring the solution of the starting material, add the cold nitrating mixture dropwise using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. A precipitate should form. Allow the ice to melt completely.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with several portions of cold deionized water to remove residual acid.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Quantitative Data Summary

The following table provides expected parameters for the synthesis. Actual results may vary based on specific experimental conditions.

ParameterValueRationale & Reference
Starting Material 4-Fluoro-2-methoxybenzoic acid-
Product This compound-
Typical Yield 75-90%Optimization of temperature and work-up minimizes side reactions and product loss.[2][8]
Reaction Temperature 0 - 10°CLow temperature is critical for controlling regioselectivity and preventing oxidative side reactions.[3][4]
Reaction Time 30 - 60 minutes (post-addition)Sufficient time for the reaction to go to completion, monitored by TLC.[2]
Melting Point of Product ~184-186 °CA sharp melting point indicates high purity.[9]

V. Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the electrophilic aromatic substitution mechanism for the nitration of 4-Fluoro-2-methoxybenzoic acid.

reaction_mechanism cluster_0 Step 1: Generation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ StartMat 4-Fluoro-2-methoxy- benzoic acid SigmaComplex Arenium Ion Intermediate (Sigma Complex) StartMat->SigmaComplex + NO₂⁺ Product 4-Fluoro-2-methoxy- 5-nitrobenzoic acid SigmaComplex_2 Arenium Ion Intermediate SigmaComplex_2->Product - H⁺

Caption: Mechanism of electrophilic nitration.

Experimental Workflow

This flowchart outlines the major steps of the synthesis process from starting materials to the final purified product.

experimental_workflow prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄) react Nitration Reaction (Add Nitrating Mix @ 0-10°C) prep->react dissolve Dissolve Starting Material in H₂SO₄ dissolve->react monitor Monitor by TLC react->monitor workup Quench on Ice-Water monitor->workup Reaction Complete filter Filter & Wash Crude Product workup->filter purify Recrystallize (Ethanol/Water) filter->purify dry Dry Final Product purify->dry final_product Pure 4-Fluoro-2-methoxy- 5-nitrobenzoic acid dry->final_product

Caption: Overview of the synthesis workflow.

Troubleshooting Decision Tree

Use this decision tree to quickly diagnose and resolve common experimental issues.

troubleshooting_tree start Problem Observed low_yield Low Yield start->low_yield isomers Isomer Formation start->isomers tar Tarry Product start->tar check_time Check Reaction Time (TLC Monitoring?) low_yield->check_time check_temp Check Temperature Control (<10°C?) isomers->check_temp tar->check_temp check_addition Check Reagent Addition (Slow & Dropwise?) tar->check_addition check_workup Review Work-up (pH, Extraction?) check_temp->check_workup Yes sol_temp Solution: Strictly control T < 10°C check_temp->sol_temp No check_time->check_temp Yes sol_time Solution: Increase reaction time check_time->sol_time No sol_workup Solution: Ensure low pH, extract if needed check_workup->sol_workup No sol_addition Solution: Add nitrating mix slowly check_addition->sol_addition No

Caption: A decision tree for troubleshooting.

VI. References

  • Profnit. Nitration Of Benzoic Acid. Available from: [Link]

  • back.chilli.ee. Nitration Of Benzoic Acid. Available from: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • Queiroz, J. F. et al. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Available from: [Link]

  • D'Souza, M. J. et al. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. Available from: [Link]

  • Esteves, P. M. et al. Regioselectivity in the nitration of dialkoxybenzenes. PubMed. Available from: [Link]

  • Lai, J. et al. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Available from: [Link]

  • Szarka, Z. et al. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Available from: [Link]

  • Chemsrc. This compound | CAS#:1824284-36-7. Available from: [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Available from:

  • ePrints Soton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Available from: [Link]

  • Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid. Available from:

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Available from:

  • Google Patents. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Available from:

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Available from:

Sources

Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. We will move beyond simple protocols to explore the causality behind common side product formation and provide actionable troubleshooting strategies rooted in chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the electrophilic nitration of 4-fluoro-2-methoxybenzoic acid, appears straightforward but is often complicated by the formation of several side products. The regiochemical outcome of the nitration is dictated by a delicate interplay between the directing effects of the substituents on the aromatic ring. Understanding these influences is paramount to optimizing reaction conditions and achieving high purity of the desired product.

This document serves as a troubleshooting manual, addressing specific issues in a practical question-and-answer format to help you diagnose and resolve problems in your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound.

Q1: My post-reaction analysis (TLC, HPLC, NMR) shows a significant isomeric impurity alongside my desired this compound. What is this side product and how can I minimize it?

A1: The most common side product is the regioisomer, 4-fluoro-2-methoxy-3-nitrobenzoic acid.

Causality: The formation of this isomer is a direct consequence of the principles of electrophilic aromatic substitution. The starting material, 4-fluoro-2-methoxybenzoic acid, has three substituents that direct the incoming electrophile (the nitronium ion, NO₂⁺).[1][2]

  • Methoxy Group (-OCH₃) at C2: A powerful activating group that directs ortho and para. It strongly favors substitution at C3 and C5.

  • Fluorine Atom (-F) at C4: A deactivating group that still directs ortho and para. It favors substitution at C3 and C5.

  • Carboxylic Acid Group (-COOH) at C1: A deactivating group that directs meta. It also favors substitution at C3 and C5.

As all three groups direct the incoming nitro group to positions C3 and C5, a mixture of products is almost inevitable. The desired product is the 5-nitro isomer. However, the 3-nitro isomer forms concurrently. The ratio between these isomers is highly dependent on reaction conditions.

Troubleshooting & Optimization Protocol:

  • Temperature Control is Critical: The distribution of isomers is often temperature-dependent.

    • Action: Maintain a strictly controlled low temperature, typically between 0-5 °C, throughout the addition of the nitrating agent.[3] Lower temperatures can enhance selectivity by favoring the kinetically controlled product.

    • Rationale: At higher temperatures, the reaction may proceed under thermodynamic control, potentially leading to a less favorable isomer ratio or increased side reactions.

  • Slow, Controlled Addition: The rate of addition of the nitrating mixture is crucial.

    • Action: Prepare your nitrating agent (e.g., a pre-chilled mixture of concentrated nitric and sulfuric acid) and add it dropwise to the solution of 4-fluoro-2-methoxybenzoic acid in sulfuric acid.[3] Ensure vigorous stirring to dissipate localized heat and concentration gradients.

    • Rationale: A rapid, uncontrolled addition can cause temperature spikes, promoting the formation of the undesired isomer and increasing the risk of over-nitration or oxidative degradation.

  • Purification Strategy:

    • Action: If an isomeric mixture is obtained, fractional recrystallization is often the most effective method for separation. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, toluene) to exploit the likely small differences in solubility between the two isomers.

    • Rationale: The polarity and crystal packing of the 3-nitro and 5-nitro isomers will differ, allowing for their separation through carefully selected recrystallization conditions.

Diagram: Regioselectivity in Nitration

The following diagram illustrates how the directing effects of the substituents on the starting material lead to the formation of both the desired product and the primary isomeric side product.

G cluster_0 Directing Effects on 4-Fluoro-2-methoxybenzoic acid cluster_1 Nitration Outcomes Start 4-Fluoro-2-methoxybenzoic acid Effect1 -OCH3 (C2) (ortho, para-director) Activates C3, C5 Start->Effect1 Effect2 -F (C4) (ortho, para-director) Activates C3, C5 Start->Effect2 Effect3 -COOH (C1) (meta-director) Activates C3, C5 Start->Effect3 Product Desired Product: This compound (Major) Effect1->Product Nitration at C5 (Less Steric Hindrance) SideProduct Side Product: 4-Fluoro-2-methoxy-3-nitrobenzoic acid (Minor) Effect1->SideProduct Nitration at C3 (More Steric Hindrance) Effect2->Product Nitration at C5 (Less Steric Hindrance) Effect2->SideProduct Nitration at C3 (More Steric Hindrance) Effect3->Product Nitration at C5 (Less Steric Hindrance) Effect3->SideProduct Nitration at C3 (More Steric Hindrance)

Caption: Directing effects leading to isomeric products.

Q2: The reaction mixture turned dark brown/black, and the final yield is very low. What is causing this degradation?

A2: This indicates oxidative side reactions and potentially over-nitration, often caused by overly harsh reaction conditions.

Causality: The "mixed acid" (HNO₃/H₂SO₄) used for nitration is a powerful oxidizing agent.[1] The methoxy group (-OCH₃), being an activating group, makes the aromatic ring electron-rich and thus more susceptible to oxidation.

  • Oxidation: The aromatic ring itself or the benzoic acid side chain can be oxidized, leading to a complex mixture of tarry, polymeric materials and a significant loss of the desired product.

  • Over-nitration: Although less common due to the deactivating effect of the first nitro group, dinitration can occur if the reaction temperature is too high or the concentration of the nitrating agent is excessive.

Troubleshooting & Optimization Protocol:

  • Re-evaluate Nitrating Agent Stoichiometry:

    • Action: Use a modest excess of nitric acid, typically between 1.05 and 1.2 equivalents. Avoid using a large excess.

    • Rationale: Sufficient nitric acid is needed to drive the reaction to completion, but a large excess significantly increases the oxidative potential of the reaction mixture.

  • Strict Temperature Adherence:

    • Action: As with isomer control, maintain a low temperature (0-5 °C). Ensure your cooling bath is robust and can handle the exothermic nature of the reaction.

    • Rationale: The rates of oxidative side reactions increase exponentially with temperature. Keeping the reaction cold is the most effective way to minimize them.

  • Quenching Procedure:

    • Action: Quench the reaction by pouring the acidic mixture slowly onto crushed ice with vigorous stirring. Do not add water or ice directly to the concentrated acid mixture, as this can cause a dangerous and uncontrolled exotherm.

    • Rationale: A controlled quench rapidly dilutes the acid and lowers the temperature, effectively stopping the main reaction and any degradation processes.

Q3: My analytical data suggests the presence of a hydroxyl group instead of a methoxy group. Is demethylation a possible side reaction?

A3: Yes, demethylation is a known side reaction for aryl methyl ethers, especially under strong acidic conditions.

Causality: The concentrated sulfuric acid used as a solvent and catalyst in the nitration mixture can, under certain conditions (especially elevated temperatures or prolonged reaction times), protonate the ether oxygen of the methoxy group.[4] This is followed by a nucleophilic attack (e.g., by a bisulfate ion or water) that cleaves the methyl group, resulting in the formation of 4-fluoro-2-hydroxy-5-nitrobenzoic acid .

  • This side reaction is often exacerbated by higher temperatures and extended reaction times.[5][6]

Troubleshooting & Optimization Protocol:

  • Minimize Reaction Time:

    • Action: Monitor the reaction progress closely using a suitable technique like TLC or a small-scale quench and HPLC analysis. Stop the reaction as soon as the starting material is consumed.

    • Rationale: Prolonged exposure to concentrated sulfuric acid increases the likelihood of demethylation.

  • Ensure Anhydrous Conditions (Initially):

    • Action: Use high-purity, concentrated acids with low water content.

    • Rationale: While water is a byproduct of the nitronium ion formation, minimizing its initial presence can help suppress hydrolysis-based side reactions like demethylation.

Diagram: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

G Start Synthesis of This compound Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Issue1 Problem: Isomeric Impurity (e.g., 3-Nitro Isomer) Analysis->Issue1 Multiple Spots/Peaks Issue2 Problem: Low Yield / Dark Tars (Oxidation / Over-nitration) Analysis->Issue2 Degradation Issue3 Problem: Demethylation (-OH instead of -OCH3) Analysis->Issue3 Unexpected -OH Signal End Pure Product Analysis->End Clean Product Solution1 Solution: 1. Lower Reaction Temp (0-5 °C) 2. Slow, controlled addition 3. Fractional Recrystallization Issue1->Solution1 Solution2 Solution: 1. Reduce equivalents of HNO3 2. Maintain strict low temp 3. Controlled quench on ice Issue2->Solution2 Solution3 Solution: 1. Minimize reaction time 2. Monitor reaction closely 3. Maintain low temperature Issue3->Solution3 Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What is the single most important parameter to control during the nitration step?

    • A: Temperature. Almost all major side reactions—undesired isomer formation, oxidation, and demethylation—are accelerated at higher temperatures. Strict and stable temperature control at 0-5 °C is paramount for a successful synthesis.[3]

  • Q: Can I use a different nitrating agent to improve selectivity?

    • A: While mixed acid (HNO₃/H₂SO₄) is standard, other nitrating systems exist. For example, using nitric acid in acetic anhydride to generate acetyl nitrate can sometimes offer different selectivity in other systems, but it also presents its own challenges and may not be suitable for this substrate without thorough investigation. For most applications, optimizing the mixed acid procedure is the most practical approach.

  • Q: What are the best analytical techniques to identify and quantify these side products?

    • A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying the desired product and its isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation of the products and identifying unexpected side products like the demethylated species. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the reaction's progress in real-time.

References

  • US9139509B2 - Removal of non-aromatic impurities from a nitration process - Google P
  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. - Semantic Scholar.
  • 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem.
  • Efficient O -demethylation of lignin-derived aromatic compounds under moder
  • (PDF) Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals.
  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids.
  • Nitr
  • Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid - Benchchem.
  • nitration of arom
  • Aromatic Nitr
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure.

Sources

stability and degradation of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-Fluoro-2-methoxy-5-nitrobenzoic acid (FMNBA). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of FMNBA in your experiments.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-withdrawing nitro group and fluorine atom, alongside an electron-donating methoxy group, imparts specific reactivity and physicochemical properties. However, these same functional groups can be susceptible to various degradation pathways under certain experimental and storage conditions. Understanding the stability profile of FMNBA is therefore critical for reliable and reproducible research outcomes.

This guide provides a comprehensive overview of the stability and degradation of FMNBA, presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: To maintain its long-term purity and stability, solid this compound should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent moisture absorption.[1] For extended storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.[1] While ambient temperatures are generally acceptable for short-term storage, refrigeration (2-8 °C) is preferable for long-term stability.

Q2: I need to prepare a stock solution of FMNBA. What is the recommended solvent and how should I store it?

A2: FMNBA is generally soluble in organic solvents like methanol, ethanol, and acetone.[2] For aqueous solutions, its solubility is pH-dependent due to the carboxylic acid group.[3][4] To prepare a stock solution, dissolve the solid FMNBA in an appropriate organic solvent. For storage, it is crucial to keep the solution in a tightly sealed, amber-colored vial to protect it from light and evaporation. Storage at -20°C is recommended for long-term stability of the solution.

Stability in Solution

Q3: My experimental results are inconsistent. Could the pH of my aqueous solution be affecting the stability of FMNBA?

A3: Yes, the pH of the aqueous medium can significantly impact the stability of benzoic acid derivatives.[5][6] In highly acidic or alkaline conditions, FMNBA may be susceptible to hydrolysis. The electron-withdrawing nitro and fluoro groups can influence the hydrolytic stability of the molecule.[7][8] It is advisable to work in a buffered solution with a pH close to neutral (pH 6-8) unless the experimental conditions require otherwise. The pKa of the carboxylic acid will also influence its ionization state and solubility, which can affect its reactivity.[3]

Q4: I am running a reaction at an elevated temperature. Is FMNBA thermally stable?

A4: Benzoic acid and its derivatives can undergo thermal decomposition at elevated temperatures.[9][10] The presence of a nitro group can sometimes lower the decomposition temperature. For similar nitrobenzoic acids, decomposition can occur at temperatures above 200°C.[11] It is recommended to perform a thermal stability study, such as thermogravimetric analysis (TGA), if your application requires heating FMNBA to high temperatures. For most solution-phase reactions, keeping the temperature below 100°C should minimize thermal degradation.

Q5: My FMNBA solution has turned slightly yellow after being left on the benchtop. What could be the cause?

A5: Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to light, especially UV radiation.[12][13][14] The yellowing of your solution is a likely indicator of photolytic degradation. To prevent this, always store FMNBA solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1] Conduct your experiments under subdued lighting conditions whenever possible.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of parent compound peak in HPLC analysis over time. Degradation in solution. 1. Check pH: Ensure the pH of your solution is within a stable range (typically pH 6-8). Use a buffer if necessary. 2. Protect from light: Store solutions in amber vials and minimize exposure to ambient light. 3. Control temperature: Avoid exposing the solution to high temperatures. Store at 4°C for short-term and -20°C for long-term use.
Appearance of new, unidentified peaks in chromatogram. Formation of degradation products. 1. Characterize degradants: Use LC-MS or GC-MS to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., hydrolysis, reduction of the nitro group). 2. Perform forced degradation studies: Systematically expose FMNBA to stress conditions (acid, base, peroxide, heat, light) to intentionally generate and identify degradation products. This will help in understanding the degradation profile.[15][16][17]
Poor solubility or precipitation of FMNBA in aqueous buffer. pH is below the pKa of the carboxylic acid. 1. Increase pH: Adjust the pH of the buffer to be at least 1-2 units above the pKa of the carboxylic acid to ensure it is in its more soluble carboxylate form. 2. Use a co-solvent: If increasing the pH is not an option, consider adding a small percentage of a water-miscible organic solvent (e.g., methanol, acetonitrile) to improve solubility.
Inconsistent reaction yields. Degradation of FMNBA under reaction conditions. 1. Analyze starting material: Before starting your reaction, confirm the purity of your FMNBA stock solution by HPLC. 2. Monitor reaction progress: Take aliquots at different time points to check for the appearance of degradation products alongside your desired product. 3. Optimize reaction conditions: Consider lowering the reaction temperature, protecting the reaction from light, or using de-gassed solvents to minimize oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[16][17]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of FMNBA in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of FMNBA in an oven at 105°C for 24 hours. Also, heat a solution of FMNBA in an inert solvent at 60°C for 24 hours.

  • Photodegradation: Expose a solution of FMNBA in a clear vial to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.[18]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of FMNBA (determine by UV scan, likely in the 254-300 nm range due to the nitroaromatic chromophore).

  • Injection Volume: 10 µL.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photo Photodegradation cluster_thermal Thermal Degradation FMNBA This compound Hydrolysis_Product Potential Hydrolysis Products (e.g., defluorination, demethoxylation) FMNBA->Hydrolysis_Product H+/OH- Reduction_Product Amino derivative (reduction of nitro group) FMNBA->Reduction_Product Reducing agents Photo_Product Photolytic byproducts FMNBA->Photo_Product Light/UV Thermal_Product Decarboxylation product FMNBA->Thermal_Product Heat

Caption: Potential degradation pathways of this compound.

References

  • Benchchem. (n.d.). Stability and degradation of 2-(4-nitrophenyl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid.
  • Quora. (2015). Why does the efficiency of benzoic acid for food preservatives depend on the pH of the food?.
  • ResearchGate. (2025). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 2-Nitrobenzoic acid.
  • Benchchem. (n.d.). 2-Fluoro-5-methoxy-4-nitrobenzoic acid.
  • Benchchem. (n.d.). Safe Handling and Storage of 4-Fluoro-2-hydroxybenzoic Acid.
  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Synquest Labs. (n.d.). 2-Fluoro-4-methoxybenzoic acid.
  • TCI AMERICA. (n.d.). 4-Fluoro-2-methoxybenzoic Acid.
  • Journal of Clinical Pharmacy and Therapeutics. (1987). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli.
  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility.
  • Chemical Reviews. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.
  • MedCrave online. (2016). Forced degradation studies.
  • International Journal of Scientific Research and Management. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrobenzoic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • International Journal of Scientific Research and Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • Chemiis. (n.d.). p-Nitrobenzoic Acid: Properties, Applications, and Safety Information.
  • Fisher Scientific. (2010). Safety Data Sheet: 2-Fluoro-4-nitrobenzoic acid.
  • PubMed. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate.
  • ChemicalBook. (2025). 4-Fluoro-2-methyl-5-nitrobenzoic acid - Safety Data Sheet.
  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid.
  • CymitQuimica. (n.d.). 4-Fluoro-5-methoxy-2-nitrobenzoic acid.
  • Semantic Scholar. (n.d.). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Chemsrc. (2025). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
  • UBC Chemistry. (n.d.). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH.
  • Journal of the American Chemical Society. (n.d.). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution.
  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ResearchGate. (2025). The thermal decomposition of benzoic acid.
  • ResearchGate. (2025). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
  • PubMed. (n.d.). DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
  • PubMed. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline.
  • PubChem. (n.d.). 2-Methoxybenzoic acid.

Sources

Technical Support Center: Improving the Efficiency of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support resource for 4-Fluoro-2-methoxy-5-nitrobenzoic acid. This versatile building block is pivotal in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. Its trifunctional nature, however, can present unique challenges. This guide is structured to provide Senior Application Scientist-level insights, offering troubleshooting solutions and optimized protocols in a direct question-and-answer format to address specific issues encountered during experimentation.

Core Reactivity Principles

The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at the C4 position is highly activated towards substitution by the potent electron-withdrawing effects of the nitro group (at C5) and the carboxylic acid group (at C1). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[1]

A secondary key transformation is the reduction of the nitro group to form the corresponding aniline derivative, a critical step for further functionalization.

Core_Reactivity cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Reduction Nitro Group Reduction Start_SNAr 4-Fluoro-2-methoxy- 5-nitrobenzoic acid + Nucleophile (NuH) Intermediate_SNAr Meisenheimer Complex (Addition Intermediate) Start_SNAr->Intermediate_SNAr Addition Product_SNAr 4-Nu-2-methoxy- 5-nitrobenzoic acid Intermediate_SNAr->Product_SNAr Elimination of F- Start_Red 4-Fluoro-2-methoxy- 5-nitrobenzoic acid Product_Red 5-Amino-4-fluoro- 2-methoxybenzoic acid Start_Red->Product_Red [Reducing Agent]

Caption: Key reaction pathways for this compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My SNAr reaction with an amine is showing low or no conversion. What are the primary reasons and how can I improve the yield?

Answer: This is a common issue that typically stems from three factors: base selection, temperature, or solvent choice.

  • Cause 1: Inadequate Base. The SNAr reaction liberates hydrofluoric acid (HF). This acid will protonate your amine nucleophile, rendering it inactive. A base is essential to neutralize the HF as it forms.

    • Troubleshooting: Ensure you are using at least 2 equivalents of a suitable base. For many amine nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. They are strong enough to scavenge the acid without interfering with the reaction. For more sensitive substrates or stronger nucleophiles, an organic base like diisopropylethylamine (DIPEA) can be used.

  • Cause 2: Insufficient Temperature. SNAr reactions require energy to overcome the activation barrier for the formation of the Meisenheimer complex.[1]

    • Troubleshooting: If the reaction is sluggish at room temperature, gradually increase the heat. A starting point of 80-100 °C is often effective.[2] For less reactive nucleophiles, temperatures up to 120 °C may be necessary. Always monitor for potential decomposition at higher temperatures.

  • Cause 3: Incorrect Solvent. The solvent must stabilize the charged Meisenheimer intermediate to facilitate the reaction.

    • Troubleshooting: Use a polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices as they effectively solvate cations, leaving the nucleophile more reactive.[2][3] Protic solvents like ethanol or water should be avoided as they can hydrogen-bond to the nucleophile, reducing its efficacy.[2]

Question: I'm observing a significant side product that appears to be a result of decarboxylation. Why is this happening and how can it be prevented?

Answer: Decarboxylation (loss of CO₂) is typically induced by excessive heat, particularly under basic conditions.[4] The strong electron-withdrawing groups on the ring can make the ipso-carbon susceptible to protonation and subsequent loss of the carboxyl group.

  • Preventative Measures:

    • Lower the Reaction Temperature: This is the most critical adjustment. Find the minimum temperature at which the desired SNAr reaction proceeds at an acceptable rate.

    • Use a Milder Base: If decarboxylation is persistent, switch from strong inorganic bases (like K₂CO₃) to a milder organic base (like DIPEA) or even sodium bicarbonate (NaHCO₃) if the reaction allows.

    • Protect the Carboxylic Acid: For particularly challenging cases, consider protecting the carboxylic acid as a methyl or ethyl ester before performing the SNAr reaction. The ester is more stable under these conditions and can be hydrolyzed back to the carboxylic acid in a later step under milder conditions.

ParameterStandard SNAr ConditionsOptimized to Minimize Decarboxylation
Temperature 80 - 120 °C60 - 80 °C
Base K₂CO₃, Cs₂CO₃DIPEA, NaHCO₃
Solvent DMSO, DMF, NMPAcetonitrile, Dioxane
Part 2: Reduction of the Nitro Group

Question: My attempt to reduce the nitro group to an amine is giving a complex mixture of products or is incomplete. What is the best method for a clean conversion?

Answer: Achieving a clean reduction requires a reagent that is selective for the nitro group and will not affect the fluoro, methoxy, or carboxylic acid functionalities.

  • Cause 1: Overly Harsh Reducing Agents. Powerful reducing agents or certain catalytic hydrogenation conditions (e.g., using Pd/C with H₂) can sometimes lead to undesired side reactions, such as hydrodefluorination (loss of the fluorine atom).[5]

  • Recommended Solution: Sodium Dithionite (Na₂S₂O₄). This reagent is highly chemoselective for the reduction of aromatic nitro groups in the presence of other sensitive functionalities.[6][7][8] It operates under mild, typically aqueous or biphasic conditions, making it an excellent choice for this substrate.[7][9] The reaction is believed to proceed via a single-electron transfer mechanism from the active reducing species, the sulfur dioxide radical anion (•SO₂⁻).[7]

  • Alternative Solution: Tin(II) Chloride (SnCl₂). The use of SnCl₂ in an acidic solvent like ethanol or concentrated HCl is another classic and reliable method for selectively reducing nitroarenes to anilines.[5][10][11]

Experimental Protocol: Selective Nitro Reduction using Sodium Dithionite

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of water and THF (e.g., a 2:1 ratio) to aid solubility.

  • Reagent Addition: Add sodium dithionite (Na₂S₂O₄, approx. 4-5 eq.) portion-wise to the stirred suspension. The reaction is often exothermic; maintain the internal temperature below 60 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS). The disappearance of the yellow color is a good visual indicator.

  • Workup: Cool the reaction mixture in an ice bath. Carefully acidify with 2M HCl to a pH of ~3-4. The product, 5-amino-4-fluoro-2-methoxybenzoic acid, is an amino acid and should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Troubleshooting_Logic cluster_snar SNAr Reaction Issues cluster_reduction Nitro Reduction Issues start Experimental Issue Encountered low_yield Low Conversion / No Reaction start->low_yield decarbox Decarboxylation Side Product start->decarbox messy_red Incomplete or Messy Reduction start->messy_red check_base Verify Base (≥2 eq. K₂CO₃ or DIPEA) low_yield->check_base reduce_temp Reduce Temperature (e.g., to 70 °C) decarbox->reduce_temp check_temp Verify Temperature (80-100 °C) check_base->check_temp check_solvent Verify Solvent (Polar Aprotic: DMSO/DMF) check_temp->check_solvent protect_cooh Consider Protecting Group (Esterification) reduce_temp->protect_cooh use_dithionite Use Chemoselective Reagent (Sodium Dithionite) messy_red->use_dithionite use_sncl2 Alternative: SnCl₂ / HCl messy_red->use_sncl2

Caption: Troubleshooting logic for common issues in reactions.

References

  • Synthesis of 5,6-Diaminoacenaphthylene by Reduction of Sterically Crowded Nitro Groups with Sodium Dithionite. ResearchGate. [Link]

  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.
  • Laha, J. K., Panday, S., Gupta, P., & Seth, S. R. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 25(1), 238-243. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

  • Shtranz, A., Shteingarts, V. D., & Miller, A. O. (2014). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron Letters, 55(1), 291-294. [Link]

  • Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. ResearchGate. [Link]

  • The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. ResearchGate. [Link]

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid. PubChem. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • McMillen, D. F., Malhotra, R., & Nigenda, S. E. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776-788. [Link]

  • Summary: Reduction of the Nitro Group and The Baeyer-Villiger Reaction. Master Organic Chemistry. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central. [Link]

  • How do you selectively reduce the nitro group? ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps. [Link]

  • This compound | CAS#:1824284-36-7. Chemsrc. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution Practice Problems. StudySmarter. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

Sources

proper storage conditions for 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Fluoro-2-methoxy-5-nitrobenzoic acid (CAS No. 1824284-36-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common questions and potential challenges encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for this compound upon receipt?

Upon receiving a shipment of this compound, it is crucial to transfer it to a suitable storage environment promptly. For short-term storage (up to several weeks), the compound should be kept in a cool, dry, and dark place. A standard laboratory cabinet or desiccator at ambient room temperature is generally sufficient. The key is to protect it from moisture and light, which can initiate degradation pathways.

Q2: I need to store this compound for several months to years. What are the recommended long-term storage conditions?

For long-term storage, it is advisable to store this compound at a reduced temperature. While room temperature storage in a desiccator is acceptable for shorter periods, storage at 2-8°C (refrigerated) is recommended for periods extending beyond a few months. For indefinite storage, maintaining the compound at -20°C in a tightly sealed container is the best practice. This minimizes the risk of thermal degradation and preserves the compound's purity.

Q3: The material has turned slightly discolored. Is it still usable?

A change in color, such as a slight yellowing, can be an indicator of degradation. While a minor color change may not significantly impact the purity for some applications, it is a warning sign. We recommend performing a purity check (e.g., by HPLC or NMR) before using the material in a critical experiment. If a significant color change is observed, it is best to discard the reagent and use a fresh batch to ensure the reliability of your results.

Q4: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you must prepare a stock solution, use a dry, aprotic solvent and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of your this compound using an appropriate analytical technique (e.g., HPLC, LC-MS, or NMR). If degradation is confirmed, procure a new batch and adhere strictly to the recommended storage conditions.
Poor solubility The compound may have absorbed moisture, leading to clumping.Dry the compound under a vacuum before attempting to dissolve it. Ensure that the solvent is anhydrous.
Visible clumping of the solid material Exposure to humidity.Transfer the compound to a desiccator containing a desiccant such as silica gel or anhydrous calcium sulfate to remove excess moisture. For future storage, ensure the container is tightly sealed.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

To ensure the integrity of your this compound, periodic purity assessment is recommended, especially for long-term stored material or if degradation is suspected.

1. Preparation of Standard Solution:

  • Accurately weigh approximately 1 mg of a reference standard of this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

2. Preparation of Sample Solution:

  • Prepare a sample solution of your stored this compound at the same concentration as the standard solution.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

4. Analysis:

  • Inject the standard and sample solutions.

  • Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products.

Storage Condition Decision Workflow

The following diagram illustrates the decision-making process for the proper storage of this compound.

StorageWorkflow A Compound Received B Intended Use Duration? A->B C Short-Term (< 1 month) B->C Short-Term D Long-Term (> 1 month) B->D Long-Term E Store at Room Temperature (Cool, Dry, Dark Place) in a Desiccator C->E F Refrigerate (2-8°C) in a Tightly Sealed Container D->F G For extended periods (> 6 months) consider -20°C storage F->G

Caption: Decision tree for selecting the appropriate storage conditions.

Chemical Stability and Degradation

This compound, like other nitroaromatic compounds, can be susceptible to degradation under certain conditions. The nitro group can be reduced, and the carboxylic acid moiety can undergo decarboxylation, particularly at elevated temperatures. The presence of fluoro and methoxy groups can also influence the molecule's reactivity. Exposure to UV light can also promote photochemical degradation. Therefore, adherence to the recommended storage in a cool, dark, and dry environment is critical to maintaining its chemical integrity. Studies on related nitrobenzoic acids have shown that they can be degraded through oxidative processes.[1]

Safe Handling

As with any chemical reagent, proper personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[2][3]

References

  • Bacterial degradation of m-nitrobenzoic acid. ASM Journals. [Link]

  • Bacterial degradation of m-nitrobenzoic acid. PMC - NIH. [Link]

  • Bacterial degradation of the nitrobenzoic acids. PMC - NIH. [Link]

  • Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. AIP Conference Proceedings. [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. NIH. [Link]

Sources

Technical Support Center: Managing Impurities in 4-Fluoro-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-2-methoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage and control impurities effectively, ensuring the integrity of your research and development projects.

I. Understanding the Chemistry: Synthesis and Impurity Formation

The primary route for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 4-fluoro-2-methoxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

  • -OCH₃ (Methoxy group): A strong activating group and an ortho, para-director.

  • -F (Fluoro group): A deactivating group (due to its electronegativity) but an ortho, para-director.[1]

  • -COOH (Carboxylic acid group): A deactivating group and a meta-director.[1][2]

The interplay of these directing effects leads to the formation of the desired product, this compound, where the nitro group is introduced at the position most activated by the methoxy group and not significantly hindered. However, this complex electronic landscape also paves the way for the formation of several isomeric impurities.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis and handling of this compound.

Q1: What are the most common impurities I should expect in my synthesis of this compound?

A1: The most common impurities are typically regioisomers formed during the nitration reaction. Based on the directing effects of the substituents, the following isomers are the most probable impurities:

  • 4-Fluoro-2-methoxy-3-nitrobenzoic acid: Nitration ortho to the methoxy group.

  • 4-Fluoro-2-methoxy-6-nitrobenzoic acid: Nitration ortho to the methoxy group, but this is generally less favored due to steric hindrance from the adjacent carboxylic acid group.

  • 2-Fluoro-6-methoxy-3-nitrobenzoic acid: Another possible isomer depending on the precise reaction conditions.

Other potential impurities include:

  • Unreacted starting material: 4-fluoro-2-methoxybenzoic acid.

  • Dinitrated products: Formed if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).[1]

  • Oxidation by-products: Can arise from the strong oxidizing nature of the nitrating mixture, leading to colored impurities or tars.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The starting material is deactivated towards electrophilic substitution by the fluoro and carboxylic acid groups, which can lead to a slow or incomplete reaction.[1]

  • Suboptimal Reaction Temperature: The nitration reaction is exothermic. If the temperature is too low, the reaction rate will be very slow. Conversely, if it is too high, it can lead to the formation of by-products and degradation.[1][3]

  • Improper Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[4]

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps if not optimized.[1]

Q3: I am observing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?

A3: Improving regioselectivity hinges on carefully controlling the reaction conditions:

  • Temperature Control: Running the reaction at low temperatures (e.g., 0-5 °C) generally favors the kinetically controlled product and can improve selectivity.[1][5]

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture to the substrate solution helps to maintain a low concentration of the nitronium ion and dissipate heat from the exothermic reaction, minimizing side reactions.[1]

  • Choice of Nitrating Agent: While a standard mixture of concentrated nitric acid and sulfuric acid is common, using fuming nitric acid or adjusting the acid ratios can sometimes improve selectivity for a specific substrate.[1]

Q4: My final product is off-color (e.g., yellow or brown). What is the cause and how can I fix it?

A4: The formation of colored by-products, often referred to as "tars," is a common issue in nitration reactions.[1] This is usually due to oxidation of the starting material or the product by the strong nitrating mixture. To mitigate this:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidative side reactions.[1]

  • Ensure Purity of Starting Materials: Impurities in the 4-fluoro-2-methoxybenzoic acid can be more susceptible to oxidation.

  • Decolorization during Work-up: The use of activated charcoal during the recrystallization process can help remove colored impurities.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to deactivating groups.Increase reaction time, cautiously increase temperature, or consider a stronger nitrating agent (e.g., fuming nitric acid). Monitor reaction progress by TLC or HPLC.[1]
Product loss during work-up.Optimize extraction and recrystallization procedures. Ensure the pH is appropriately adjusted to precipitate the carboxylic acid fully.
Incorrect stoichiometry.Carefully verify the molar ratios of the starting material and nitrating agent.[1]
Formation of Multiple Isomers Competing directing effects of substituents.Maintain strict temperature control (0-5 °C).[5] Employ a slow, controlled addition of the nitrating agent.[1]
Presence of Dinitrated Products Reaction temperature is too high or excess nitrating agent used.Strictly control the temperature below 10 °C. Use a modest excess of the nitrating agent.[1]
Product is Oily or Fails to Crystallize Presence of significant impurities depressing the melting point.Purify a small sample by column chromatography to obtain a seed crystal. Try different recrystallization solvents or solvent systems.
Solution is supersaturated.Ensure slow cooling during recrystallization. If oiling out occurs, reheat the solution, add more solvent, and cool slowly.
Colored Impurities (Tars) Oxidation of organic materials.Maintain low reaction temperatures and ensure controlled addition of the nitrating agent.[1]
Impure starting materials.Verify the purity of the 4-fluoro-2-methoxybenzoic acid before starting the reaction.
Use activated charcoal during recrystallization to remove colored impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-fluoro-2-methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 4-fluoro-2-methoxybenzoic acid to the cold sulfuric acid with continuous stirring until it is fully dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-fluoro-2-methoxybenzoic acid, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold deionized water.

  • The crude product can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Solvent Selection: The choice of solvent is critical for effective purification. A solvent screening should be performed with small amounts of the crude product. Good solvent candidates are those that dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for benzoic acid derivatives.[6][7]

Procedure (using an Ethanol/Water system as an example):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Protocol 3: Analytical HPLC Method for Purity Assessment

This is a general method that can be used as a starting point for the analysis of this compound and its impurities. Method optimization may be required.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: The pH of the mobile phase should be kept low to ensure the carboxylic acid is in its protonated form for good peak shape.[8]

V. Visualizing the Process

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Dissolve 4-fluoro-2-methoxybenzoic acid in H2SO4 at 0-5°C C 3. Slow, dropwise addition of nitrating mixture A->C B 2. Prepare Nitrating Mixture (HNO3/H2SO4) B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Quench on Ice & Precipitate D->E F 6. Isolate Crude Product (Filtration) E->F G 7. Recrystallization (e.g., Ethanol/Water) F->G H 8. Optional: Activated Charcoal Treatment G->H I 9. Hot Filtration H->I J 10. Crystallization (Slow Cooling) I->J K 11. Isolate Pure Product J->K L 12. Drying K->L M 13. Purity Check (HPLC) L->M N 14. Structure Confirmation (NMR, MS) M->N

Caption: A typical workflow for the synthesis, purification, and analysis of this compound.

Logical Flow of Directing Effects in Nitration

G cluster_directing_effects Directing Effects on 4-fluoro-2-methoxybenzoic acid cluster_outcome Nitration Outcome A -OCH3 (Strong Activator, ortho, para-director) D Desired Product: This compound (Position 5 is para to -OCH3 and meta to -COOH) A->D Strongly Favors E Isomeric Impurities A->E Can lead to (ortho) B -F (Deactivator, ortho, para-director) B->E Can lead to C -COOH (Deactivator, meta-director) C->D Favors

Caption: The influence of substituent directing effects on the regiochemical outcome of the nitration reaction.

VI. References

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. (2024). Available at: [Link]

  • Substituent Effects. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. (2016). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. (2015). Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018). Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ACS Publications. Available at: [Link]

  • nitration of aromatic compounds. YouTube. (2019). Available at: [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. (2025). Available at: [Link]

  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Regioselectivity in the nitration of dialkoxybenzenes. PubMed. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. National Institutes of Health. Available at: [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. (2024). Available at: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. Available at:

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. Available at:

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid. PubChem. Available at: [Link]

  • Solvent Pairs for Benzoic Acid Recrystallization. Scribd. Available at: [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents. Available at:

Sources

Technical Support Center: Synthesis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. As a Senior Application Scientist, I understand that while these molecules are invaluable in medicinal chemistry and materials science, their synthesis can present significant challenges.[1][2][3] This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of their preparation.

The introduction of fluorine into a benzoic acid scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and acidity, making these compounds highly sought-after building blocks.[1][2] However, the high electronegativity of fluorine and the inherent reactivity of the aromatic system can lead to difficulties in controlling regioselectivity, minimizing side reactions, and ensuring the stability of intermediates.[4]

This resource is structured to address the most common issues encountered in the lab, providing not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of fluorinated benzoic acids. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in Aromatic Fluorination

Symptom: You obtain a mixture of isomeric products, with the fluorine atom incorporated at undesired positions on the benzoic acid ring.

Potential Causes:

  • Inappropriate Fluorinating Agent: The reactivity and selectivity of fluorinating agents vary significantly. Direct fluorination with elemental fluorine is highly reactive and difficult to control.[5][6]

  • Steric and Electronic Effects: The directing effects of the carboxylic acid group and other substituents on the ring may not be sufficiently pronounced to favor the desired isomer. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.[7]

  • Reaction Conditions: Temperature and solvent can influence the regiochemical outcome of the reaction.

Solutions:

Solution Explanation Recommended Action
Select an Appropriate Fluorinating Agent For electrophilic fluorination, reagents like N-fluorobenzenesulfonimide (NFSI) offer milder reaction conditions and can provide better selectivity.[4] For nucleophilic fluorination, methods like the Balz-Schiemann reaction, while classic, are often limited to single fluorine substitutions.[8]Evaluate modern fluorinating agents such as Selectfluor® (F-TEDA-BF4) for electrophilic reactions.[6] For nucleophilic routes, consider using potassium fluoride in conjunction with a phase-transfer catalyst.
Utilize Directing Groups The strategic placement of a directing group can control the position of fluorination. For instance, an amide directing group can facilitate ortho-fluorination.If your synthetic route allows, consider introducing a temporary directing group that can be removed in a subsequent step.
Optimize Reaction Conditions Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[7]Screen different solvents and run the reaction at a lower temperature (e.g., 0°C or below) to observe any improvement in regioselectivity.[7]

Troubleshooting Workflow for Poor Regioselectivity:

Caption: Decision-making workflow for troubleshooting poor regioselectivity.

Issue 2: Low Reaction Yield

Symptom: The overall yield of your desired fluorinated benzoic acid is significantly lower than expected.

Potential Causes:

  • Incomplete Reaction: The deactivating nature of both the fluorine atom and the carboxylic acid group can lead to sluggish or incomplete reactions.[7]

  • Side Reactions: Competing reactions, such as over-nitration, oxidation of sensitive functional groups, or the formation of dimeric byproducts, can consume the starting material.[7][9]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[10]

  • Loss During Workup and Purification: The product may be lost during extraction, precipitation, or chromatographic purification steps.[7]

Solutions:

Solution Explanation Recommended Action
Drive the Reaction to Completion Increasing the reaction time or cautiously raising the temperature can help overcome the low reactivity of the deactivated aromatic ring.[7]Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider a moderate increase in temperature or extending the reaction time.[9]
Minimize Side Reactions Maintaining low temperatures and ensuring the controlled, slow addition of reagents can significantly reduce the formation of unwanted byproducts.[7] For reactions prone to radical side reactions, the addition of a radical scavenger like TEMPO can be beneficial.[11]For nitration reactions, perform the addition of the nitrating agent at 0°C or below.[7] If radical pathways are suspected, add a radical scavenger to the reaction mixture.[11]
Optimize Workup and Purification Ensure complete precipitation of the product during workup. For purification, techniques like recrystallization or column chromatography should be optimized.[7][12]Carefully select the solvent system for recrystallization to maximize recovery.[4] For column chromatography, use a suitable stationary and mobile phase to achieve good separation.[4][13]

Troubleshooting Workflow for Low Reaction Yield:

Caption: A systematic approach to diagnosing and resolving low reaction yields.

Issue 3: Purification and Isolation Challenges

Symptom: Difficulty in separating the desired fluorinated benzoic acid from starting materials, isomers, or byproducts.

Potential Causes:

  • Similar Physicochemical Properties: The target compound and impurities often have very similar polarities and solubilities, making separation by standard techniques challenging.[4]

  • Formation of Tars or Colored Impurities: Oxidation of the starting material or product can lead to the formation of dark-colored byproducts that are difficult to remove.[7]

  • Residual Solvents or Salts: Solvents from the reaction or salts from the workup can co-crystallize with the product.[10]

Solutions:

Solution Explanation Recommended Action
Advanced Chromatographic Techniques High-performance liquid chromatography (HPLC) can offer superior separation compared to standard column chromatography for closely related compounds.[4]Optimize the stationary and mobile phases for column chromatography. If separation is still poor, consider preparative HPLC.[4]
Recrystallization Optimization A carefully chosen solvent or solvent system for recrystallization can effectively remove impurities.Screen a range of solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[4]
Chemical Treatment In some cases, impurities can be selectively removed by chemical means. For example, acidic or basic washes can remove corresponding impurities.If your product is a carboxylic acid, you can extract it into a basic aqueous solution, wash the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best method for introducing a fluorine atom onto a benzoic acid ring?

There is no single "best" method, as the optimal approach depends on the desired substitution pattern, the presence of other functional groups, and the scale of the synthesis. Common methods include:

  • Electrophilic Fluorination: Utilizes reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® to replace a hydrogen atom with fluorine. This is often used for direct C-H fluorination but can suffer from regioselectivity issues.[4][14]

  • Nucleophilic Fluorination (e.g., Balz-Schiemann Reaction): This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. It is generally reliable for the synthesis of monofluorinated arenes.[8]

  • Halogen Exchange (Halex) Reaction: This involves the displacement of another halogen (typically chlorine or bromine) with fluoride, often using a source like KF. This method is most effective when the aromatic ring is activated towards nucleophilic attack.

Q2: How can I avoid the formation of dinitrated byproducts during the nitration of a fluorinated benzoic acid?

Dinitration is a common side reaction, especially at higher temperatures.[7] To minimize this:

  • Maintain Low Temperatures: Run the reaction at 0°C or even lower.[7]

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of the fluorinated benzoic acid with efficient stirring.[7]

  • Stoichiometry: Carefully control the molar ratio of the nitrating agent to the substrate.[7]

Q3: My fluorinated benzoic acid product is discolored. What is the likely cause and how can I purify it?

Discoloration, often yellow or brown, is typically due to trace impurities.[15]

  • Likely Causes: In diazotization routes, residual diazonium salts can form colored azo-byproducts. Oxidation of starting materials or the product can also lead to colored impurities, especially at elevated temperatures.[15]

  • Purification: Recrystallization is often effective. If that fails, treatment with activated carbon can sometimes remove colored impurities. Column chromatography is another option.[4][13]

Q4: Are there any specific safety precautions I should take when working with fluorinating agents?

Yes, many fluorinating agents are highly reactive and potentially hazardous.

  • Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All work with HF should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and safety goggles, must be worn. A calcium gluconate gel should be readily available as an antidote for skin exposure.[5]

  • Electrophilic Fluorinating Agents (e.g., NFSI, Selectfluor®): These are strong oxidizing agents and should be handled with care. Avoid contact with combustible materials.

Experimental Protocol: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid

This protocol details a common method for synthesizing 2-fluorobenzoic acid.

Objective: To prepare 2-fluorobenzoic acid from anthranilic acid via a diazotization-fluorination sequence.

Materials:

  • Anthranilic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄), 48% aqueous solution

  • Ice

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazonium Salt Formation:

    • In a beaker, dissolve anthranilic acid in a solution of concentrated HCl and water. Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature. This step is critical for the complete formation of the diazonium salt and to prevent its premature decomposition.[15]

  • Formation of the Diazonium Tetrafluoroborate Salt:

    • To the cold diazonium salt solution, slowly add a cold 48% aqueous solution of tetrafluoroboric acid. A precipitate of the diazonium tetrafluoroborate salt should form.

    • Stir the mixture for an additional 30 minutes in the ice bath.

  • Isolation and Decomposition:

    • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold water, followed by a small amount of cold diethyl ether.

    • Carefully dry the salt. Caution: Diazonium salts can be explosive when dry. It is often safer to proceed with the moist salt.

    • Gently heat the dry or moist salt in a flask. The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield crude 2-fluorobenzoic acid. This decomposition should be performed in a well-ventilated fume hood.

  • Purification:

    • The crude product can be purified by recrystallization from water or a suitable organic solvent system.

    • Alternatively, the crude product can be dissolved in diethyl ether, washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.

Workflow for the Synthesis of 2-Fluorobenzoic Acid:

Caption: Step-by-step workflow for the synthesis of 2-fluorobenzoic acid.

References

  • How to overcome the challenges in the research and development of Fluorobenzohydroxy Acid? - Blog. (2026, January 8).
  • Troubleshooting guide for the nitration of fluorinated benzoic acids - Benchchem.
  • Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid - Benchchem.
  • Processes for the preparation of fluorinated benzoic acids - Google Patents.
  • How is fluorine added to Benzene? - askIITians. (2025, March 11).
  • Technical Support Center: Reactions Involving Fluorinated Benzoic Acids - Benchchem.
  • Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis - Benchchem.
  • Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production - Benchchem.
  • Method for introducing fluorine into an aromatic ring - Google Patents.
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
  • Application Notes and Protocols for the Purification of 2-Fluorobenzoic Acid via Column Chromatography - Benchchem.
  • Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29).
  • Other Aromatic Substitutions. (2023, October 27). Chemistry LibreTexts.
  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery.
  • Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD.

Sources

4-Fluoro-2-methoxy-5-nitrobenzoic acid material safety data sheet (MSDS) analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Welcome to the technical support guide for this compound (CAS No. not consistently available, often used as a research intermediate). This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guidance for common experimental scenarios involving this compound.

Part 1: Hazard Identification and Safety Precautions

This section addresses the primary safety concerns and necessary precautions based on available Material Safety Data Sheets (MSDS) for structurally similar nitroaromatic compounds.

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicological properties for this exact compound are not thoroughly investigated, data from analogous structures like 2-fluoro-4-nitrobenzoic acid and other nitroaromatics indicate several potential hazards.[1][2] You must handle this compound with the assumption that it poses the following risks:

Hazard ClassGHS Hazard StatementRationale and Experimental Implication
Skin Irritation H315: Causes skin irritationThe compound can cause redness, itching, or inflammation upon contact. Prolonged or repeated exposure should be avoided to prevent dermatitis.
Serious Eye Irritation H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation, pain, and potential damage. Immediate and thorough rinsing is critical in case of exposure.
Respiratory Irritation H335: May cause respiratory irritationInhaling the dust or aerosolized particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4]
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion of the compound can be harmful.
Long-Term Exposure H341, H351, H361: Suspected of causing genetic defects, cancer, or damaging fertilityMany nitroaromatic compounds are treated as potential mutagens or carcinogens. Therefore, minimizing exposure is paramount for long-term health and safety.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?

A2: A comprehensive PPE strategy is essential to mitigate the risks outlined above. The following should be considered standard practice for any experiment involving this compound.[1][5]

PPE CategorySpecificationJustification
Hand Protection Nitrile or other chemically resistant gloves.Handle with gloves that are inspected prior to use.[1] This prevents skin irritation and absorption.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.This is critical to prevent serious eye irritation from splashes or airborne dust.[1]
Skin and Body Protection A flame-retardant lab coat and appropriate footwear.This protects against accidental skin contact and spills.[1]
Respiratory Protection Required when dusts are generated.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient to control airborne dust.[2]
Workflow: Safe Handling Protocol

The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.

Safe_Handling_Workflow cluster_prep Pre-Experiment cluster_handling Experiment cluster_post Post-Experiment a Review SDS & Experiment Protocol b Verify Fume Hood Functionality a->b Proceed if safe c Assemble All Required PPE b->c Proceed if safe d Don PPE c->d Proceed if safe e Weigh Compound in Vented Enclosure d->e f Perform Reaction in Fume Hood e->f g Quench Reaction & Segregate Waste f->g h Clean Work Area g->h i Remove PPE & Wash Hands h->i

Caption: A standard workflow for handling hazardous chemical reagents.

Part 2: Experimental Use & Troubleshooting

This section provides guidance on practical applications and solutions to common experimental challenges.

Q3: My synthesis reaction using this compound as a starting material has a very low yield. What are the common causes?

A3: Low yield in reactions involving this substrate can often be traced to several factors related to its structure and reactivity. The presence of multiple functional groups (a carboxylic acid, a nitro group, a fluoro group, and a methoxy group) creates a complex reactive landscape.

Troubleshooting Decision Tree:

Troubleshooting_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed reagent_purity Check Starting Material Purity (NMR/LCMS) start->reagent_purity solvent_dryness Ensure Anhydrous Solvents/Reagents start->solvent_dryness temp_control Verify Temperature (especially for nitration) start->temp_control side_reactions Consider Side Reactions (e.g., esterification) start->side_reactions reagent_purity->temp_control solvent_dryness->temp_control temp_control->side_reactions base_strength Is the Base Strength Appropriate? side_reactions->base_strength extraction_ph Optimize pH for Aqueous Extraction base_strength->extraction_ph purification_loss Assess Loss During Chromatography/Recrystallization extraction_ph->purification_loss

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Explanations:

  • Competing Side Reactions: The carboxylic acid can undergo esterification if your reaction conditions involve alcohols and acid catalysts.[6] It may be necessary to protect the carboxylic acid group (e.g., as a methyl ester) before carrying out other transformations.[6]

  • Reactivity of the Fluoro Group: The fluorine atom is activated for nucleophilic aromatic substitution due to the electron-withdrawing effect of the nitro group, especially when it's in the para position.[6] If your reaction involves nucleophiles, you might see substitution at the fluoro position.

  • Temperature Control: Reactions like nitration, which may be used to synthesize this compound, are highly exothermic and require strict temperature control (e.g., 0–5°C) to prevent the formation of by-products.[6]

Q4: What are suitable solvents for this compound, and what materials should be avoided?

A4:

  • Solubility: Based on its structure, this compound is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), especially for reaction chemistry.[6][7] For purification, solvent systems involving ethyl acetate, hexane, and dichloromethane are commonly used.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines, as these can react with the functional groups on the molecule.[2]

Part 3: Emergency and Disposal Procedures

This section covers the appropriate response to accidents and the correct disposal methods.

Q5: What are the correct first-aid procedures for exposure?

A5: Immediate action is crucial. The following table summarizes the recommended first-aid measures based on SDS guidelines.[5]

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[8]
Skin Contact Take off immediately all contaminated clothing.[8] Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice.
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[5] If not breathing, give artificial respiration. Get medical attention.[5]
Ingestion Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.
Q6: How should I clean up a small spill, and how do I dispose of waste?

A6:

  • Spill Cleanup:

    • Evacuate non-essential personnel and ensure adequate ventilation.[1]

    • Wear full PPE, including respiratory protection.

    • Avoid generating dust. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[2][5]

    • Clean the affected area thoroughly with soap and water.[5]

  • Waste Disposal:

    • Waste material must be disposed of in accordance with national and local regulations.

    • Dispose of contents/container to an approved hazardous waste disposal plant.[5] Do not mix with other waste. Leave chemicals in their original containers.

References

  • 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30).
  • Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Fluoro-2-methyl-5-nitrobenzoic acid | 64695-92-7 - Sigma-Aldrich. (n.d.).
  • How is 4-fluoro-2-Methoxy-5-nitroaniline prepared and used? - FAQ - Guidechem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-nitrobenzoic acid - ChemicalBook. (2025, July 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 8).
  • 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem. (n.d.).

Sources

Validation & Comparative

Spectroscopic Scrutiny: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. For researchers and professionals in drug development, mastering analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of spectral data. It offers a comparative analysis, grounded in the fundamental principles of NMR spectroscopy, to explain the observed chemical shifts and coupling constants. By understanding the interplay of electronic effects of the fluoro, methoxy, and nitro substituents on the benzoic acid framework, researchers can gain predictive power in the structural analysis of related molecules.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent can influence chemical shifts due to solvent-solute interactions; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton of the carboxyl group.[1]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide are predicted and compared with data acquired on spectrometers operating at a magnetic field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Standard room temperature (approximately 298 K) is typically sufficient.

  • For ¹H NMR, a standard single-pulse experiment is utilized.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Fourier transformation of the FID yields the NMR spectrum.

  • Phase and baseline corrections are applied to obtain a clean spectrum.

  • Chemical shifts are referenced internally to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are primarily influenced by the electronic nature of the substituents on the benzene ring.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.5 - 7.8Doublet (d)~3-4 Hz (⁴JH-F)
H-6~8.2 - 8.5Doublet (d)~9-10 Hz (³JH-F)
-OCH₃~3.9 - 4.1Singlet (s)-
-COOH~13.0 - 14.0Broad Singlet (br s)-

Analysis and Rationale:

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.

  • -COOH (Carboxylic Acid): This group is strongly electron-withdrawing and de-shields the aromatic protons. The acidic proton of the carboxyl group itself is expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm), which is highly dependent on the solvent and concentration.

  • -NO₂ (Nitro Group): The nitro group is a powerful electron-withdrawing group, exerting both a -I (inductive) and -R (resonance) effect. This leads to significant de-shielding of the protons on the aromatic ring, particularly those in the ortho and para positions.

  • -F (Fluoro Group): Fluorine is highly electronegative and thus has a strong -I effect, which de-shields nearby protons. However, it also possesses a +R effect due to its lone pairs, which can shield protons, particularly at the para position. In this molecule, the -I effect is generally dominant in determining the chemical shifts of adjacent protons. Furthermore, the fluorine atom will cause splitting of the signals of nearby protons (H-3 and H-6) due to spin-spin coupling.

  • -OCH₃ (Methoxy Group): The methoxy group is an electron-donating group due to its +R effect, which would typically shield aromatic protons. However, its oxygen atom also exerts a -I effect. Its position at C-2 will influence the electronic environment of the neighboring protons.

Proton Assignments and Coupling:

  • H-6: This proton is situated ortho to the strongly electron-withdrawing nitro group and para to the electron-donating methoxy group. The dominant de-shielding effect of the nitro group is expected to shift this proton significantly downfield. It will appear as a doublet due to coupling with the fluorine atom at C-4 (a three-bond coupling, ³JH-F).

  • H-3: This proton is ortho to the carboxylic acid group and meta to the nitro group. It is also ortho to the methoxy group. The combined electron-withdrawing effects will place its signal downfield, but likely upfield relative to H-6. It will also be split into a doublet by the fluorine atom at C-4 (a four-bond coupling, ⁴JH-F), which is typically smaller than a three-bond coupling.

  • -OCH₃: The protons of the methoxy group are not on the aromatic ring and will appear as a sharp singlet in the upfield region of the aromatic spectrum. Its chemical shift is influenced by the electronic environment of the ring.

  • -COOH: The carboxylic acid proton is highly deshielded and often exchanges with trace amounts of water in the solvent, leading to a broad signal.

Comparative Analysis:

For a structurally similar compound, 2-Fluoro-5-methoxy-4-nitrobenzoic acid, the aromatic proton adjacent to the nitro group is reported to be in the range of δ 8.2–8.4 ppm, and the methoxy protons at δ 3.9 ppm in DMSO-d₆.[2] This aligns well with our predictions for H-6 and the methoxy group in the target molecule. The presence of the nitro group at position 5 in our target molecule, para to the methoxy group, is expected to enhance the de-shielding of H-6 compared to a scenario where it is meta.

Logical Relationship of Substituent Effects on ¹H Chemical Shifts

G substituents Substituents (-NO2, -F, -COOH, -OCH3) effects Electronic Effects (-I, -R, +R) substituents->effects Exert shielding Shielding/Deshielding of Protons effects->shielding Cause chem_shift ¹H Chemical Shift (δ) shielding->chem_shift Determines G A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H and ¹³C NMR Experiments) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, J-coupling) C->D E Structure Elucidation & Comparative Analysis D->E

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of mass spectrometry-based methodologies for the characterization of 4-Fluoro-2-methoxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. The structural complexity of this molecule, featuring electron-withdrawing nitro and fluoro groups alongside an electron-donating methoxy group, presents unique challenges and opportunities for mass spectrometric analysis. Herein, we explore two primary workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This guide will dissect the rationale behind each approach, offering detailed protocols and expected outcomes to aid researchers in selecting the optimal method for their analytical needs.

Introduction to the Analyte: Chemical Context

This compound possesses a molecular formula of C₈H₆FNO₅ and a monoisotopic mass of approximately 215.02 g/mol .[1] Its structure, comprising a benzoic acid core with multiple functional groups, dictates its ionization and fragmentation behavior. The acidic proton of the carboxylic acid makes it amenable to negative ion mode mass spectrometry. The presence of a nitro group, a methoxy group, and a fluorine atom provides distinct fragmentation handles that can be exploited for structural elucidation and quantification.

Methodology 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

LC-MS/MS with ESI is a powerful technique for the analysis of polar and thermally labile compounds like this compound.[2][3] This method avoids the need for derivatization and provides high sensitivity and specificity.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.[4]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated. Due to the carboxylic acid moiety, negative ion mode is expected to be more sensitive.[5]

    • Capillary Voltage: 3.5 kV (negative mode), 4.0 kV (positive mode).

    • Desolvation Temperature: 350 °C.[6]

    • Desolvation Gas Flow: 800 L/h.[6]

    • Cone Gas Flow: 50 L/h.[6]

    • Collision Gas: Argon.

    • Collision Energy: A ramp of 10-40 eV should be applied to induce fragmentation for MS/MS experiments.[6]

    • Data Acquisition: Full scan (MS1) from m/z 50-300 to identify the precursor ion, followed by product ion scans (MS2) of the detected precursor.

LC-MS/MS Workflow Diagram

LC-MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection LC_Column C18 Reversed-Phase Column Sample->LC_Column Gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) LC_Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 MS1 Scan (Precursor Ion ID) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2

Caption: A typical workflow for LC-MS/MS analysis.

Expected Results and Fragmentation (ESI)
  • Negative Ion Mode ([M-H]⁻ at m/z 214.02): This is anticipated to be the most abundant ion due to the acidic nature of the carboxylic acid.[5]

    • Primary Fragmentation: The most common fragmentation pathway for benzoic acids is the loss of carbon dioxide (CO₂, 44 Da).[6] This would result in a fragment ion at m/z 170.02.

    • Secondary Fragmentation: Subsequent fragmentation of the m/z 170.02 ion could involve the loss of the nitro group (NO₂, 46 Da) to yield a fragment at m/z 124.02, or the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to produce an ion at m/z 155.02.

  • Positive Ion Mode ([M+H]⁺ at m/z 216.03):

    • Primary Fragmentation: A common initial loss for carboxylic acids in positive ESI is a molecule of water (H₂O, 18 Da), leading to a fragment at m/z 198.02.[6] This can be followed by the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 170.02.[6]

Predicted Fragmentation Pathway (Negative ESI-MS/MS)

Negative_ESI_Fragmentation parent [M-H]⁻ m/z 214.02 frag1 Loss of CO₂ (44 Da) parent->frag1 ion1 [M-H-CO₂]⁻ m/z 170.02 frag1->ion1 frag2 Loss of NO₂ (46 Da) ion1->frag2 frag3 Loss of •CH₃ (15 Da) ion1->frag3 ion2 [M-H-CO₂-NO₂]⁻ m/z 124.02 frag2->ion2 ion3 [M-H-CO₂-•CH₃]⁻ m/z 155.02 frag3->ion3

Caption: Predicted fragmentation in negative ion ESI-MS/MS.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For less polar and more volatile analogues, GC-MS is a viable option. However, the carboxylic acid and nitro groups of this compound make it non-volatile. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.[7] Silylation is a common derivatization technique for compounds with active hydrogens.[7]

Experimental Protocol: GC-MS with Silylation
  • Derivatization:

    • To 100 µg of the dried sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes. The BSTFA will react with the carboxylic acid to form a trimethylsilyl (TMS) ester.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Data Acquisition: Full scan from m/z 40-500.

GC-MS Workflow Diagram

GC-MS_Workflow cluster_Pre Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Analyte Deriv Silylation (BSTFA) Sample->Deriv Injection Injection Deriv->Injection GC_Column DB-5ms Capillary Column Injection->GC_Column Separation Temperature Programmed Separation GC_Column->Separation EI Electron Ionization (EI, 70 eV) Separation->EI Analyzer Mass Analyzer (Quadrupole) EI->Analyzer Detection Detection & Spectrum Analyzer->Detection

Caption: Workflow for GC-MS analysis with derivatization.

Expected Results and Fragmentation (EI)

The derivatized molecule will be the TMS ester of this compound, with a molecular weight of 287.06 g/mol .

  • Molecular Ion ([M]⁺• at m/z 287): The molecular ion is expected to be observed.

  • Key Fragmentations:

    • Loss of a methyl radical (•CH₃, 15 Da): A prominent peak at m/z 272 is expected due to the loss of a methyl group from the TMS moiety, forming a stable silicon-containing cation.[7] This is often the base peak in the spectra of TMS derivatives.

    • Loss of the nitro group (NO₂, 46 Da): A fragment at m/z 241 may be observed.

    • Loss of the methoxy group (•OCH₃, 31 Da): A fragment at m/z 256 could be present.

    • Ions characteristic of the TMS group itself will also be present, such as m/z 73 [Si(CH₃)₃]⁺.

Comparative Analysis

FeatureLC-MS/MS with ESIGC-MS with Derivatization
Sample Preparation Simple dilutionRequires chemical derivatization
Throughput HighLower due to derivatization step
Sensitivity Generally very high (sub-ng/mL)Good, but can be limited by derivatization efficiency
Specificity High, especially with MS/MSHigh, with characteristic fragmentation patterns
Information Provides molecular weight and structural information through controlled fragmentationProvides characteristic fragmentation "fingerprints" for library matching
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compoundsSuitable for volatile or semi-volatile compounds (after derivatization)
Instrumentation LC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quad)GC system coupled to a single quadrupole or ion trap mass spectrometer

Conclusion and Recommendations

For the routine analysis and quantification of this compound, LC-MS/MS with ESI in negative ion mode is the recommended approach. This method offers superior sensitivity, requires minimal sample preparation, and is well-suited for the inherent chemical properties of the analyte. The predictable fragmentation pattern, primarily driven by the loss of carbon dioxide, provides a robust transition for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantitative assays.

GC-MS with derivatization serves as a valuable alternative, particularly for structural confirmation. The rich fragmentation patterns generated by electron ionization can provide complementary structural information. This method would be most useful in a research setting where detailed structural elucidation is required and for the analysis of complex matrices where chromatographic separation of isomers is critical.

The choice between these two powerful techniques will ultimately depend on the specific research question, available instrumentation, and desired analytical outcome. Both methodologies, when properly optimized, can provide high-quality data for the comprehensive analysis of this compound.

References

  • NIH. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC. [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

  • PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. [Link]

  • Chemistry at Emory. Mass Spectrometry Ionization Methods. [Link]

  • Ionization Methods in Organic Mass Spectrometry. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Chemsrc. This compound | CAS#:1824284-36-7. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • CP Lab Safety. 4-Fluoro-2-nitrobenzoic Acid, 5g, Each. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

Sources

reactivity comparison of fluorinated vs. non-fluorinated nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzoic Acids

Introduction: The Electronic Tug-of-War

Nitrobenzoic acids are foundational scaffolds in organic synthesis, prized for the versatile reactivity imparted by the electron-withdrawing nitro group (-NO₂) and the carboxylic acid (-COOH) moiety. The strategic introduction of fluorine atoms onto this scaffold dramatically alters its electronic properties and, consequently, its reactivity profile. Understanding these changes is paramount for designing efficient synthetic routes and novel molecular entities in pharmaceuticals, agrochemicals, and materials science.[1][2]

This guide explores the nuanced interplay between fluorine and the nitro group, focusing on three key areas:

  • Acidity (pKa): A quantitative measure of overall electron withdrawal.

  • Nucleophilic Aromatic Substitution (SNAr): Where fluorination provides a distinct synthetic advantage.

  • Electrophilic Aromatic Substitution (EAS): A more challenging transformation where substituent effects dictate regioselectivity.

The core of the reactivity differences lies in the distinct electronic effects of the substituents:

  • Nitro Group (-NO₂): Exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M), significantly decreasing electron density on the aromatic ring.[3]

  • Carboxylic Acid Group (-COOH): Acts as a deactivating, meta-directing group via its -I and -M effects.

  • Fluorine (-F): Possesses a dual nature. It is the most electronegative element, exerting a potent -I effect. However, its lone pairs can participate in resonance, creating a weak electron-donating (+M) effect.[4][5]

The net effect on reactivity is determined by the combination and relative positions of these groups.

A Quantitative Look at Acidity: The pKa Comparison

The acidity of a benzoic acid is a direct reflection of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize this anion by delocalizing the negative charge, resulting in a stronger acid (lower pKa).[3][6] The addition of a highly electronegative fluorine atom is expected to increase acidity.

The table below compares the pKa values of benzoic acid with its nitro- and fluoro-substituted derivatives.

CompoundpKaSubstituent Effects
Benzoic Acid4.20Reference
4-Nitrobenzoic Acid3.44Strong -I, -M effects from -NO₂ stabilize the anion.[7]
2-Nitrobenzoic Acid2.21Proximity of -NO₂ exerts a stronger -I effect than at the para position.[7]
4-Fluorobenzoic Acid4.14Strong -I effect is largely canceled by the opposing +M effect.[4]
2-Fluorobenzoic Acid3.27Powerful, distance-dependent -I effect and the "ortho effect" dominate, increasing acidity significantly.[4]
4-Fluoro-3-nitrobenzoic Acid~3.1*Combined -I and -M effects of both groups significantly increase acidity.

*Estimated pKa based on additive effects; precise experimental values can vary.

Key Insights:

  • A nitro group is more effective at increasing acidity than a fluorine atom at the same position due to its combined -I and -M effects.

  • The "ortho effect" is significant: both 2-nitro and 2-fluoro isomers are considerably more acidic than their 4-substituted counterparts.[4] This is attributed to a combination of a strong inductive effect at close range and steric interactions that force the carboxyl group out of the plane of the ring, disrupting destabilizing resonance with the ring.[4]

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Advantage

SNAr is a cornerstone reaction for synthesizing highly functionalized aromatics. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[8][9] For this reaction to be efficient, two conditions must be met:

  • The aromatic ring must be "activated" by powerful electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[9]

  • The leaving group must be a species that can depart with the electron pair (e.g., a halide).

Here, fluorinated nitrobenzoic acids exhibit vastly superior reactivity compared to their non-fluorinated analogs. The C-F bond, while strong, makes the attached carbon highly electrophilic, and fluoride is an excellent leaving group in this context because its departure is the rate-determining step.[10] The small size of fluorine also minimizes steric hindrance for the incoming nucleophile.

SNAr_Mechanism

Reactivity Comparison:

  • Fluorinated: Compounds like 4-fluoro-3-nitrobenzoic acid are highly reactive towards nucleophiles (e.g., amines, alkoxides). The nitro group (ortho to the fluorine) strongly stabilizes the negative charge in the Meisenheimer complex, and the fluorine serves as an excellent leaving group.[11]

  • Non-Fluorinated: A non-fluorinated analog like 3-nitrobenzoic acid is completely unreactive towards SNAr under typical conditions, as it lacks a suitable leaving group. If a leaving group like chlorine were present (e.g., 4-chloro-3-nitrobenzoic acid), the reaction would still be significantly slower than with the fluoro analog.[10]

Experimental Protocol: SNAr of 4-Fluoro-3-nitrobenzoic Acid with an Amine

This protocol describes a typical procedure for the substitution of fluoride with a primary amine.

Rationale: The choice of a polar aprotic solvent (like DMSO or DMF) is crucial as it solvates the cation of the base but not the nucleophile, enhancing its reactivity. The base (K₂CO₃) deprotonates the amine's ammonium salt that may form in situ and neutralizes the HF byproduct. The slightly elevated temperature increases the reaction rate without causing significant decomposition.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Benzylamine (or other primary/secondary amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMSO.

  • Stir the mixture to ensure good suspension.

  • Add the amine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor its progress using TLC or HPLC.

  • Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (EAS): A Deactivated System

In contrast to SNAr, EAS reactions on these substrates are challenging. The aromatic ring is strongly deactivated by the combined electron-withdrawing power of the -NO₂ and -COOH groups, and to a lesser extent, the inductive effect of the -F atom.[12] Consequently, harsh reaction conditions (stronger electrophiles, higher temperatures) are often required.

The key challenge in EAS is controlling regioselectivity, which is dictated by the competing directing effects of the existing substituents.

EAS_Directing_Effects

Reactivity Comparison:

  • Fluorinated: In a compound like 4-fluorobenzoic acid, nitration yields primarily 4-fluoro-3-nitrobenzoic acid. The fluorine atom directs the incoming electrophile (NO₂⁺) to its ortho position (C3), which is also the meta position relative to the carboxyl group. This alignment of directing effects leads to good regioselectivity.[12]

  • Non-Fluorinated: Nitration of benzoic acid yields almost exclusively 3-nitrobenzoic acid, as the carboxyl group is a simple meta-director. The reaction is generally sluggish due to the deactivating nature of the -COOH group.

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid

This protocol is adapted from established procedures for the synthesis of 4-fluoro-3-nitrobenzoic acid.[12][13]

Rationale: The reaction is performed at 0°C to control the exothermic nature of the nitration and to improve selectivity, minimizing the formation of di-nitrated and other byproducts.[12] Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Materials:

  • 4-Fluorobenzoic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

Procedure:

  • In a flask set in an ice-salt bath, carefully and slowly add concentrated nitric acid (3.0 eq) to concentrated sulfuric acid (6.0 eq). Maintain the temperature below 10°C during this addition.

  • Cool the resulting nitrating mixture to 0°C.

  • In a separate flask, dissolve 4-fluorobenzoic acid (1.0 eq) in a minimal amount of concentrated sulfuric acid.

  • Slowly add the 4-fluorobenzoic acid solution dropwise to the cold nitrating mixture, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the mixture at 0°C for one hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 16-24 hours, or until TLC/HPLC analysis shows consumption of the starting material.[13]

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to yield 4-fluoro-3-nitrobenzoic acid.

Conclusion and Outlook

The introduction of fluorine to a nitrobenzoic acid framework fundamentally alters its chemical reactivity in a predictable and synthetically useful manner.

Summary of Reactivity Comparison:

Reaction TypeFluorinated Nitrobenzoic AcidNon-Fluorinated Nitrobenzoic AcidKey Differentiator
Acidity More acidic due to the strong -I effect of fluorine.Less acidic.Inductive electron withdrawal.
SNAr Highly reactive at the fluorine-bearing carbon, especially with ortho/para -NO₂.Unreactive, lacks a leaving group.Presence of an activated leaving group (-F).
EAS Heavily deactivated; regioselectivity is a complex interplay of directing effects.Deactivated; regioselectivity is governed by -COOH and -NO₂ meta-direction.Competing directing effects from the -F atom.

For the synthetic chemist, fluorinated nitrobenzoic acids are superior substrates for nucleophilic aromatic substitution , providing a reliable handle for introducing a wide range of functionalities.[14] Conversely, for electrophilic aromatic substitution , their non-fluorinated counterparts offer simpler, more predictable regiochemical outcomes, albeit on an already deactivated system. This comparative understanding is essential for leveraging the unique properties of these valuable building blocks in modern chemical synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations.
  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis.
  • Pashkevych, S. et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(10), pp.1-13.
  • Toth, M. et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), pp.65-70.
  • BenchChem. Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Ossila. 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4.
  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications.
  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity.
  • BenchChem. Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • BenchChem. Comparison of acidity between fluorinated and non-fluorinated carboxylic acids.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution.
  • Makosza, M. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), p.4793.
  • BenchChem. A Comparative Analysis of Acidity: 2-Fluorobenzoic Acid vs. 4-Fluorobenzoic Acid.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.
  • Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?.
  • Chemistry Stack Exchange. Acidic Strength of Nitrobenzoic Acid.

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 4-Fluoro-2-methoxy-5-nitrobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method validation parameters for the purity assessment of 4-Fluoro-2-methoxy-5-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and regulatory submission. The protocols and insights shared herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]

The Imperative for Purity: Why Method Validation is Non-Negotiable

This compound is a key building block in the synthesis of various pharmaceutical compounds.[5] Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final drug product.[6] HPLC is the analytical technique of choice for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

However, an HPLC method is only as reliable as the data that proves it is fit for its intended purpose. This is the essence of method validation: to provide documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.[8][9] This guide will walk through the critical validation parameters, comparing the performance of a hypothetical, optimized HPLC method against established benchmarks.

The Subject Analyte and a Proposed HPLC Method

To contextualize the validation process, we will consider a hypothetical but scientifically sound reversed-phase HPLC (RP-HPLC) method for this compound.

  • Analyte: this compound

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Water:Acetonitrile

Causality behind Experimental Choices:

  • A C18 column is selected for its versatility in retaining moderately polar to non-polar compounds like our analyte.

  • A water/acetonitrile mobile phase is a common choice for RP-HPLC, offering good peak shape and efficiency.[10]

  • Phosphoric acid is used to acidify the mobile phase. As a benzoic acid derivative, our analyte is a weak acid.[11] Maintaining a pH well below its pKa (typically around 2-3) ensures it remains in its protonated, less polar form, leading to consistent retention and sharp peaks.

  • UV detection at 254 nm is chosen because the substituted benzene ring and nitro group act as strong chromophores, providing excellent sensitivity at this wavelength.[11]

The Validation Master Plan: A Workflow for Confidence

Method validation is a systematic process. Each parameter builds upon the others to create a comprehensive picture of the method's performance.

Validation_Workflow cluster_prep Phase 1: Foundation cluster_quant Phase 2: Quantitative Performance cluster_limits Phase 3: Sensitivity & Reliability SystemSuitability System Suitability Specificity Specificity SystemSuitability->Specificity Prerequisite Linearity Linearity & Range Specificity->Linearity Ensures pure peak response Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Calibration slope used Accuracy->Precision Robustness Robustness Accuracy->Robustness Performance under variation Precision->Robustness Performance under variation

Caption: HPLC method validation workflow, from foundational checks to final reliability assessment.

System Suitability: The Daily Readiness Check

Before any validation or sample analysis, we must confirm the chromatographic system is performing correctly.[12][13] This is not a validation parameter itself, but a prerequisite to ensure the validity of the data being collected.[14]

Experimental Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Perform a minimum of five replicate injections.

  • Calculate the key performance indicators.

Data Presentation & Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 1.5
Theoretical Plates (N) Measures column efficiency.N > 2000
%RSD of Peak Area Measures injection precision.%RSD ≤ 1.0%[8]
%RSD of Retention Time Measures pump stability.%RSD ≤ 1.0%

Acceptance criteria are based on common industry practice and USP guidelines.

Deep Dive into Validation Parameters: Protocols & Performance

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[15][16][17]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

  • Impurity Spiking: If potential impurities are known, spike the analyte sample with them and demonstrate baseline resolution (Rs > 1.5) between the analyte and each impurity.[18]

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[8][16] The method must be able to separate the intact analyte from all significant degradation products. Peak purity analysis using a Photodiode Array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally pure.

Performance Comparison: A method with high specificity will show no interference at the analyte's retention time in blank and placebo injections. In forced degradation studies, it will resolve the main peak from all degradants, confirming it is "stability-indicating."

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[19][20][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7][20]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte across a specified range. For a purity assay, this is typically 80% to 120% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis.

Data Presentation & Acceptance Criteria:

Concentration (µg/mL)Replicate 1 AreaReplicate 2 AreaReplicate 3 AreaAverage Area
80799500801000800500800333
90901000899500900800900433
1001002000100150010005001001333
1101100500110250011010001101333
1201201000120300012025001202167
Linear Regression Value Acceptance Criteria
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero

Accuracy expresses the closeness of the method's results to the true value.[22] It is typically assessed by spiking a sample matrix with a known amount of analyte and calculating the percent recovery.[23]

Experimental Protocol:

  • Prepare samples (e.g., a placebo or a low-concentration sample) spiked with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120%).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percent recovery for each. Recovery (%) = (Amount Found / Amount Added) * 100

Data Presentation & Acceptance Criteria:

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0121.0100.8
Average Recovery 100.2%
Acceptance Criteria 98.0% - 102.0% [23]

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7][22]

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.[7]

  • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.[22][24]

Experimental Protocol:

  • Repeatability: Prepare and analyze six independent samples at 100% of the target concentration.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system if possible.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements and for the combined data.

Data Presentation & Acceptance Criteria:

Precision LevelMean Assay Value (%)%RSDAcceptance Criteria
Repeatability (n=6) 99.80.5%%RSD ≤ 2.0%[9]
Intermediate Precision (n=12, combined) 99.90.7%%RSD ≤ 2.0%

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[22][25][26][27]

Experimental Protocol (Based on Calibration Curve): This approach is statistically robust and recommended by ICH guidelines.[28]

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S) [27][28]

    • LOQ = 10 * (σ / S) [27][28]

  • Verification: Prepare standards at the calculated LOD and LOQ concentrations. The LOQ sample should yield a quantifiable peak with acceptable precision (%RSD typically ≤ 10%), and the LOD should be reliably detectable with a signal-to-noise ratio of approximately 3:1.[25][26]

Performance Comparison: A method with lower LOD and LOQ values is more sensitive, making it superior for trace impurity analysis.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[29][30][31]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Vary each parameter slightly from the nominal method conditions (e.g., flow rate ±0.1 mL/min, temperature ±2°C).

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on key responses like retention time, peak area, and resolution.

Data Presentation & Acceptance Criteria:

Parameter VariedVariationRetention Time (min)Resolution (Critical Pair)Tailing Factor
Nominal -5.252.81.1
Flow Rate +0.1 mL/min5.012.71.1
-0.1 mL/min5.522.91.1
Temperature +2 °C5.182.81.1
-2 °C5.312.81.1
% Organic +2%4.952.61.2
-2%5.603.01.1
Acceptance Criteria System suitability criteria must be met under all conditions.

A robust method shows that system suitability parameters remain well within acceptable limits despite these small changes.[1]

Interrelationship of Validation Parameters

No parameter exists in a vacuum. Their interplay defines the method's overall quality. For example, a method cannot be considered accurate or precise if it is not specific. The range is defined by the limits of linearity, accuracy, and precision.

Relationships Specificity Specificity Linearity Linearity Specificity->Linearity is a prerequisite for Accuracy Accuracy Specificity->Accuracy is a prerequisite for Precision Precision Specificity->Precision is a prerequisite for Range Range Linearity->Range defines upper limit of Robustness Robustness Linearity->Robustness performance is tested by Accuracy->Range Accuracy->Robustness performance is tested by Precision->Range Precision->Robustness performance is tested by LOQ LOQ LOQ->Range defines lower limit of

Caption: Interdependence of key HPLC validation parameters.

Conclusion: A Validated Method is a Trusted Method

This guide has systematically detailed the validation of an HPLC method for the purity of this compound. By rigorously testing for specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that provides a high degree of assurance in the method's performance. The experimental data presented, while hypothetical, reflects the expected outcomes for a well-developed and robust method.

Ultimately, a thoroughly validated HPLC method is the cornerstone of quality control. It ensures that the purity data generated is reliable, reproducible, and defensible, safeguarding the integrity of the drug development process from intermediate to final product.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?[Link]

  • Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Altabrisa Group. (2025). What Are LOD and LOQ in HPLC Methods?[Link]

  • AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • Technology Networks. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. [Link]

  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained. [Link]

  • HPLC Calculator. (n.d.). Establishing LOD & LOQ in Analytical Method Validation. [Link]

  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • Slideshare. (n.d.). System suitability testing. [Link]

  • LCGC International. (n.d.). Robustness Tests. [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?[Link]

  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc?[Link]

  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]

  • YouTube. (2022). How to do HPLC method validation. [Link]

  • Agilent. (2015). HPLC Separation Robustness and Ruggedness. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?[Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 4-Fluoro-2-methoxy-5-nitrobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid

This compound is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitro group on a benzoic acid scaffold, makes it a valuable precursor for the synthesis of a wide range of pharmacologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the development of novel therapeutic agents. Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in the pharmaceutical and life sciences industries. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages.

Route 1: Direct Nitration of 4-Fluoro-2-methoxybenzoic Acid

This is a straightforward approach that involves the direct nitration of the commercially available starting material, 4-fluoro-2-methoxybenzoic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich aromatic ring.

Causality Behind Experimental Choices

The choice of a mixed acid system (HNO₃/H₂SO₄) is crucial for the efficient generation of the highly electrophilic nitronium ion. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The reaction is conducted at a low temperature (0-5 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired side products, such as dinitrated species. The methoxy group is a strong activating group and, along with the fluorine atom, directs the incoming nitro group to the ortho and para positions. In this specific substrate, the 5-position is sterically accessible and electronically favored for nitration.

Experimental Protocol

Materials:

  • 4-Fluoro-2-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 10.0 g of 4-fluoro-2-methoxybenzoic acid to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 4.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 4-fluoro-2-methoxybenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is then suspended in water and neutralized with a saturated solution of sodium bicarbonate. The resulting solution is washed with dichloromethane to remove any non-acidic impurities.

  • The aqueous layer is then acidified with concentrated hydrochloric acid to re-precipitate the product.

  • The purified this compound is collected by filtration, washed with cold water, and dried under vacuum.

Workflow Diagram

Route_1 start Start: 4-Fluoro-2-methoxybenzoic Acid step1 Dissolve in conc. H₂SO₄ at 0-10 °C start->step1 step3 Slowly add Nitrating Mixture at 0-5 °C step1->step3 step2 Prepare Nitrating Mixture (HNO₃/H₂SO₄) step2->step3 step4 Stir for 2-3 hours at 0-5 °C step3->step4 step5 Quench on ice step4->step5 step6 Filter and wash with water step5->step6 step7 Purify via acid-base extraction step6->step7 end_product End Product: this compound step7->end_product Route_2 start Start: 4-Fluoro-2-methoxy-5-nitroaniline step1 Diazotization with NaNO₂/HCl at 0-5 °C start->step1 diazonium Aryl Diazonium Salt Intermediate step1->diazonium step2 Sandmeyer Cyanation with CuCN diazonium->step2 nitrile 4-Fluoro-2-methoxy-5-nitrobenzonitrile step2->nitrile step3 Acid Hydrolysis (H₂SO₄/H₂O, reflux) nitrile->step3 end_product End Product: this compound step3->end_product

Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.

Comparative Analysis of Synthetic Routes

The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents.

MetricRoute 1: Direct NitrationRoute 2: Multi-step Synthesis from Aniline
Starting Material 4-Fluoro-2-methoxybenzoic acid4-Fluoro-2-methoxy-5-nitroaniline
Number of Steps 13
Key Transformations Electrophilic Aromatic SubstitutionDiazotization, Sandmeyer Cyanation, Nitrile Hydrolysis
Reagent Hazards Concentrated strong acids (H₂SO₄, HNO₃)Concentrated strong acids, Sodium Nitrite (toxic), Copper(I) Cyanide (highly toxic)
Potential Yield Moderate to Good (can be affected by side products)Good to High (individual step yields are typically high)
Scalability Potentially simpler for large-scale production due to fewer steps.More complex for scale-up due to multiple steps and handling of toxic reagents.
Purification May require careful purification to remove regioisomers.Purification of intermediates may be necessary.

Conclusion and Recommendations

For laboratory-scale synthesis where simplicity and a direct approach are valued, Route 1 (Direct Nitration) is an attractive option, provided that the starting material, 4-fluoro-2-methoxybenzoic acid, is readily available and cost-effective. Careful control of the reaction conditions is essential to maximize the yield of the desired product and minimize the formation of impurities.

Route 2 (Multi-step Synthesis from Aniline) , while more complex, offers a robust and potentially higher-yielding alternative. This route is particularly advantageous if the direct nitration in Route 1 proves to be low-yielding or results in difficult-to-separate isomeric mixtures. However, this route involves the use of highly toxic reagents, such as sodium nitrite and copper(I) cyanide, and requires careful handling and waste disposal procedures. Therefore, Route 2 is better suited for researchers with experience in handling such hazardous materials and in performing multi-step organic syntheses.

Ultimately, the optimal synthetic route will be determined by a careful consideration of the specific needs and resources of the research team. Both routes presented in this guide offer viable pathways to the valuable synthetic intermediate, this compound.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. In Education in Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (1922). p-NITROBENZOIC ACID. Org. Synth., 2, 53.
  • Filo. (2025). Experimental Procedure 1. Oxidation of p-nitrotoluene. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

A Comparative Guide to the Structural Confirmation of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory approval and therapeutic success. 4-Fluoro-2-methoxy-5-nitrobenzoic acid and its derivatives are a class of compounds with significant potential, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1] The precise arrangement of the fluoro, methoxy, and nitro substituents on the aromatic ring is critical to their reactivity and ultimate biological activity. This guide provides a comprehensive, multi-technique comparison for the structural elucidation of these molecules, designed for researchers, scientists, and drug development professionals. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Integrated Approach: A Strategy for Unambiguous Confirmation

Relying on a single analytical technique for structural confirmation is fraught with risk. Ambiguities in spectral interpretation can lead to incorrect assignments, with costly implications for a research program. A far more rigorous approach is to integrate data from multiple, orthogonal techniques. Each method probes different aspects of the molecule's physical and chemical properties, and together they provide a composite, high-confidence structural assignment.

Our comparative analysis will focus on four key analytical pillars:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for determining the carbon-hydrogen framework and the relative positions of substituents.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight and elemental composition, and for providing key fragmentation data that illuminates connectivity.

  • Vibrational Spectroscopy (FTIR): A rapid and effective method for confirming the presence of key functional groups.

  • X-ray Crystallography: The "gold standard" for providing an absolute, three-dimensional structure of the molecule in the solid state.

Below is a diagram illustrating the logical workflow for the structural confirmation process.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Multi-technique Analysis cluster_validation Data Integration & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRay X-ray Crystallography (if crystal available) Purification->XRay Integration Integrate & Correlate Data NMR->Integration MS->Integration FTIR->Integration XRay->Integration Decision Structure Confirmed? Integration->Decision Final Final Structure Assignment Decision->Final Yes Revise Revise Hypothesis/ Re-analyze Decision->Revise No cluster_analysis cluster_analysis Revise->cluster_analysis Re-evaluate Data

Caption: A logical workflow for the structural confirmation of novel chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[2] For a molecule like a this compound derivative, a suite of NMR experiments is necessary to unambiguously assign the substitution pattern on the aromatic ring.

The key challenge is to differentiate between the target isomer and other potential regioisomers that could form during synthesis. For example, the synthetic precursor 4-Fluoro-2-methoxyaniline can be nitrated to yield the desired 5-nitro product, but other isomers could also potentially form.[3]

Comparative 1D NMR Data (¹H, ¹³C, ¹⁹F)

One-dimensional NMR provides the initial, fundamental data points. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity.

NucleusExpected Chemical Shift (ppm)Key Couplings (J) and MultiplicityRationale for Interpretation
¹H
Aromatic H (Position 3)~7.5 - 7.8Doublet, ³J(H,F) ≈ 7-9 HzThis proton is ortho to the electron-withdrawing nitro group and the methoxy group, and meta to the carboxylic acid. Its key identifier is the coupling to the fluorine atom.
Aromatic H (Position 6)~8.2 - 8.5Singlet (or narrow doublet, ⁴J(H,F) ≈ 1-3 Hz)This proton is ortho to both the nitro group and the carboxylic acid, making it the most deshielded aromatic proton. The coupling to fluorine is a smaller, 4-bond coupling.
Methoxy (-OCH₃)~3.9 - 4.1SingletA characteristic singlet in the aliphatic region, integrating to 3 protons.
Carboxylic Acid (-COOH)>10 (often broad)SingletA broad, downfield signal characteristic of an acidic proton. Its presence can be confirmed by D₂O exchange.
¹³C
Carbonyl (-COOH)~165 - 170SingletThe characteristic downfield signal for a carboxylic acid carbon.
C-F (Position 4)~155 - 160Doublet, ¹J(C,F) ≈ 240-260 HzA large, one-bond coupling to fluorine is the definitive signature for this carbon.
C-OCH₃ (Position 2)~150 - 155Doublet, ³J(C,F) ≈ 3-5 HzThis carbon is deshielded by the attached oxygen. A smaller three-bond coupling to fluorine is expected.
C-NO₂ (Position 5)~140 - 145Doublet, ²J(C,F) ≈ 15-20 HzA two-bond coupling to fluorine helps to identify this carbon.
¹⁹F ~ -110 to -120Singlet or MultipletThe chemical shift is highly sensitive to the electronic environment. The multiplicity will depend on couplings to nearby protons.
The Power of 2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments like HSQC and HMBC build the complete picture by revealing through-bond correlations over multiple bonds.[4][5] This is crucial for definitively placing the substituents relative to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full connectivity. It shows correlations between protons and carbons that are two or three bonds away.

HMBC_Correlations cluster_key_correlations Key HMBC Correlations mol Structure of this compound OCH3_H OCH3_H C2 C2 OCH3_H->C2 ³J C3 C3 OCH3_H->C3 ⁴J (weaker) H3 H3 H3->C2 ²J C1 C1 H3->C1 ³J C4 C4 H3->C4 ²J C5 C5 H3->C5 ³J H6 H6 H6->C2 ⁴J (weaker) H6->C1 ³J H6->C4 ³J H6->C5 ²J

Caption: Key HMBC correlations for confirming the substituent pattern.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-15 mg of the derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6][7]

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.[7]

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).

  • Interpretation: Assign all signals and correlate the 1D and 2D data to build the final structure.

Mass Spectrometry (MS): The Molecular Formula and Fragmentation Fingerprint

Mass spectrometry provides two critical pieces of information: the exact mass of the molecule and its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using Electrospray Ionization (ESI), is essential for determining the elemental composition of the parent molecule. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, the molecular formula can be confirmed, ruling out other potential formulas with the same nominal mass.[8] For this compound (C₈H₆FNO₅), the expected exact mass for the deprotonated molecule [M-H]⁻ would be 214.0157.

Tandem Mass Spectrometry (MS/MS)

MS/MS analysis provides insight into the molecule's connectivity by inducing fragmentation and analyzing the resulting daughter ions. The fragmentation pattern of nitroaromatic compounds can be complex but highly informative.[9]

Table of Expected Fragments and Their Significance

Precursor Ion [M-H]⁻ (m/z)Fragment Ion (m/z)Neutral LossSignificance of Fragmentation Pathway
214.0157197.0126-OHLoss of the hydroxyl radical from the carboxylic acid group.
214.0157170.0202-CO₂Decarboxylation is a common fragmentation pathway for benzoic acids.[9]
214.0157168.0046-NO₂Loss of the nitro group.
170.0202140.0097-NOSubsequent loss of nitric oxide from the nitroaromatic anion.[9]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Employ electrospray ionization (ESI) in negative ion mode, as the carboxylic acid will readily deprotonate.[8]

  • Data Acquisition: Acquire full scan MS data to determine the accurate mass of the parent ion. Acquire MS/MS data by selecting the parent ion (m/z 214.0) and subjecting it to collision-induced dissociation (CID).

  • Analysis: Compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Vibrational Spectroscopy (FTIR): Functional Group Verification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups. While it does not provide detailed connectivity information like NMR, it serves as an excellent verification tool.

Table of Characteristic FTIR Absorptions

Functional GroupWavenumber (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)2500-3300Very broadThe broadness is due to hydrogen bonding between carboxylic acid dimers.[10]
C=O (Carboxylic Acid)1680-1710Strong, sharpCharacteristic carbonyl stretch for an aromatic carboxylic acid.
N-O (Nitro Group)1500-1550 (asymmetric) & 1340-1380 (symmetric)Strong, sharpTwo distinct, strong bands are indicative of the -NO₂ group.
C-O (Methoxy)1250-1300 (asymmetric) & 1020-1075 (symmetric)StrongCharacteristic stretches for an aryl ether.
C-F (Fluoro)1100-1250StrongThe C-F stretch is typically a strong band in this region.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Lower the ATR anvil to bring the sample into contact with the crystal and collect the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known values to confirm the presence of the expected functional groups.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. It yields a three-dimensional model of the molecule, showing precise bond lengths, bond angles, and the spatial arrangement of atoms. This technique can definitively distinguish between isomers.[11][12]

Comparative Crystallographic Data (Hypothetical)

ParameterThis compoundA Potential Isomer (e.g., 2-Fluoro-4-methoxy-5-nitro)Significance
Crystal SystemMonoclinicOrthorhombicDifferences in crystal packing lead to different crystal systems.
Space GroupP2₁/cPna2₁The arrangement of molecules and symmetry elements within the crystal lattice.
Key Dihedral AngleC1-C2-O-CH₃ angle ≈ 5°C3-C4-O-CH₃ angle ≈ 175°The torsion angle of the methoxy group relative to the ring would be significantly different.
Hydrogen BondingCarboxylic acid dimers form via O-H···O bonds.Similar dimeric structures would be expected.Confirms the presence and interaction of the carboxylic acid group.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Crystal Mounting: Select a well-formed crystal (0.1-0.3 mm) and mount it on a goniometer head.[12]

  • Data Collection: Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα) to collect diffraction data as the crystal is rotated.[12]

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[11]

  • Analysis: Analyze the final structure to confirm the connectivity and stereochemistry.

Conclusion: Synthesizing the Evidence for Confident Assignment

The structural confirmation of this compound derivatives requires a methodical and multi-faceted analytical approach. While each technique provides valuable information, it is the synergy between them that leads to an irrefutable structural assignment.

  • NMR establishes the carbon-hydrogen framework and the relative positions of the substituents through chemical shifts and through-bond correlations.

  • HRMS confirms the elemental composition, a fundamental check of the molecular identity.

  • MS/MS provides fragmentation data that acts as a fingerprint for the molecule's connectivity.

  • FTIR offers a quick and reliable confirmation of the presence of all key functional groups.

  • X-ray Crystallography , when feasible, delivers the ultimate, unambiguous proof of the three-dimensional structure.

By judiciously applying these techniques and integrating the resulting data, researchers and drug development professionals can proceed with the utmost confidence in the structural integrity of their compounds, a critical step on the path to new therapeutic innovations.

References

  • Weickhardt, C., & Eiceman, G. A. (1992). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 3(8), 845-854. [Link]

  • McBride, J. M. (2009). CHEM 125b - Lecture 25 - C-13 and 2D NMR – Electrophilic Aromatic Substitution. Yale University. [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Khoroshilov, A. V., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(10), 968-974. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. National Center for Biotechnology Information. [Link]

  • Zanger, M. (1972). The determination of aromatic substitution patterns by nuclear magnetic resonance. Magnetic Resonance in Chemistry, 4(1), 1-25. [Link]

  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • MassBank. (2020). 4-Nitrobenzoic acid; LC-ESI-QFT; MS2. [Link]

  • SpectraBase. (n.d.). 4-Fluoro-3-nitrobenzoic acid methyl ester. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Argyropoulos, D., et al. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 98(9), 2965–2972. [Link]

  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(42), 14196-14206. [Link]

  • de la Cruz, J. G., et al. (2018). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link]

  • Al-Dossary, O. M., et al. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Heliyon, 6(11), e05577. [Link]

  • Boczar, M., et al. (2004). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Journal of Molecular Structure, 695-696, 151-159. [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M=Ni, Cd, Co, Mn). Zeitschrift für Naturforschung A, 60(4-5), 285-288. [Link]

  • ChemBK. (n.d.). 4-Fluoro-5-methoxy-2-nitro-benzoic acid methyl ester. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Khan, I., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 176-186. [Link]

  • Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. Retrieved from [Link]

  • Bonacci, S., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(6), 1048–1061. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Fluoro-2-methoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the purity of a starting material is not a trivial detail—it is a critical determinant of reaction yield, impurity profile, and, ultimately, the viability of a synthetic route. 4-Fluoro-2-methoxy-5-nitrobenzoic acid is a key building block in the synthesis of various pharmaceutical agents, and its purity can significantly impact downstream processes. This guide provides a comprehensive framework for assessing the purity of commercially available this compound, offering a comparative analysis of potential products and detailing the rigorous experimental protocols required for confident quality assessment.

The Imperative of Purity: Why It Matters

The specified purity of a chemical intermediate like this compound on a supplier's bottle is a starting point, not a definitive characterization. Seemingly minor impurities can have cascading effects in multi-step syntheses. For instance, residual starting materials from the nitration or fluorination steps of its synthesis can introduce unforeseen side reactions, while isomeric impurities can lead to the formation of difficult-to-separate byproducts in subsequent steps. Therefore, an in-house, multi-technique validation of purity is not just good practice; it is essential for robust and reproducible research and development.[1][2]

This guide will compare hypothetical commercial samples—"Supplier A" and "Supplier B"—to illustrate how purity can vary and how to meticulously characterize it.

Comparative Analysis of Commercial Grades

While suppliers often provide a Certificate of Analysis (CoA), the level of detail can vary. A typical CoA might only state the purity as determined by a single method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. However, a comprehensive assessment requires an orthogonal approach, utilizing multiple analytical techniques to build a complete picture of the material's quality.

Parameter Supplier A (Stated Purity: >98%) Supplier B (Stated Purity: >98%) Notes
Appearance Off-white to pale yellow powderWhite crystalline powderVisual inspection can be a preliminary indicator of impurities.
HPLC-UV Purity (Area % at 254 nm) 98.6%99.5%HPLC is a primary tool for quantifying purity and detecting organic impurities.[3]
¹H qNMR Purity (mol/mol) 98.2%99.3%Quantitative NMR offers an independent measure of purity against a certified reference standard.[4][5][6][7]
LC-MS Impurity Profile Main impurity at m/z 199.03 (Isomeric impurity)Trace impurity at m/z 170.04 (Potential starting material)LC-MS is crucial for identifying the molecular weights of unknown impurities.[8][9][10][11]
Residual Solvents (by ¹H NMR) Toluene (0.1%)Acetone (0.05%)The presence of residual solvents can affect reaction chemistry.

This table illustrates that while both suppliers claim >98% purity, Supplier B's product exhibits higher purity by both HPLC and qNMR, with a less concerning impurity profile. The following sections detail the experimental protocols to generate such comparative data.

The Analytical Workflow: A Multi-Pronged Approach

A robust assessment of purity relies on the convergence of data from multiple, independent analytical techniques. Our workflow is designed to provide both quantitative purity data and qualitative information about the nature of any impurities present.

Purity Assessment Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Quantitative Purity Determination cluster_2 Impurity Identification Sample Sample Visual_Inspection Visual Inspection Sample->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test HPLC_UV HPLC-UV Analysis Solubility_Test->HPLC_UV qNMR Quantitative ¹H NMR LC_MS LC-MS Analysis Solubility_Test->LC_MS NMR_Spectroscopy ¹H & ¹³C NMR Spectroscopy Purity_Report Purity_Report HPLC_UV->Purity_Report Area % Purity qNMR->Purity_Report Molar Purity LC_MS->Purity_Report Impurity m/z NMR_Spectroscopy->Purity_Report Structural Confirmation

Caption: A comprehensive workflow for the purity assessment of this compound.

Experimental Protocols

The following protocols are grounded in established principles of analytical chemistry and are designed to be self-validating. For regulatory submissions, full method validation in accordance with ICH Q2(R1) guidelines is recommended.[1][12]

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry.[3] A reversed-phase method is chosen due to the non-polar nature of the aromatic ring, allowing for good separation of the main component from potential polar and non-polar impurities. UV detection is ideal as the aromatic nitro-compound has a strong chromophore.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Quantitative ¹H NMR (qNMR)

Causality: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[4][5][6][13][7] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei. By comparing the integral of a known proton on the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material), accurately weighed.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound.

    • Accurately weigh ~10 mg of maleic acid into the same vial.

    • Dissolve both in ~0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for quantitative work).

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing:

    • Apply a zero-filling and a small exponential line broadening.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved aromatic proton signal of the analyte and the olefinic proton signal of maleic acid.

Calculation: Purity (%, w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: LC-MS is an indispensable tool for impurity identification.[9][10][11] It provides the molecular weight of co-eluting impurities, which is critical for proposing their potential structures. This information helps in understanding the synthetic process and potential side reactions.

Protocol:

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Method: Utilize the same HPLC method as described above, but replace the phosphoric acid in the mobile phase with a volatile acid like formic acid (0.1%) to ensure compatibility with the mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes to ensure detection of a wide range of impurities.

    • Scan Range: m/z 100-500.

  • Data Analysis: Extract the mass spectra for any impurity peaks observed in the chromatogram. The molecular weight information can then be used to hypothesize the identity of the impurities.

Structural Confirmation and Potential Impurities

The chemical structure of this compound should be confirmed by ¹H and ¹³C NMR spectroscopy.

Chemical_Structure struct struct

Caption: Structure of this compound.

Potential impurities could arise from the synthetic route, which often involves the nitration of a fluoromethoxybenzoic acid precursor.

  • Isomeric Impurities: Nitration of the aromatic ring could potentially lead to the formation of other isomers, which may be difficult to separate.

  • Unreacted Starting Materials: Incomplete nitration could leave residual 4-fluoro-2-methoxybenzoic acid.

  • Byproducts of Side Reactions: Depending on the specific synthetic conditions, other related compounds could be formed.

Conclusion and Recommendations

The comprehensive assessment of commercially available this compound requires a multi-faceted analytical approach. Relying solely on a supplier's stated purity is insufficient for critical applications in drug discovery and development. By employing a combination of HPLC-UV for routine purity checks, qNMR for accurate, independent purity determination, and LC-MS for impurity identification, researchers can gain a high degree of confidence in the quality of their starting materials.

For critical projects, it is recommended to:

  • Always perform in-house quality control on new batches of starting materials.

  • Utilize at least two orthogonal methods for purity determination.

  • Characterize any significant impurities to understand their potential impact on subsequent chemistry.

By adhering to these principles of scientific integrity and rigorous analytical practice, researchers can mitigate risks, ensure the reproducibility of their results, and accelerate the path to discovery.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Journal of Chemical Education. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]

  • European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. [Link]

  • ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]

  • PubMed. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Te-lian. Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Pharmaerudition.org. VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Compounds Synthesized from 4-Fluoro-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in drug discovery. The benzoic acid framework, in particular, is a recurring motif in a multitude of clinically approved drugs and biologically active compounds.[1] Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets make it a privileged starting point for the synthesis of novel therapeutic agents. This guide focuses on a particularly promising, yet underexplored, scaffold: 4-Fluoro-2-methoxy-5-nitrobenzoic acid .

The rationale for investigating derivatives of this specific molecule is rooted in the well-established contributions of its constituent functional groups to biological activity. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3] The nitro group, an effective pharmacophore, is a common feature in compounds with demonstrated antimicrobial and anticancer properties, often acting through redox-mediated mechanisms.[4] The methoxy group can also influence the electronic and steric properties of the molecule, contributing to its interaction with biological targets.

While direct and extensive biological screening data for derivatives of this compound are not yet widely published, a wealth of information on structurally similar compounds provides a strong foundation for a comparative and prospective analysis. This guide will, therefore, serve as a technical roadmap for researchers, scientists, and drug development professionals. We will explore the synthesis of a focused library of derivatives, propose key biological screening assays based on the activities of analogous compounds, and provide detailed experimental protocols to empower further investigation into this promising area of research. Our objective is to present a scientifically rigorous and practical framework for unlocking the therapeutic potential of this unique chemical scaffold.

Synthetic Strategy: From a Core Scaffold to a Diversified Library

The synthetic versatility of the carboxylic acid group in this compound allows for the straightforward generation of a diverse library of derivatives, primarily through the formation of amides and esters. These modifications are fundamental in medicinal chemistry for exploring the structure-activity relationship (SAR) of a new chemical series.

A general workflow for the synthesis of amide and ester derivatives is depicted below. The initial step typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The activated intermediate can then be reacted with a variety of nucleophiles, such as primary or secondary amines to yield amides, or alcohols to produce esters.

G A This compound B Acyl Chloride Intermediate A->B SOCl₂ or (COCl)₂ C Amide Derivatives B->C R₁R₂NH, Base D Ester Derivatives B->D R₃OH, Base

Caption: General synthetic workflow for amide and ester derivatives.

Comparative Analysis of Potential Biological Activities

Based on the known biological activities of structurally related fluoro- and nitro-substituted benzoic acids, we can hypothesize and prioritize the screening of derivatives of this compound for several key therapeutic areas.

Anticancer Activity

Derivatives of benzoic acid containing methoxy and nitro groups have shown significant cytotoxic effects against various cancer cell lines.[5] The proposed mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways. The inclusion of a fluorine atom is also a common strategy in the design of modern anticancer drugs.[2]

Table 1: Comparative Anticancer Activity of Structurally Related Benzoic Acid Derivatives

Compound ClassDerivative/CompoundCell LineIC50 (µM)Reference
Benzoic Acid Derivative4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[6]
Quinazolinone DerivativeQuinazolinone from 2-amino benzoic acidMCF-7 (Breast cancer)100[6]
Triazole Hybrid4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast cancer)15.6[6]
Copper(II) Complex[Cu(4-chloro-3-nitrobenzoic acid)₄(phen)]A549 (Lung cancer)Not specified[7]
Antimicrobial Activity

Nitro-substituted aromatic compounds are well-documented for their antimicrobial properties.[5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. For instance, Nitazoxanide, a nitrothiazole-containing drug, is a broad-spectrum antimicrobial agent.[6]

Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds

Compound ClassDerivative/CompoundMicroorganismMIC (µg/mL)Reference
Chalcone2'-hydroxy-4-nitrochalconeE. faecalis (Gram-positive)125[8]
Chalcone2'-hydroxy-4-nitrochalconeA. fumigatus (Fungus)250[8]
Flavanone DerivativeNovel Flavanone DerivativeMRSA0.13
Flavanone DerivativeNovel Flavanone DerivativeVRSA0.25
Enzyme Inhibitory Activity

The structural features of this compound suggest that its derivatives could be potent enzyme inhibitors. For example, 4-Hydroxy-3-methoxy-5-nitrobenzoic acid is a key precursor in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease.[9] The fluorine atom can also contribute to stronger binding to enzyme active sites.[1]

Table 3: Potential Enzyme Targets and Related Inhibitors

Enzyme TargetRelated Inhibitor ClassTherapeutic AreaReference
Catechol-O-methyltransferase (COMT)Nitro-guaiacol derivativesParkinson's Disease[9]
Pyruvate:ferredoxin oxidoreductase (PFOR)Nitro-aromatic compoundsBacterial Infections[6]
5-Lipoxygenase (5-LOX)Isoxazole derivativesInflammation[10]

Experimental Protocols for Biological Screening

To empirically validate the hypothesized biological activities, a systematic screening cascade is essential. The following are detailed, step-by-step protocols for key assays.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.

Protocol:

  • Microorganism Preparation: Inoculate the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth and incubate to achieve a logarithmic growth phase.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) in each assay.

Enzyme Inhibitory Activity: A Generic Spectrophotometric Assay

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay, which can be adapted for specific enzymes like COMT or 5-LOX.

Protocol:

  • Reagent Preparation: Prepare a buffer solution, the enzyme solution, the substrate solution, and a solution of the test compound at various concentrations.

  • Assay Reaction: In a 96-well plate, add the buffer, the enzyme solution, and the test compound. Incubate for a pre-determined time to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product of the reaction.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Hypothetical Mechanism of Action: Induction of Apoptosis

For a potential anticancer derivative, a plausible mechanism of action is the induction of apoptosis, or programmed cell death. The diagram below illustrates a simplified signaling pathway that could be activated by a novel bioactive compound.

G A Bioactive Compound B Mitochondrial Stress A->B C Cytochrome c Release B->C E Caspase-9 Activation C->E activates D Apaf-1 D->E co-factor F Caspase-3 Activation E->F activates G Apoptosis F->G

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the known biological activities of structurally related compounds, we have outlined a rational approach for the synthesis and screening of a new generation of derivatives with potential anticancer, antimicrobial, and enzyme inhibitory properties. The provided experimental protocols offer a practical guide for researchers to embark on this exploratory journey. Future work should focus on the synthesis of a diverse library of amides and esters, followed by a systematic biological evaluation using the assays described herein. Positive hits from these initial screens will warrant further investigation into their mechanism of action, selectivity, and potential for in vivo efficacy. Through such a structured and informed approach, the full therapeutic potential of this intriguing molecular scaffold can be realized.

References

  • MySkinRecipes. Methyl 4-Fluoro-5-Methoxy-2-Nitrobenzoate. [Link]

  • IOSR Journal. Antimicrobial Activities of Some Synthetic Flavonoids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. [Link]

  • PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • Development of a new flavanone derivative that exhibits strong antibiotic activity against drug resistant bacteria. [Link]

  • ResearchGate. Antimicrobial Activities of Some Synthetic Flavonoids. [Link]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. [Link]

  • ResearchGate. Enzyme inhibition by fluoro compounds. [Link]

  • PMC - NIH. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]

  • PMC - NIH. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

  • MDPI. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. [Link]

  • bioRxiv. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Fluoro-2-methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all personnel. This guide provides essential, in-depth safety protocols for handling 4-Fluoro-2-methoxy-5-nitrobenzoic acid. By understanding the why behind each safety measure, from personal protective equipment (PPE) to disposal, your laboratory can maintain a culture of safety and scientific integrity.

Hazard Identification: A Multi-Faceted Risk Profile

While toxicological properties for this compound have not been fully investigated, data from analogous compounds such as 4-Fluoro-2-methyl-5-nitrobenzoic acid, 2-Fluoro-4-nitrobenzoic acid, and other aromatic nitro compounds present a clear warning. The primary hazards are associated with its potential for irritation and the systemic effects common to aromatic nitro compounds.[1][2]

Anticipated Hazards Include:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Expected to cause serious and potentially damaging eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][3][4]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Systemic Effects: Aromatic nitro compounds, as a class, are known to cause methemoglobinemia, which impairs the blood's ability to carry oxygen, leading to symptoms like cyanosis (blueish skin), headaches, dizziness, and cardiac dysrhythmias.

  • Long-Term Effects: Some related nitroaromatic and benzoic acid compounds are suspected of causing genetic defects, cancer, or reproductive harm. Given these potential risks, treating this compound with a high degree of caution is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory. The selection of appropriate PPE is not merely a checklist but a critical risk-mitigation strategy.

PPE CategoryItemSpecifications & Rationale
Eye & Face Safety Goggles & Face ShieldGoggles: Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against dust particles and splashes.[4][5] Face Shield: Recommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[5][6]
Hand Chemical-Resistant GlovesNitrile Gloves: A suitable choice for incidental contact. Always inspect gloves for tears or holes before use. For prolonged contact or immersion, consult glove manufacturer data. Contaminated gloves must be removed and disposed of immediately.[5] Aromatic nitro compounds can be absorbed through the skin.[7]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin from spills and prevent contamination of personal clothing.[5][7]
Respiratory NIOSH/MSHA Approved RespiratorN95 Dust Mask (or higher): Essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5][7] If exposure limits could be exceeded, a full-face respirator may be required.[8]
Feet Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a safe handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Prepare & Verify Chemical Fume Hood prep_ppe->prep_hood prep_area Cover Work Surface with Bench Paper prep_hood->prep_area weigh Weigh Compound (use draft shield if possible) prep_area->weigh Begin Work transfer Carefully Transfer Solid weigh->transfer dissolve Slowly Add Solvent to Avoid Splashing transfer->dissolve cleanup_tools Decontaminate Tools & Glassware dissolve->cleanup_tools Complete Work cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_tools->cleanup_ppe waste_collect Collect Waste in Labeled, Sealed Container cleanup_ppe->waste_collect storage Designated Hazardous Waste Area waste_collect->storage Store for Pickup

Caption: Workflow for Safely Handling this compound.

Step-by-Step Handling Protocol:
  • Engineering Controls are Paramount:

    • Chemical Fume Hood: All manipulations of the solid compound, including weighing and solution preparation, must occur within a certified chemical fume hood to minimize inhalation risk.[7]

    • Ventilation: Ensure the laboratory is equipped with adequate general ventilation.[2]

    • Safety Stations: A functional and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[2][7]

  • Preparation is Key:

    • Before handling, confirm that all necessary PPE is being worn correctly.

    • Designate a specific area within the fume hood for the procedure.

    • Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[7]

  • Handling the Compound:

    • Weighing: When weighing the solid, use a spatula to carefully transfer the material, avoiding the creation of dust. Using an analytical balance with a draft shield inside the fume hood is best practice.[7]

    • Dissolving: Add solvent to the solid slowly and carefully to prevent splashing.

  • Cleanup and Decontamination:

    • Following the procedure, decontaminate all non-disposable equipment (glassware, spatulas) thoroughly.

    • Wipe down the work surface in the fume hood.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][4]

Spill and Emergency Procedures

Preparedness is the most effective tool in an emergency.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[2]

    • Place the spilled solid and any contaminated cleanup materials into a sealed, labeled container for hazardous waste disposal.[9]

    • Clean the spill area with a suitable solvent and then soap and water.

  • Exposure Scenarios:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][3]

    • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

Chemical waste management is a critical final step in the experimental lifecycle. Improper disposal can lead to regulatory violations and environmental harm.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's environmental health and safety (EHS) department.[10]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials, pending pickup.[10]

  • Professional Disposal: The primary and only acceptable method for disposal is through a licensed professional chemical waste disposal company. This ensures the material is handled and destroyed in compliance with all federal, state, and local regulations.[10]

Caption: Disposal workflow for this compound waste.

By adhering to these comprehensive guidelines, you contribute to a robust safety culture that protects you, your colleagues, and the groundbreaking research you perform.

References

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.